Didodecyldimethylammonium chloride
Description
Properties
IUPAC Name |
didodecyl(dimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H56N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;/h5-26H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCFKPHMRNPAFZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H56ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13146-86-6 (Parent) | |
| Record name | Dilauryl dimethyl ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883972 | |
| Record name | 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3401-74-9 | |
| Record name | Dilauryldimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3401-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dilauryl dimethyl ammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003401749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Dodecanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didodecyldimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILAURYLDIMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M7W5MLR2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Didodecyldimethylammonium Chloride (DDAC) on Bacterial Cell Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didodecyldimethylammonium (B1216837) chloride (DDAC) is a quaternary ammonium (B1175870) compound (QAC) that serves as a potent biocide against a broad spectrum of bacteria. Its efficacy is primarily attributed to its direct interaction with and disruption of the bacterial cell membrane. This technical guide elucidates the core mechanism of action of DDAC, detailing its effects on membrane integrity, potential, and fluidity. It provides a compilation of quantitative data, outlines key experimental protocols for assessing its antimicrobial properties, and visualizes the underlying processes and workflows.
Introduction
Didodecyldimethylammonium chloride is a cationic surfactant characterized by a positively charged quaternary nitrogen atom covalently bonded to two dodecyl chains and two methyl groups. This amphipathic structure is central to its antimicrobial activity, enabling it to interact with the predominantly anionic surfaces of bacterial cell membranes. The primary mode of action involves the electrostatic attraction between the cationic head of DDAC and the negatively charged components of the bacterial membrane, such as phospholipids (B1166683) and teichoic acids. This initial binding is followed by the insertion of the hydrophobic dodecyl chains into the lipid bilayer, leading to a cascade of disruptive events that culminate in cell death.[1]
Mechanism of Action on the Bacterial Cell Membrane
The bactericidal action of DDAC is a multi-step process that fundamentally compromises the structural and functional integrity of the cell membrane.
2.1. Electrostatic Interaction and Binding: The initial step involves the electrostatic attraction of the positively charged DDAC molecules to the negatively charged bacterial cell surface. This leads to the accumulation of DDAC at the membrane.
2.2. Insertion into the Lipid Bilayer: The long, hydrophobic dodecyl tails of DDAC penetrate the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered arrangement of the phospholipid molecules, increasing membrane fluidity.[2]
2.3. Membrane Permeabilization and Leakage: The disruption of the lipid bilayer leads to a loss of membrane integrity, rendering it permeable to ions and small molecules. This results in the leakage of essential intracellular components, including potassium ions (K+), adenosine (B11128) triphosphate (ATP), and other metabolites.[3][4] At bactericidal concentrations, this leakage is rapid and extensive.[3]
2.4. Membrane Depolarization: The efflux of ions, particularly K+, dissipates the membrane potential, which is crucial for cellular processes such as ATP synthesis, nutrient transport, and motility. The collapse of the membrane potential is a critical event in the bactericidal action of DDAC.
2.5. Macromolecular Leakage and Cell Lysis: At higher concentrations, the membrane damage becomes more severe, leading to the leakage of larger molecules such as proteins and nucleic acids.[2][4] This extensive damage ultimately results in cell lysis and death.
2.6. Morphological Changes: Electron microscopy studies have revealed that DDAC treatment can induce significant morphological changes in bacteria. These include the formation of "blebs" or protrusions on the cell surface and an overall shrunken appearance, indicative of the loss of intracellular contents.[2][5]
Quantitative Data on DDAC's Antimicrobial Activity
The following tables summarize key quantitative data regarding the antimicrobial efficacy of DDAC.
Table 1: Minimum Inhibitory Concentrations (MICs) of DDAC against Various Bacteria
| Bacterial Species | Gram Stain | MIC (mg/L) | Reference(s) |
| Escherichia coli | Gram-Negative | 1.3 - 4 | [2][4][6] |
| Staphylococcus aureus | Gram-Positive | 0.59 | [5] |
| Bacillus cereus | Gram-Positive | 2 | [6] |
| Foodborne Bacteria (general) | N/A | 0.5 - 6.0 | [3] |
Table 2: Effects of DDAC on Bacterial Membrane Integrity
| Parameter | Bacterium | DDAC Concentration (mg/L) | Observed Effect | Reference(s) |
| Leakage of Proteins/β-galactosidase | Escherichia coli | 3 - 4 | Onset of intracellular macromolecule leakage | [2][4] |
| Potassium (K+) Leakage | Staphylococcus aureus | 9 | ~30% depletion of internal potassium pool | [3] |
| Potassium (K+) Leakage | Staphylococcus aureus | > 9 | Rapid release of the entire internal potassium pool | [3] |
| Membrane Fluidity | Liposomes (model) | ~3 | Phase transition indicating increased fluidity | [2] |
| Bleb Formation | Escherichia coli | > 50 | Observation of morphological changes | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of DDAC.
4.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture in logarithmic growth phase, DDAC stock solution, spectrophotometer.
-
Procedure:
-
Prepare serial two-fold dilutions of DDAC in MHB in the wells of a 96-well plate.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well containing the DDAC dilutions with the bacterial suspension. Include a positive control (bacteria in MHB without DDAC) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of DDAC in which there is no visible turbidity (bacterial growth).
-
4.2. Membrane Potential Assay using DiSC₃(5)
This assay measures changes in bacterial cytoplasmic membrane potential using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).
-
Materials: Bacterial culture, 5 mM HEPES buffer (pH 7.2), glucose, DiSC₃(5) stock solution (in DMSO), DDAC solution, spectrofluorometer.
-
Procedure:
-
Harvest bacterial cells in the mid-logarithmic phase by centrifugation and wash them with HEPES buffer.
-
Resuspend the cells in HEPES buffer containing glucose to a specific optical density (e.g., OD₆₀₀ of 0.05).
-
Add DiSC₃(5) to the cell suspension (final concentration typically 0.4 µM) and incubate in the dark to allow the dye to incorporate into the polarized membranes, resulting in fluorescence quenching.
-
Monitor the fluorescence at an excitation wavelength of 622 nm and an emission wavelength of 670 nm until a stable baseline is achieved.
-
Add DDAC at various concentrations to the cell suspension.
-
Record the increase in fluorescence, which corresponds to the release of the dye from the depolarized membranes.
-
A positive control for complete depolarization (e.g., using a high concentration of an ionophore like valinomycin) can be used to normalize the results.
-
4.3. Membrane Permeabilization Assay using ONPG
This assay assesses inner membrane permeabilization by measuring the activity of cytoplasmic β-galactosidase on the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).
-
Materials: E. coli strain with constitutive β-galactosidase expression (e.g., ML-35), Luria-Bertani (LB) broth, sodium phosphate (B84403) buffer, ONPG solution, DDAC solution, spectrophotometer.
-
Procedure:
-
Grow the E. coli strain to mid-log phase in LB broth.
-
Harvest the cells by centrifugation and resuspend them in sodium phosphate buffer to a defined optical density.
-
Add ONPG to the cell suspension.
-
Add DDAC at various concentrations.
-
Measure the increase in absorbance at 420 nm over time. The hydrolysis of ONPG by β-galactosidase that has become accessible due to membrane permeabilization releases the yellow-colored o-nitrophenol.
-
The rate of change in absorbance is proportional to the degree of inner membrane permeabilization.
-
4.4. Potassium Leakage Assay
This assay quantifies the release of intracellular potassium ions following membrane damage.
-
Materials: Bacterial culture, buffer (e.g., HEPES or Tris-HCl), DDAC solution, potassium-selective electrode or atomic absorption spectrophotometer.
-
Procedure:
-
Grow bacteria to the desired growth phase, harvest by centrifugation, and wash with a potassium-free buffer.
-
Resuspend the cells in the same buffer to a high density.
-
Add DDAC at various concentrations to the cell suspension.
-
At specific time intervals, centrifuge the samples to pellet the bacteria.
-
Measure the concentration of potassium in the supernatant using a potassium-selective electrode or atomic absorption spectrophotometer.
-
A control sample with cells lysed by a method known to release all intracellular potassium (e.g., boiling or sonication) can be used to determine the total intracellular potassium concentration and express the leakage as a percentage.
-
4.5. Extracellular ATP Leakage Assay
This highly sensitive assay measures the release of intracellular ATP, a key indicator of cell viability and membrane integrity.
-
Materials: Bacterial culture, buffer, DDAC solution, ATP bioluminescence assay kit (containing luciferase and luciferin).
-
Procedure:
-
Prepare bacterial cells as described for the potassium leakage assay.
-
Add DDAC at various concentrations.
-
At different time points, take aliquots of the cell suspension and centrifuge to separate the cells from the supernatant.
-
Add the supernatant to a reaction mixture containing luciferase and its substrate, luciferin.
-
Measure the light produced using a luminometer. The amount of light is directly proportional to the ATP concentration in the supernatant.
-
Results can be quantified by comparing to a standard curve of known ATP concentrations.
-
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of DDAC and a typical experimental workflow.
Figure 1: A diagram illustrating the multi-step mechanism of action of DDAC on bacterial cell membranes.
Figure 2: A flowchart outlining the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of DDAC using the broth microdilution method.
Downstream Effects and Stress Responses
While the primary action of DDAC is direct membrane disruption, this can trigger secondary stress responses in bacteria that are not immediately killed. Exposure to QACs can induce the expression of genes involved in managing osmotic, envelope, and oxidative stress. For instance, in some bacteria, exposure to QACs has been linked to the upregulation of polyamine and methionine synthesis and transport, which are associated with stress responses.[2] However, at bactericidal concentrations, the rapid and severe membrane damage caused by DDAC likely precludes the mounting of a significant and effective stress response, leading to cell death.
Conclusion
The antimicrobial mechanism of this compound is a direct and potent assault on the bacterial cell membrane. Its cationic and amphipathic nature facilitates a rapid cascade of events, from electrostatic binding and hydrophobic insertion to widespread membrane permeabilization, loss of essential components, and dissipation of the membrane potential. This comprehensive disruption of the membrane's structural and functional integrity is the cornerstone of DDAC's efficacy as a broad-spectrum biocide. Understanding these detailed mechanisms and the experimental approaches to quantify them is crucial for the continued development and application of QAC-based antimicrobial strategies in various fields.
References
- 1. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the Stress Response on Quaternary Ammonium Compound Disinfectant Susceptibility in Serratia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. O-Nitrophenyl-β-D-Galactopyranoside (ONPG) test: Principle, Procedure and Results - Online Biology Notes [onlinebiologynotes.com]
- 6. mdpi.com [mdpi.com]
Physicochemical properties of Didodecyldimethylammonium chloride in aqueous solution
An In-depth Technical Guide to the Physicochemical Properties of Didodecyldimethylammonium (B1216837) Chloride (DDAC) in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of Didodecyldimethylammonium chloride (DDAC) in aqueous solutions. DDAC is a quaternary ammonium (B1175870) compound widely utilized as a biocide, disinfectant, and cationic surfactant.[1][2] Its efficacy and application are intrinsically linked to its behavior in water, particularly its tendency to self-assemble into micelles above a certain concentration. Understanding these properties is critical for formulation development, efficacy testing, and environmental fate assessment.
Core Physicochemical Properties
DDAC, or N-Decyl-N,N-dimethyldecan-1-aminium chloride, is a double-chain cationic surfactant.[2] Its structure, featuring two long hydrophobic alkyl chains and a positively charged hydrophilic headgroup, dictates its behavior at interfaces and in bulk solution. In aqueous environments, DDAC molecules reduce the surface tension of water and, above a specific concentration known as the Critical Micelle Concentration (CMC), they aggregate to form micelles. This aggregation is a key characteristic influencing the compound's solubilization, detergency, and antimicrobial activity.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers in a solution begin to form micelles in a state of dynamic equilibrium.[3] It is a crucial parameter as many physicochemical properties of the surfactant solution exhibit a sharp change at the CMC. For DDAC and its mixtures, the CMC is influenced by factors such as temperature and the presence of other substances like polymers or co-surfactants.
| System | Method | Temperature (°C) | CMC (mg/L) | CMC (mM) | Reference |
| DDAC/APG Mixture (40% DDAC) | Surface Tension | Not Specified | ~180 | Not Specified | [4] |
| Dodecyltrimethylammonium (B156365) chloride (DTAC) | Conductivity | 25 | Not Specified | ~16 | [3] |
| Dodecyltrimethylammonium chloride (DTAC) | Various | 25 | Not Specified | ~20 | [5] |
| Didodecyldimethylammonium bromide (DDAB) | Various | Not Specified | Not Specified | 0.8 - 6 | [6] |
Note: Data for pure DDAC is sparse in the provided results; values for structurally similar cationic surfactants are included for comparison.
Surface Tension
As a surfactant, DDAC is highly effective at reducing the surface tension of water. As the concentration of DDAC increases, the surface tension decreases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant because additional surfactant molecules form micelles rather than populating the air-water interface.[3][7]
| System | Property | Temperature (°C) | Value (mN/m) | Reference |
| DDAC/APG Mixture (40% DDAC) | Surface Tension at CMC (γCMC) | Not Specified | ~26.0 | [4] |
| Sulfonated Silicone Surfactants | Surface Tension at CMC (γCMC) | Not Specified | ~20 | [5] |
Increasing temperature can lead to a further reduction in surface tension, as the solubility of the surfactant may decrease, causing more molecules to accumulate at the surface.[7]
Aggregation Behavior and Thermodynamics
The self-assembly of DDAC into aggregates like micelles or vesicles is a spontaneous process driven by the hydrophobic effect. The thermodynamics of micellization for similar cationic surfactants, such as dodecyltrimethylammonium chloride (DTAC), reveal that the process is typically entropy-driven.[8] The standard free energy of micellization (ΔG°mic) is always negative, indicating spontaneity.[8]
For DTAC, the enthalpy of micellization (ΔH°mic) decreases significantly with increasing temperature, often transitioning from endothermic to exothermic.[8] The degree of micelle ionization (β), which represents the fraction of counterions not bound to the micelle, tends to increase with temperature.[9] In mixed systems with surfactants like didodecyldimethylammonium bromide (DDAB), a coexistence of spherical micelles and a polydisperse mixture of vesicles can be observed.[10]
Experimental Protocols
The characterization of DDAC's physicochemical properties relies on several established analytical techniques.
Surface Tensiometry for CMC and Surface Activity
-
Principle: This method measures the surface tension of a liquid. For surfactant solutions, surface tension is measured as a function of concentration. The CMC is identified as the point on a plot of surface tension versus the logarithm of concentration where a sharp break occurs. Below the CMC, surface tension decreases linearly with the log of concentration; above the CMC, it remains relatively constant.[3]
-
Methodology:
-
Stock Solution Preparation: A concentrated stock solution of DDAC in deionized water is prepared by weight.
-
Serial Dilutions: A series of solutions with decreasing concentrations are prepared from the stock solution.
-
Measurement: The surface tension of each dilution is measured using a tensiometer, commonly employing the du Noüy ring or Wilhelmy plate method. The system must be allowed to reach equilibrium at a constant temperature before each measurement.
-
Data Analysis: Surface tension is plotted against the logarithm of the DDAC concentration. The intersection of the two linear regions of the plot gives the CMC, and the surface tension value at this point is the γCMC.
-
Conductometry for CMC Determination
-
Principle: This technique measures the electrical conductivity of the solution. In an ionic surfactant solution, conductivity increases with concentration. Below the CMC, both the surfactant monomers and their counterions contribute to conductivity. Above the CMC, newly added surfactant forms micelles. Micelles are larger and less mobile than individual ions, and they bind a fraction of the counterions, leading to a slower rate of increase in conductivity with concentration. The CMC is identified by the break in the conductivity versus concentration plot.[9][11]
-
Methodology:
-
Solution Preparation: A series of DDAC solutions of known concentrations are prepared in deionized water.
-
Measurement: The specific conductivity of each solution is measured using a calibrated conductivity meter at a constant temperature.
-
Data Analysis: Conductivity is plotted against DDAC concentration. The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines is determined to be the CMC. The ratio of the slopes of the lines above and below the CMC can be used to estimate the degree of micelle ionization (β).[9]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamics
-
Principle: ITC directly measures the heat released or absorbed during a binding event, in this case, micelle formation. By titrating a concentrated surfactant solution into a solvent, the enthalpy of micellization (ΔH°mic) can be determined directly.
-
Methodology:
-
Sample Preparation: The sample cell is filled with deionized water or a buffer, and a syringe is filled with a concentrated solution of DDAC (well above its CMC).
-
Titration: Small, known aliquots of the DDAC solution are injected into the cell at a constant temperature. The heat change associated with each injection is measured.
-
Data Analysis: The resulting thermogram shows heat changes upon each injection. The integrated heat data is plotted against the total surfactant concentration. The shape of this curve allows for the determination of the CMC and the enthalpy of micellization (ΔH°mic). From these values, the Gibbs free energy (ΔG°mic) and entropy (ΔS°mic) of micellization can be calculated.[8]
-
Visualizations: Workflows and Relationships
Logical Relationship of DDAC Properties
References
- 1. Didecyldimethylammonium chloride (Ref: P0151) [sitem.herts.ac.uk]
- 2. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What affects the degree of micelle ionization: conductivity study of alkyltrimethylammonium chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antimicrobial Spectrum of Didecyldimethylammonium Chloride (DDAC) Against Clinically Relevant Pathogens
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Didecyldimethylammonium chloride (DDAC) is a fourth-generation quaternary ammonium (B1175870) compound (QAC) widely utilized for its broad-spectrum antimicrobial properties. As a cationic surfactant, its primary mechanism of action involves the disruption of microbial cell membranes, leading to rapid bactericidal, fungicidal, and virucidal (against enveloped viruses) effects.[1][2] This technical guide provides a comprehensive overview of DDAC's antimicrobial spectrum against clinically relevant pathogens, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and associated analytical workflows.
Core Mechanism of Action
The antimicrobial efficacy of DDAC is rooted in its molecular structure, which features a positively charged nitrogen atom bonded to two long (didecyl) lipophilic alkyl chains.[1][3] This amphipathic nature is critical for its interaction with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins. The killing process is an irreversible physicochemical reaction that can be described in a multi-step process.[3]
-
Electrostatic Adsorption: The cationic head of the DDAC molecule electrostatically adsorbs to the negatively charged microbial cell surface.[3]
-
Membrane Penetration and Disruption: The dual lipophilic chains penetrate and embed into the lipid bilayer of the cell membrane.[1][3] This insertion disrupts the membrane's structural integrity and fluidity.[4]
-
Leakage of Intracellular Components: The disruption increases membrane permeability, causing the leakage of essential intracellular components like potassium ions, nucleotides, proteins, and genetic material.[1][3][4]
-
Cell Lysis and Death: The extensive loss of cellular contents and the inactivation of key enzymes lead to cell death.[1][3]
This direct action on the cell membrane makes DDAC effective against a wide range of microorganisms, including bacteria and fungi.[5] Its activity against viruses is primarily limited to those with a lipid envelope, which is similarly susceptible to disruption.[6][7]
Antimicrobial Spectrum: Quantitative Data
The effectiveness of DDAC varies depending on the target microorganism, its concentration, contact time, and environmental factors such as the presence of organic soil.[1][5] The following tables summarize the available quantitative data on its activity.
Antibacterial Activity
DDAC demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][8] However, some species exhibit higher intrinsic tolerance.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of DDAC against Clinically Relevant Bacteria
| Pathogen | Gram Stain | MIC (mg/L) | MBC (mg/L) | Notes | Reference(s) |
| Escherichia coli | Negative | 1.3 - 8.0 | - | Clinical isolates with MIC ≤8 mg/L considered susceptible. | [4][9] |
| Bacillus cereus | Positive | 0.05 - 1.5 | - | Tested at sub-MIC concentrations to study kinetics. | [10] |
| Enterococcus faecalis | Positive | 0.5 - 4.0 | 0.5 - 4.0 | Includes 210 clinical isolates. | [11] |
| Enterococcus faecium | Positive | 0.5 - 4.0 | 0.5 - 4.0 | Includes 210 clinical isolates. | [11] |
| Pseudomonas aeruginosa | Negative | >1000 | - | High intrinsic tolerance reported in some isolates. | [12] |
| Salmonella spp. | Negative | 512 | - | High MIC values reported for some isolates. | [12] |
| Serratia spp. | Negative | 2873 | - | High MIC values reported for some isolates. | [12] |
| Staphylococcus aureus | Positive | - | - | Time-kill studies show efficacy at 35-55 mg/L. | [13] |
Antifungal Activity
DDAC is an effective fungicide and yeasticide, used for disinfection and material preservation.[1][14]
Table 2: Fungicidal and Yeasticidal Activity of DDAC
| Pathogen | Type | Concentration | Conditions | Effect | Reference(s) |
| General | Yeast | 0.0525% | 15 min contact time | Yeasticidal | [12] |
| Candida albicans | Yeast | 3.0% | 15 min, low organic load | Fungicidal (log 4 reduction) | [15] |
| Aspergillus niger | Mold | 3.0% | 15 min, low organic load | Fungicidal (log 4 reduction) | [15] |
Virucidal Activity
DDAC's virucidal activity is most pronounced against enveloped viruses due to its mechanism of disrupting lipid bilayers.[7][16] Its efficacy against non-enveloped viruses is limited but can be significantly enhanced through synergistic formulations.[6]
Table 3: Virucidal Spectrum of DDAC
| Virus | Type | Efficacy | Notes | Reference(s) |
| Hepatitis B, HIV | Enveloped | Active | DDAC is effective against enveloped viruses. | [7] |
| SARS-CoV-2 | Enveloped | Effective | Efficacy has been demonstrated against emerging enveloped viruses. | [8] |
| Poliovirus type 1 | Non-enveloped | Low (alone) | Synergistic effect (≥99.99% reduction) when combined with APDA and γ-CD. | [6] |
| Murine norovirus | Non-enveloped | Low (alone) | Synergistic effect (≥99.99% reduction) when combined with APDA and γ-CD. | [6][17] |
Experimental Protocols for Antimicrobial Activity Assessment
Standardized methods are crucial for evaluating the antimicrobial efficacy of DDAC. The following sections detail the protocols for key assays.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol:
-
Preparation of DDAC Stock Solution: Prepare a sterile, concentrated stock solution of DDAC in an appropriate solvent (e.g., sterile distilled water).
-
Inoculum Preparation: Culture the test microorganism on a suitable agar (B569324) medium. Suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Broth Microdilution:
-
Dispense sterile cation-adjusted Mueller-Hinton Broth (or other suitable broth) into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the DDAC stock solution across the plate to create a range of concentrations.
-
Inoculate each well with the prepared microbial suspension. Include a growth control (no DDAC) and a sterility control (no inoculum).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
MIC Determination: The MIC is the lowest DDAC concentration in which no visible turbidity is observed.[18][19]
-
MBC Determination:
-
From the wells showing no visible growth in the MIC assay, subculture a fixed volume (e.g., 10-100 µL) onto a suitable agar medium.
-
Incubate the agar plates at 35-37°C for 24 hours.
-
The MBC is the lowest concentration that yields no colony growth, corresponding to a ≥99.9% kill rate compared to the initial inoculum count.[20]
-
Time-Kill Kinetics Assay
This dynamic assay assesses the rate at which an antimicrobial agent kills a microbial population over time.[20]
Protocol:
-
Inoculum Preparation: Prepare a microbial suspension in a suitable broth, typically to a starting concentration of 10⁵ to 10⁶ CFU/mL.
-
Test Setup: Prepare flasks or tubes containing broth with various concentrations of DDAC (e.g., 1x, 2x, 4x the MIC). Include a no-drug growth control.
-
Inoculation and Incubation: Inoculate each flask with the prepared microbial suspension. Incubate in a shaking incubator at the appropriate temperature.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Neutralization and Plating: Immediately neutralize the antimicrobial activity of DDAC in the sample by diluting it in a validated neutralizing broth. Perform serial dilutions of the neutralized sample and plate onto agar medium.
-
Enumeration: After incubation, count the colonies on the plates to determine the number of viable organisms (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each DDAC concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[20]
Factors Influencing DDAC Efficacy
-
Hard Water: DDAC maintains high antimicrobial activity in the presence of hard water, a property not shared by all disinfectants.[1]
-
pH: Its efficacy is generally stable within a pH range of 6-9.[1]
-
Organic Load: The presence of organic matter, such as blood or protein, can reduce the efficacy of DDAC by binding to the active molecules. Formulations for healthcare settings are often designed to maintain activity in the presence of such soiling.[7][8]
-
Synergism: The bactericidal activity of DDAC can be synergistically enhanced when combined with other compounds, such as certain nonionic surfactants, essential oil constituents (like carvacrol), or other biocides like N,N-bis(3-aminopropyl)dodecylamine.[6][21][22]
Microbial Resistance to DDAC
As with other biocides, prolonged exposure to sub-lethal concentrations of DDAC can lead to the development of microbial resistance.[5] Mechanisms can include changes in the cell membrane composition or the expression of efflux pumps that actively remove the compound from the cell.[12] Furthermore, there is evidence of an epidemiological link between higher MIC values for QACs in clinical E. coli isolates and resistance to certain antibiotics, such as cotrimoxazole.[9][23] This highlights the importance of using appropriate concentrations and avoiding the widespread use of sub-inhibitory levels to mitigate the selection of resistant strains.
Conclusion
Didecyldimethylammonium chloride is a potent, broad-spectrum antimicrobial agent with a well-documented record of efficacy against a wide range of bacteria, fungi, and enveloped viruses. Its rapid, membrane-disrupting mechanism of action makes it a valuable active ingredient in disinfectants for healthcare, industrial, and institutional settings. Understanding its quantitative spectrum of activity, the factors influencing its performance, and the potential for resistance is critical for its effective and sustainable application in infection control programs. The standardized protocols outlined in this guide provide a framework for the continued evaluation and optimization of DDAC-based formulations.
References
- 1. nbinno.com [nbinno.com]
- 2. DIDECYLDIMETHYLAMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 3. In-depth Analysis of Didecyl Dimethyl Ammonium Chloride - SINOCHEM [sinocheme.com]
- 4. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]
- 6. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 8. DIDECYLDIMETHYLAMMONIUM CHLORIDE (DDAC) - Ataman Kimya [atamanchemicals.com]
- 9. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. hygiene.groupeberkem.com [hygiene.groupeberkem.com]
- 15. wellnessnorge.no [wellnessnorge.no]
- 16. businessmondays.co.uk [businessmondays.co.uk]
- 17. researchgate.net [researchgate.net]
- 18. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. emerypharma.com [emerypharma.com]
- 21. Synergistic bactericidal effects of a sublethal concentration of didecyldimethylammonium chloride (DDAC) and low concentrations of nonionic surfactants against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Molecular mechanism of antibiotic resistance induced by mono- and twin-chained quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Dialkyl Quaternary Ammonium Compounds
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of dialkyl quaternary ammonium (B1175870) compounds (QACs), with a particular focus on Didecyldimethylammonium chloride (DDAC). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the core principles governing the antimicrobial and cytotoxic properties of this important class of biocides. The guide summarizes key quantitative data, details essential experimental protocols, and provides visual representations of critical pathways and workflows.
Introduction: The Enduring Importance of Dialkyl Quaternary Ammonium Compounds
Dialkyl quaternary ammonium compounds (QACs) are cationic surfactants widely utilized as disinfectants, antiseptics, and preservatives in various industries, including healthcare, food processing, and pharmaceuticals.[1] Their broad-spectrum activity against bacteria, fungi, and enveloped viruses makes them a cornerstone of modern hygiene and infection control strategies.[1][2] Didecyldimethylammonium chloride (DDAC) stands out as a prominent member of this class, valued for its potent biocidal efficacy.[2] Understanding the intricate relationship between the chemical structure of these molecules and their biological activity is paramount for the development of novel, more effective, and safer antimicrobial agents.
The fundamental structure of a dialkyl QAC consists of a central, positively charged nitrogen atom bonded to four alkyl groups, and a counter-ion. This cationic nature is pivotal to their mechanism of action.[1] The defining feature of dialkyl QACs, such as DDAC, is the presence of two long alkyl chains, which significantly influences their physicochemical and biological properties.
The Core Mechanism of Action: Disrupting the Microbial Fortress
The primary mode of action for dialkyl QACs is the disruption of microbial cell membranes.[2] This process can be conceptualized as a multi-step interaction:
-
Adsorption and Electrostatic Interaction: The positively charged quaternary nitrogen head of the QAC molecule is electrostatically attracted to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
-
Hydrophobic Interaction and Intercalation: The long, hydrophobic alkyl chains penetrate and intercalate into the lipid bilayer of the cell membrane.[1]
-
Membrane Disruption and Leakage: This intercalation disrupts the structural integrity and fluidity of the membrane, leading to the leakage of essential intracellular components like potassium ions, proteins, and nucleic acids.[3]
-
Cell Death: The extensive loss of cellular contents and the dissipation of the proton motive force ultimately result in cell death. At lower concentrations, QACs may only inhibit microbial growth (bacteriostatic effect), while at higher concentrations, they are bactericidal.
Figure 1: Mechanism of action of dialkyl QACs against microbial cells.
Structure-Activity Relationship: Decoding the Molecular Blueprint
The antimicrobial efficacy and cytotoxic profile of dialkyl QACs are intricately linked to their molecular architecture. Key structural features that govern their activity include the length and number of alkyl chains, and the nature of the head group and counter-ion.
The Critical Role of Alkyl Chain Length
The length of the alkyl chains is arguably the most critical determinant of a QAC's biological activity. A "cut-off effect" is well-documented, where antimicrobial efficacy increases with chain length up to an optimal point, after which it decreases. This is attributed to a balance between the compound's hydrophobicity, which governs its ability to penetrate the cell membrane, and its aqueous solubility.
-
Optimal Chain Length: Generally, dialkyl QACs with alkyl chain lengths between C8 and C12 exhibit the highest antimicrobial activity.
-
Gram-Positive vs. Gram-Negative Specificity: Some studies suggest that QACs with C12-C14 chains are most effective against Gram-positive bacteria and yeasts, while those with C14-C16 chains show greater efficacy against Gram-negative bacteria.
-
DDAC's Advantage: DDAC, with its two C10 alkyl chains, falls within this optimal range, contributing to its potent, broad-spectrum activity.
Symmetrical vs. Asymmetrical and Single vs. Dual Chains
-
Dialkyl vs. Monoalkyl: Dialkyl QACs, like DDAC, often exhibit superior antimicrobial activity compared to their single-chain counterparts, particularly against Gram-positive bacteria. The presence of two long alkyl chains enhances their ability to disrupt the lipid bilayer.
-
Symmetry: The symmetrical nature of the two decyl chains in DDAC is thought to contribute to its high efficacy.
The Cationic Head and Counter-ion
The permanent positive charge of the quaternary nitrogen is essential for the initial electrostatic attraction to the microbial cell surface. While the primary focus of SAR studies is often on the alkyl chains, the nature of the counter-ion (e.g., chloride, bromide) can have a minor influence on the compound's physicochemical properties, though its effect on antimicrobial activity is generally considered less significant.
Quantitative Analysis of Biological Activity
The biological activity of dialkyl QACs is quantified through various in vitro assays. The following tables summarize representative data for DDAC and related compounds.
Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| DDAC | Staphylococcus aureus | 0.4 - 1.8 | [3] |
| DDAC | Escherichia coli | ≤8 | [4] |
| DDAC | Pseudomonas aeruginosa | 8 - 32 | [5] |
| DDAC | Enterococcus faecalis | 0.5 - 4 | [6] |
| DDAC | Enterococcus faecium | 0.5 - 4 | [6] |
| Alkyl-trimethyl ammonium bromides (C10) | Staphylococcus aureus | 31.2 - 62.5 | [7] |
| Alkyl-trimethyl ammonium bromides (C12) | Staphylococcus aureus | 31.2 - 62.5 | [7] |
Cytotoxicity Profile: IC50 and LD50 Values
It is crucial to balance the antimicrobial efficacy of QACs with their potential toxicity to mammalian cells. Cytotoxicity is often expressed as the half-maximal inhibitory concentration (IC50) or the median lethal dose (LD50).
| Compound | Cell Line | Assay | Value (µM) | Reference |
| Didecyldimethylammonium saccharinate | HepG2 | IC50 | 4.80 | [8] |
| Choline carboxylate-based ILs | MCF-7 | IC50 | 10.5 - 16.0 | [8] |
| 4DTBP-6,8 (a bis-QAC) | TESTSKIN model | LD50 | 67 | [9] |
| Benzalkonium chloride | Various human cells | - | Causes significant damage at antibacterial concentrations | [9] |
Key Experimental Protocols
The following section details the methodologies for key experiments cited in the evaluation of dialkyl QACs.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard method to determine the lowest concentration of a substance that inhibits the growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of the agent that prevents visible growth.
Detailed Protocol:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the QAC in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the QAC stock solution to the first well of each row to be tested and mix.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, except for a sterility control well (broth only). Include a growth control well (broth and inoculum, no QAC).
-
Incubation: Incubate the plates at the optimal temperature for the test microorganism (typically 35-37°C) for 18-24 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the QAC at which there is no visible growth (turbidity) of the microorganism.
Figure 2: Experimental workflow for MIC determination by broth microdilution.
Evaluation of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the QAC in cell culture medium and add them to the wells containing the cells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
Addition of MTT Reagent: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization of Formazan: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Assessment of Antiviral Activity (based on ISO 21702)
This standard specifies the method for measuring the antiviral activity on plastics and other non-porous surfaces of antiviral-treated products.
Principle: A viral suspension is inoculated onto the surface of a test material and a control material. After a defined contact time, the remaining infectious virus is recovered and quantified using a plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay.
Detailed Protocol:
-
Preparation of Test and Control Surfaces: Prepare sterile samples of the antiviral-treated surface and an inert control surface of the same size and material.
-
Preparation of Viral Inoculum: Prepare a suspension of the test virus (e.g., Influenza A, SARS-CoV-2) in a suitable medium.
-
Inoculation: Inoculate a defined volume of the viral suspension onto the center of each test and control surface.
-
Incubation: Place the inoculated surfaces in a humidified chamber at a specified temperature (e.g., room temperature) for a defined contact time (e.g., 2, 4, or 24 hours).
-
Virus Recovery: After incubation, recover the virus from the surfaces by washing with a specific volume of cell culture medium.
-
Quantification of Viral Titer: Determine the titer of the recovered infectious virus using a plaque assay or TCID50 assay on a susceptible cell line.
-
Calculation of Antiviral Activity: The antiviral activity is calculated as the logarithmic reduction in the viral titer on the test surface compared to the control surface.
Synthesis of Dialkyl Quaternary Ammonium Compounds
The synthesis of dialkyl QACs such as DDAC is typically achieved through the quaternization of a tertiary amine.
General Synthetic Route:
The most common method involves the reaction of a didecylmethyl tertiary amine with an alkylating agent, such as methyl chloride, in a suitable solvent.
Example: Synthesis of Didecyldimethylammonium Chloride (DDAC)
A mixture of didecylmethyl tertiary amine and methyl chloride (in a near-equimolar ratio) is dissolved in an alcohol solvent like ethanol (B145695) or isopropanol. A catalyst, often a base such as sodium carbonate, may be added. The reaction mixture is then heated under reflux for several hours. After the reaction is complete, the mixture is maintained at an elevated temperature for a period to ensure complete conversion. The final product is then purified.
Figure 3: Logical relationship in the SAR of dialkyl QACs.
Future Directions and Conclusion
The study of the structure-activity relationship of dialkyl quaternary ammonium compounds remains a dynamic field. Future research will likely focus on the development of novel QACs with enhanced antimicrobial activity, reduced toxicity, and a lower propensity for inducing microbial resistance. This may involve the synthesis of QACs with novel head groups, different counter-ions, or their incorporation into polymeric structures.
References
- 1. Effects of Quaternary-Ammonium-Based Formulations on Bacterial Community Dynamics and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to test if a material is antiviral: ISO21702 - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Toxicity Profiling of Ammonium-Based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dance of Disruption: An In-depth Technical Guide to the Interaction of Didodecyldimethylammonium Chloride with Model Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Didodecyldimethylammonium (B1216837) chloride (DDAC), a quaternary ammonium (B1175870) compound, is a widely utilized cationic surfactant with potent antimicrobial properties. Its efficacy stems from its ability to interact with and disrupt the lipid bilayers that form the cell membranes of microorganisms. This technical guide provides a comprehensive overview of the biophysical interactions between DDAC and model lipid bilayers, presenting quantitative data, detailed experimental protocols, and mechanistic visualizations to support research and development in drug formulation and antimicrobial agent design.
Core Interaction Mechanism
DDAC's amphiphilic nature, characterized by a positively charged dimethylammonium headgroup and two hydrophobic dodecyl tails, drives its interaction with lipid bilayers. The primary mode of action involves the insertion of the hydrophobic tails into the nonpolar core of the bilayer, while the cationic headgroup interacts with the polar lipid headgroups. This intrusion disrupts the ordered structure of the lipid membrane, leading to a cascade of events that compromise membrane integrity.
The initial electrostatic attraction between the cationic DDAC and the often negatively charged or zwitterionic lipid headgroups facilitates its accumulation at the membrane surface. Subsequent hydrophobic interactions drive the insertion of the alkyl chains into the bilayer core. This process alters key biophysical parameters of the membrane, including its thickness, fluidity, and permeability, ultimately leading to leakage of intracellular components and cell death.
Quantitative Analysis of DDAC-Bilayer Interactions
The interaction of DDAC with model lipid bilayers has been quantified using various biophysical techniques. The following tables summarize key findings from studies on the thermal and phase behavior of didodecyldimethylammonium bromide (DDAB), a close structural analog of DDAC.
Table 1: Thermal Properties of Didodecyldimethylammonium Bromide (DDAB) Vesicles
| DDAB Concentration (mM) | Main Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔHm) (kJ/mol) |
| 0.11 | 16.0 | 35 |
| 0.65 | 16.2 | 52 |
Data adapted from studies on the thermal behavior of DDAB aqueous dispersions, which show a gel-to-liquid crystalline transition. The transition temperature remains relatively constant, while the enthalpy increases with concentration, suggesting changes in the cooperativity of the transition.[1]
Experimental Protocols
Understanding the interaction of DDAC with lipid bilayers requires a suite of biophysical techniques. Below are detailed methodologies for key experiments.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the effect of DDAC on the phase transition properties of lipid bilayers.
Protocol:
-
Vesicle Preparation:
-
Prepare multilamellar vesicles (MLVs) of the desired lipid (e.g., DPPC, DMPC) by dissolving the lipid in chloroform, evaporating the solvent under a stream of nitrogen to form a thin film, and hydrating the film with a buffer solution.
-
To study the effect of DDAC, hydrate (B1144303) the lipid film with buffer solutions containing varying concentrations of DDAC.
-
The final lipid concentration is typically in the range of 1-10 mg/mL.
-
-
DSC Measurement:
-
Load the lipid/DDAC dispersion into the sample cell of the microcalorimeter and the corresponding buffer (with the same DDAC concentration but without lipids) into the reference cell.
-
Equilibrate the system at a temperature below the expected phase transition.
-
Scan the temperature at a controlled rate (e.g., 1°C/min) over a range that encompasses the lipid phase transition.
-
Record the differential power required to maintain a zero temperature difference between the sample and reference cells as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak at the gel-to-liquid crystalline phase transition temperature (Tm).
-
Determine the Tm (the temperature at the peak maximum) and the enthalpy of the transition (ΔH, the area under the peak).
-
Analyze the changes in Tm and ΔH as a function of DDAC concentration to understand its effect on bilayer stability and cooperativity.[2]
-
Small-Angle X-ray Scattering (SAXS)
SAXS is used to determine the structural parameters of lipid bilayers, such as thickness and lamellar spacing, and how they are altered by DDAC.
Protocol:
-
Sample Preparation:
-
Prepare unilamellar or multilamellar vesicles of the desired lipid composition with and without DDAC at various concentrations.
-
The lipid concentration should be optimized for SAXS measurements, typically in the range of 5-50 mg/mL.
-
-
SAXS Data Acquisition:
-
Load the sample into a temperature-controlled sample holder with X-ray transparent windows (e.g., quartz capillaries).
-
Expose the sample to a collimated X-ray beam.
-
Record the scattered X-ray intensity as a function of the scattering angle (2θ) or the scattering vector, q (q = 4πsin(θ)/λ, where λ is the X-ray wavelength).
-
-
Data Analysis:
-
For multilamellar systems, the lamellar repeat distance (d-spacing) can be calculated from the positions of the Bragg peaks in the scattering pattern.
-
For unilamellar vesicles, the scattering data can be fitted to a model of the vesicle form factor to extract information about the bilayer thickness.
-
Analyze the changes in d-spacing and bilayer thickness as a function of DDAC concentration.[3][4][5][6]
-
Fluorescence Anisotropy
Fluorescence anisotropy measurements using probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) or its trimethylammonium derivative (TMA-DPH) provide insights into the fluidity and order of the lipid bilayer.
Protocol:
-
Vesicle and Probe Preparation:
-
Prepare large unilamellar vesicles (LUVs) of the desired lipid composition.
-
Incorporate a fluorescent probe (e.g., DPH or TMA-DPH) into the vesicles. This is typically done by adding a small aliquot of a concentrated stock solution of the probe in an organic solvent to the vesicle suspension and incubating for a period to allow for partitioning into the bilayer. The probe-to-lipid ratio should be low (e.g., 1:500) to avoid self-quenching and significant membrane perturbation.
-
-
Fluorescence Measurement:
-
Place the vesicle suspension in a temperature-controlled cuvette in a fluorescence spectrophotometer equipped with polarizers.
-
Excite the sample with vertically polarized light at the probe's excitation wavelength.
-
Measure the fluorescence intensity parallel (IVV) and perpendicular (IVH) to the excitation polarization.
-
To correct for instrumental bias, measure the horizontally polarized emission with vertically (IHV) and horizontally (IHH) polarized excitation to determine the G-factor (G = IHV / IHH).
-
-
Data Analysis:
-
Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH).
-
A decrease in anisotropy indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity (disordering of the acyl chains).
-
Monitor the change in anisotropy as a function of DDAC concentration to determine its effect on membrane fluidity.[7][8][9]
-
Liposome (B1194612) Leakage Assay
This assay quantifies the ability of DDAC to induce permeability in lipid vesicles by monitoring the release of an encapsulated fluorescent dye.
Protocol:
-
Vesicle Preparation with Encapsulated Dye:
-
Prepare LUVs by hydrating a lipid film with a solution containing a self-quenching concentration of a fluorescent dye, such as carboxyfluorescein or the ANTS/DPX pair.
-
Remove the unencapsulated dye by size-exclusion chromatography.
-
-
Leakage Measurement:
-
Dilute the dye-loaded vesicles in a buffer in a fluorescence cuvette to a concentration where the fluorescence is still quenched.
-
Record the baseline fluorescence intensity.
-
Add DDAC to the vesicle suspension at the desired concentration and monitor the increase in fluorescence intensity over time as the dye is released and de-quenched upon dilution in the external medium.
-
To determine the 100% leakage value, add a detergent (e.g., Triton X-100) to completely disrupt the vesicles.
-
-
Data Analysis:
Visualizing the Interaction: Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes in the study of DDAC-lipid bilayer interactions.
Caption: Mechanism of DDAC-induced bilayer disruption.
Caption: Experimental workflow for DSC analysis.
Caption: Liposome leakage assay workflow.
Conclusion
The interaction of DDAC with model lipid bilayers is a complex process involving electrostatic and hydrophobic forces that lead to significant changes in the biophysical properties of the membrane. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate these interactions further. A thorough understanding of how cationic surfactants like DDAC disrupt lipid bilayers is crucial for the rational design of more effective and targeted antimicrobial agents and for advancing our knowledge of membrane biophysics.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. scribd.com [scribd.com]
- 3. SAXS nanostructure analysis | Anton Paar Wiki [wiki.anton-paar.com]
- 4. Small-Angle X-ray Scattering Unveils the Internal Structure of Lipid Nanoparticles [arxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. xenocs.com [xenocs.com]
- 7. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Leakage of membrane vesicle contents: determination of mechanism using fluorescence requenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Stability: A Technical Guide to Didodecyldimethylammonium Chloride for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal and pH stability of Didodecyldimethylammonium chloride (DDAC), a widely used quaternary ammonium (B1175870) compound in various scientific and pharmaceutical applications. Understanding the stability profile of DDAC is critical for ensuring its efficacy, safety, and reliability in laboratory settings, from its use as a biocide to its role in formulation development. This document provides a comprehensive overview of its stability under different environmental conditions, detailed experimental protocols for stability assessment, and insights into its mechanism of action.
Quantitative Stability Data
The stability of this compound (DDAC) is a critical parameter for its effective and safe use in the laboratory. The following tables summarize the available quantitative data on its thermal and pH stability.
Thermal Stability
DDAC is generally considered to be thermally stable under standard laboratory conditions. Accelerated stability studies have shown that it is stable at elevated temperatures for extended periods.[1] However, at higher temperatures, it will decompose. The primary methods for evaluating thermal stability are Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions.[2][3][4][5][6][7][8][9]
| Temperature (°C) | Observation | Data Source |
| 54 | Considered stable for accelerated stability studies. | [1] |
| >180 | Decomposes before boiling. | |
| ~200-300 | Onset of significant thermal decomposition for similar quaternary ammonium compounds. | |
| >300 | Major decomposition occurs. |
Note: Specific quantitative data on the percentage degradation of DDAC at various temperatures is limited in publicly available literature. The data for ~200-300°C and >300°C is based on general observations for similar quaternary ammonium compounds and should be considered indicative.
Upon decomposition, DDAC is known to emit toxic fumes, including nitrogen oxides, ammonia, and hydrogen chloride.
pH Stability
DDAC exhibits excellent stability over a broad pH range, a crucial property for its use in diverse aqueous formulations. It is hydrolytically stable, with its degradation rate being minimal in both acidic and alkaline conditions within a certain range.
| pH | Temperature (°C) | Half-life | Data Source |
| 4 | 20 | ≥ 1 year | |
| 5 | 25 | Stable | [1] |
| 7 | 20 | ≥ 1 year | |
| 9 | 20 | ≥ 1 year | |
| 9 | 25 | Stable | [1] |
| >11 | Increased biocidal activity observed. |
While stable within the pH 5-9 range, it is noteworthy that the biocidal efficacy of DDAC has been reported to be higher at a more alkaline pH of 11 compared to neutral pH. However, prolonged exposure to extreme pH values, particularly at elevated temperatures, may lead to degradation.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of DDAC in a laboratory setting, it is essential to perform stability testing under controlled conditions. The following are detailed methodologies for assessing the thermal and pH stability of DDAC, based on established scientific principles and regulatory guidelines.[10][11][12][13]
Protocol for Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
Objective: To determine the thermal degradation profile of DDAC by measuring its weight loss as a function of temperature.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas (or other inert gas)
-
Analytical balance
-
DDAC sample
-
TGA sample pans (e.g., alumina, platinum)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the DDAC sample into a clean, tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen gas at a flow rate of 20-50 mL/min to create an inert atmosphere. This prevents oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30°C.
-
Heat the sample from the starting temperature to a final temperature of 600-800°C at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.
-
Identify the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG curve).
-
Protocol for pH Stability Assessment
Objective: To evaluate the hydrolytic stability of DDAC in aqueous solutions at different pH values over time.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS)[2][14][15][16]
-
pH meter, calibrated
-
Constant temperature incubator or water bath
-
Volumetric flasks and pipettes
-
DDAC standard
-
Buffer solutions (pH 4, 7, 9, and other desired values)
-
High-purity water
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of DDAC of a known concentration in a suitable solvent (e.g., methanol (B129727) or water).
-
Prepare a series of buffered aqueous solutions at the desired pH values (e.g., 4, 7, 9).
-
Spike a known amount of the DDAC stock solution into each buffered solution to achieve a final concentration suitable for HPLC analysis.
-
-
Storage Conditions:
-
Store the prepared test solutions in sealed, inert containers in a constant temperature incubator or water bath set to a specific temperature (e.g., 25°C or 50°C for accelerated testing).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 7, 14, 30, 60, and 90 days), withdraw an aliquot from each test solution.
-
Analyze the concentration of DDAC in each aliquot using a validated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of DDAC as a function of time for each pH value.
-
Determine the degradation rate constant (k) for each pH by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).
-
Calculate the half-life (t1/2) of DDAC at each pH using the formula: t1/2 = 0.693 / k.
-
Mechanism of Action and Associated Signaling Pathway
DDAC exerts its biocidal activity primarily by disrupting the cellular membranes of microorganisms. As a cationic surfactant, the positively charged head of the DDAC molecule interacts with the negatively charged components of the bacterial cell membrane, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[17]
In addition to its direct antimicrobial action, recent research has indicated that DDAC can interact with cellular signaling pathways in mammalian cells. One such pathway is the Transforming Growth Factor-β (TGF-β) signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and fibrosis.
Studies have shown that DDAC can induce pulmonary fibrosis in mice, and this effect is associated with the TGF-β signaling pathway.[18] Specifically, DDAC treatment has been observed to increase the expression of Tgf-β1 mRNA and prolong the phosphorylation of SMAD2/3, key downstream mediators of the canonical TGF-β pathway.[18]
Canonical TGF-β Signaling Pathway and the Influence of DDAC
Caption: Canonical TGF-β signaling pathway and the points of influence by DDAC.
The diagram illustrates the canonical TGF-β signaling cascade, initiated by the binding of the TGF-β ligand to its receptor complex. This leads to the phosphorylation of SMAD2 and SMAD3, which then form a complex with SMAD4. This complex translocates to the nucleus to regulate the transcription of target genes. DDAC has been shown to upregulate the expression of the TGF-β ligand and prolong the phosphorylation of SMAD2/3, thereby potentially enhancing the downstream effects of this pathway.[18]
Conclusion
This compound is a robust and stable molecule under typical laboratory conditions, particularly within a pH range of 5 to 9. While it exhibits good thermal stability for most applications, it is susceptible to decomposition at temperatures exceeding 180°C. The provided experimental protocols offer a framework for researchers to verify the stability of DDAC in their specific formulations and applications. Furthermore, an understanding of its interaction with cellular signaling pathways, such as the TGF-β pathway, is crucial for a comprehensive assessment of its biological effects, particularly in the context of drug development and toxicology. This guide serves as a foundational resource for the informed and effective use of DDAC in a scientific setting.
References
- 1. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]
- 2. Evaluation of DDAC analysis by HPLC - Research Library - FPInnovations [library.fpinnovations.ca]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. tainstruments.com [tainstruments.com]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. Resources - Testing Thought Leadership and Insights | Element [element.com]
- 12. oecd.org [oecd.org]
- 13. epa.gov [epa.gov]
- 14. woodpreservation.ca [woodpreservation.ca]
- 15. academic.oup.com [academic.oup.com]
- 16. KR100942314B1 - Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms - Google Patents [patents.google.com]
- 17. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Didecyldimethylammonium Chloride (DDAC): A Technical Guide to its Biocidal and Biostatic Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the concentration-dependent antimicrobial activity of Didecyldimethylammonium Chloride (DDAC), a quaternary ammonium (B1175870) compound widely utilized for its disinfectant and antiseptic properties. Understanding the threshold between its biostatic (growth-inhibiting) and biocidal (killing) effects is critical for the effective application of this molecule in various fields, from pharmaceutical formulations to industrial biocontrol. This document provides a comprehensive overview of DDAC's mechanism of action, quantitative susceptibility data, and detailed experimental protocols.
Mechanism of Action: Disrupting the Microbial Fortress
Didecyldimethylammonium chloride (DDAC) is a cationic surfactant. Its primary mode of action is the disruption of the microbial cell membrane.[1][2] The positively charged nitrogen atom in the DDAC molecule is attracted to the negatively charged components of the microbial cell surface.[3] This electrostatic interaction allows the two long, hydrophobic decyl chains of the molecule to penetrate and embed themselves into the lipid bilayer of the cell membrane.[2][3]
This infiltration disrupts the structural integrity and fluidity of the membrane, leading to several detrimental consequences for the microorganism:
-
Increased Membrane Permeability: The presence of DDAC molecules creates pores and destabilizes the membrane, making it abnormally permeable.
-
Leakage of Intracellular Components: Essential cytoplasmic contents, such as potassium ions, nucleotides, and proteins, leak out of the cell.[1]
-
Inhibition of Membrane-Bound Enzymes: The disruption of the membrane structure can inactivate critical enzymes that are embedded within it.
-
Cell Lysis and Death: At sufficient concentrations, the extensive damage to the cell membrane leads to cell lysis and death.
The distinction between biostatic and biocidal activity is directly related to the concentration of DDAC and the extent of membrane damage. At lower concentrations, DDAC may only inhibit microbial growth by causing sublethal damage that the cell might be able to repair if the agent is removed. This is the biostatic effect. At higher concentrations, the membrane damage is irreversible and catastrophic, leading to cell death, which is the biocidal effect.[4]
dot
Caption: Mechanism of DDAC action on microbial cell membranes.
Quantitative Susceptibility Data
The antimicrobial activity of DDAC is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This represents the biostatic activity.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum. This represents the biocidal activity.
The following tables summarize reported MIC and MBC values for DDAC against various microorganisms. It is important to note that these values can vary depending on the specific strain, inoculum size, culture medium, and experimental conditions.
Table 1: Antibacterial Activity of DDAC
| Microorganism | Strain | MIC (mg/L) | MBC (mg/L) | Reference(s) |
| Escherichia coli | ATCC 25922 | 1.3 | - | [1] |
| Escherichia coli | Clinical Isolates | ≤8 - >16 | - | [5] |
| Pseudomonas aeruginosa | ATCC 15442 | 3.9 | - | |
| Staphylococcus aureus | ATCC 29213 | 0.4 - 1.8 | - | |
| Enterococcus faecalis | Poultry Isolates | - | - | [3] |
| Klebsiella pneumoniae | Clinical Isolates | - | - |
Table 2: Antifungal Activity of DDAC
| Microorganism | Strain | MIC (mg/L) | MFC (mg/L) | Reference(s) |
| Aspergillus niger | - | - | - | |
| Candida albicans | ATCC 10231 | - | - |
Table 3: Antiviral Activity of DDAC
| Virus | Type | Effective Concentration | Comments | Reference(s) |
| Coronaviruses (e.g., SARS-CoV-2) | Enveloped | 0.15% (undiluted) | Virucidal activity against enveloped viruses. | [6] |
| Poliovirus Type 1 | Non-enveloped | - | Synergistic effect with other compounds. | [2][7] |
| Murine Norovirus | Non-enveloped | - | Synergistic effect with other compounds. | [2][7] |
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the antimicrobial efficacy of DDAC. The broth microdilution method is a standard and widely accepted technique.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method involves preparing two-fold serial dilutions of DDAC in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism.
Materials:
-
Didecyldimethylammonium chloride (DDAC) stock solution
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard, diluted to ~5 x 10^5 CFU/mL)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare DDAC Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the DDAC stock solution (at twice the highest desired test concentration) to the first well of each row. c. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well serves as a positive control (no DDAC), and the twelfth well as a negative control (broth only).
-
Inoculate the Plate: a. Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. b. Add 100 µL of the diluted inoculum to each well from 1 to 11. Do not inoculate the negative control well (well 12).
-
Incubation: a. Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
Reading the MIC: a. After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of DDAC at which there is no visible growth.
dot
Caption: Experimental workflow for MIC determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC test by subculturing the contents of the wells that showed no visible growth onto an agar (B569324) medium that does not contain DDAC.
Materials:
-
MIC plate from the previous experiment
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Micropipette and sterile tips
-
Incubator
Procedure:
-
Subculturing: a. From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL) and spot-plate it onto a fresh agar plate.
-
Incubation: a. Incubate the agar plates at the appropriate temperature for 18-24 hours.
-
Reading the MBC: a. After incubation, observe the agar plates for the presence of microbial colonies. The MBC is the lowest concentration of DDAC from the MIC plate that results in no growth (or a 99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plates.
dot
Caption: Experimental workflow for MBC determination.
Signaling Pathways and Cellular Response
DDAC's primary mode of action is direct physical damage to the cell membrane rather than targeting specific intracellular signaling pathways. However, the membrane stress and leakage of cellular contents induced by DDAC can trigger secondary cellular responses and signaling cascades associated with cell stress and death. These can include:
-
Ion Homeostasis Imbalance: The leakage of ions like potassium disrupts the electrochemical gradients across the cell membrane, affecting numerous cellular processes.
-
Energy Depletion: The loss of the proton motive force across the damaged membrane can lead to a decrease in ATP synthesis.
-
Oxidative Stress: Membrane damage can lead to the production of reactive oxygen species (ROS), further damaging cellular components.
-
Activation of Autolysins: In some bacteria, membrane-damaging agents can trigger the activity of autolytic enzymes, contributing to cell death.
dot
Caption: Cellular stress responses to DDAC-induced membrane damage.
Conclusion
Didecyldimethylammonium chloride is a potent antimicrobial agent with a concentration-dependent dual activity. At lower concentrations, it acts as a biostatic agent by inhibiting microbial growth, while at higher concentrations, it becomes a powerful biocide, causing irreversible damage to the cell membrane and leading to cell death. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and professionals to effectively evaluate and utilize DDAC in their respective applications. Further research to expand the MIC and MBC database against a wider range of clinically and industrially relevant microorganisms will continue to refine our understanding and application of this important biocide.
References
- 1. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility to disinfectants in antimicrobial-resistant and -susceptible isolates of Escherichia coli, Enterococcus faecalis and Enterococcus faecium from poultry-ESBL/AmpC-phenotype of E. coli is not associated with resistance to a quaternary ammonium compound, DDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hdes.info [hdes.info]
- 7. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Didecyldimethylammonium Chloride (DDAC)
CAS Number: 7173-51-5
This technical guide provides a comprehensive overview of the core physical and chemical properties of Didecyldimethylammonium chloride (DDAC), a quaternary ammonium (B1175870) compound widely utilized for its antimicrobial and surfactant properties. The information presented herein is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and logical frameworks for understanding this compound.
Chemical Identity and Structure
Didecyldimethylammonium chloride, commonly known as DDAC, is a cationic surfactant belonging to the quaternary ammonium salt family. Its structure consists of a central nitrogen atom bonded to two decyl chains and two methyl groups, with a chloride counter-ion.
-
Chemical Name: N-Decyl-N,N-dimethyl-1-decanaminium chloride
-
CAS Number: 7173-51-5
-
Molecular Formula: C₂₂H₄₈ClN
-
Molecular Weight: 362.08 g/mol
Physical Properties
The physical characteristics of DDAC have been determined through various standardized tests. These properties are crucial for its handling, formulation, and application. The data is summarized in the table below.
| Property | Value | Test Guideline |
| Appearance | Colorless crystals; may also appear as a liquid, gel, or light beige to brown solid.[1][2][3][4][5][6][7] | Visual Inspection |
| Odor | Mushroom-like, musty characteristic.[1][7] | Olfactory Test |
| Melting Point | 94-100 °C.[1][5][8] | OECD Guideline 102 |
| Boiling Point | >180 °C (Decomposes).[1][5][7][9] | OECD Guideline 103 |
| Density | 0.87 g/cm³ at 20 °C.[1][2][5][8][10] | OECD Guideline 109 |
| logP (n-Octanol/Water Partition Coefficient) | 2.59 (at 20 °C, pH 7).[1] | OECD Guideline 117 |
Solubility
The solubility of DDAC in various solvents is a key factor in its formulation for different applications. It is readily soluble in several organic solvents but has limited solubility in water.
| Solvent | Temperature (°C) | Solubility (g/L) | Test Guideline |
| Water | 20 | 0.65.[1][5] | OECD Guideline 105 |
| Water | 25 | 0.65.[2][3][6] | OECD Guideline 105 |
| n-Octanol | 20 | 248.[3][6][11] | OECD Guideline 105 |
| Isopropanol | 10 | 827.[11] | OECD Guideline 105 |
| Isopropanol | 20 | 797.[11] | OECD Guideline 105 |
| Isopropanol | 30 | 836.[11] | OECD Guideline 105 |
| n-Hexane | 10, 20, 30 | <0.000424.[11] | OECD Guideline 105 |
Vapor Pressure
DDAC is a compound with very low volatility, as indicated by its low vapor pressure.
| Temperature (°C) | Vapor Pressure (mm Hg) | Vapor Pressure (Pa) | Test Guideline |
| 20 | <1.1 x 10⁻⁵.[1][12] | <1.5 x 10⁻³.[12] | OECD Guideline 104 |
| 25 | <4.3 x 10⁻⁵.[1][12] | <5.8 x 10⁻³.[12] | OECD Guideline 104 |
| 25 | - | 0.006.[2][6][10] | OECD Guideline 104 |
Chemical Stability and Reactivity
-
Stability: DDAC is stable under normal conditions of use and storage but is known to be hygroscopic.[3][6][13][14][15]
-
Incompatibilities: It is incompatible with strong oxidizing agents and acids.[13][16][17]
-
Hazardous Decomposition: Upon heating to decomposition (above 180 °C), DDAC can release toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), ammonia, and hydrogen chloride.[1][13][16][17][18]
Experimental Protocols
The physical and chemical properties listed in this guide are determined using standardized methodologies, primarily the OECD Guidelines for the Testing of Chemicals. Below are summaries of the key experimental protocols.
Melting Point/Melting Range (OECD Guideline 102)
This guideline describes several methods for determining the melting point, including the capillary method, hot-stage apparatus, and differential scanning calorimetry (DSC).[7][14][19] For the capillary method, a small amount of the powdered substance is packed into a capillary tube and heated in a controlled manner in a liquid bath or metal block.[7] The temperatures at which melting begins and is complete are recorded as the melting range.
Boiling Point (OECD Guideline 103)
Methods such as ebulliometry, the dynamic method, and distillation are used to determine the boiling point at atmospheric pressure.[4][5][12] The dynamic method, for instance, involves measuring the vapor pressure of the substance as a function of temperature. The boiling point is the temperature at which the vapor pressure equals 101.325 kPa.[4][5] For substances like DDAC that decompose, the decomposition temperature is noted.[9]
Vapor Pressure (OECD Guideline 104)
This guideline includes several methods applicable to different vapor pressure ranges, such as the static method, dynamic method, and effusion methods.[1][3][20] The static method involves placing the substance in a sealed container at a constant temperature and measuring the pressure in the headspace once equilibrium is reached.[20] Measurements are typically taken at a minimum of two different temperatures.[1][3]
Water Solubility (OECD Guideline 105)
For substances with solubility above 10⁻² g/L, the Flask Method is commonly used.[21][22][23] A surplus of the test substance is agitated in water at a constant temperature until saturation equilibrium is achieved. The solution is then centrifuged or filtered, and the concentration of DDAC in the aqueous phase is determined using a suitable analytical method, such as titration or chromatography.[23][24]
Density of Liquids and Solids (OECD Guideline 109)
This guideline outlines methods like the oscillating densitometer for liquids and the air comparison pycnometer for solids.[17][25][26] For solids, a pycnometer can also be used. This involves weighing the pycnometer empty, then with the sample, then with the sample and a liquid of known density, and finally filled only with the liquid. The density of the solid can then be calculated.[9]
Partition Coefficient (n-octanol/water) (OECD Guideline 117)
The High-Performance Liquid Chromatography (HPLC) method is a common approach for determining the logP value.[10][11][27] It involves a reversed-phase HPLC column. The retention time of the test substance is measured and compared to the retention times of a series of reference compounds with known logP values. A calibration curve is then used to determine the logP of the test substance.[10][28]
Potentiometric Titration for Quaternary Ammonium Compound Concentration
The concentration of DDAC in a solution, necessary for solubility and partition coefficient experiments, can be accurately determined by potentiometric titration. This method avoids the use of hazardous solvents like chloroform.[2][13] The procedure typically involves titrating the cationic DDAC solution with a standardized anionic surfactant, such as sodium lauryl sulfate.[2][13][29] An ion-selective electrode is used to detect the endpoint of the titration, which occurs when all the DDAC has formed an ion-pair with the titrant.[13][30]
References
- 1. books.google.cn [books.google.cn]
- 2. Determination of quaternary ammonium compounds by potentiometric titration with an ionic surfactant electrode: single-laboratory validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 4. laboratuar.com [laboratuar.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 8. library.canberra.edu.au [library.canberra.edu.au]
- 9. acri.gov.tw [acri.gov.tw]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
- 13. academic.oup.com [academic.oup.com]
- 14. laboratuar.com [laboratuar.com]
- 15. researchgate.net [researchgate.net]
- 16. lcslaboratory.com [lcslaboratory.com]
- 17. search.library.doc.gov [search.library.doc.gov]
- 18. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 19. oecd.org [oecd.org]
- 20. consilab.de [consilab.de]
- 21. OECD 105 - Phytosafe [phytosafe.com]
- 22. oecd.org [oecd.org]
- 23. filab.fr [filab.fr]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. OECD n°109: Density of liquids and solids - Analytice [analytice.com]
- 26. oecd.org [oecd.org]
- 27. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 28. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 29. xylemanalytics.com [xylemanalytics.com]
- 30. ysi.com [ysi.com]
The Aquatic Biodegradation of Didodecyldimethylammonium Chloride (DDAC): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Didodecyldimethylammonium (B1216837) chloride (DDAC) is a quaternary ammonium (B1175870) compound (QAC) widely utilized for its biocidal properties in various industrial and pharmaceutical applications. Its entry into aquatic ecosystems necessitates a thorough understanding of its environmental fate, particularly its biodegradation. This technical guide provides an in-depth analysis of the biodegradation pathway of DDAC in aquatic environments, consolidating current scientific knowledge on its degradation kinetics, influencing factors, and the microorganisms involved. Detailed experimental protocols for assessing DDAC biodegradability are provided, alongside a critical examination of the existing, and at times conflicting, quantitative data. This document aims to serve as a comprehensive resource for professionals engaged in environmental risk assessment and the development of safer, more sustainable chemical entities.
Introduction
Didodecyldimethylammonium chloride (DDAC) is a cationic surfactant with a broad spectrum of antimicrobial activity. Its extensive use as a disinfectant, biocide, and preservative leads to its inevitable release into wastewater streams and, subsequently, into natural aquatic environments. The persistence and potential ecotoxicity of DDAC are therefore of significant concern. Biodegradation by indigenous microbial populations is a primary mechanism for the removal of DDAC from these environments. This guide synthesizes the current understanding of the metabolic pathways and microbial processes that govern the breakdown of DDAC in freshwater and marine ecosystems.
Biodegradation Pathway of DDAC
The primary mechanism for the microbial degradation of DDAC in aquatic environments is N-dealkylation . This process involves the sequential removal of the alkyl chains from the quaternary nitrogen atom.
A key microorganism capable of degrading DDAC is Pseudomonas fluorescens TN4, which was first isolated from activated sludge.[1][2][3] This bacterium utilizes DDAC as a sole carbon source.[1][2][3] The degradation proceeds through the following steps:
-
First N-dealkylation: One of the dodecyl chains is cleaved from the DDAC molecule, yielding decyldimethylamine and a 12-carbon aldehyde (dodecanal), which is subsequently oxidized to dodecanoic acid.
-
Second N-dealkylation: The remaining dodecyl chain is removed from decyldimethylamine, resulting in the formation of dimethylamine and another molecule of dodecanal (B139956) (which is also oxidized to dodecanoic acid).
-
Mineralization: The intermediate products, dodecanoic acid and dimethylamine, are further metabolized by a variety of microorganisms. Dodecanoic acid enters the β-oxidation pathway to be broken down into acetyl-CoA, which can then enter the citric acid cycle. Dimethylamine can be utilized as a carbon and nitrogen source by various bacteria, ultimately being mineralized to carbon dioxide, water, and ammonia.[3]
Figure 1. Proposed biodegradation pathway of DDAC via N-dealkylation.
Quantitative Data on DDAC Biodegradation
The available quantitative data on the biodegradation of DDAC in aquatic environments presents a complex and sometimes contradictory picture. The rate and extent of degradation appear to be highly dependent on the experimental conditions, particularly the source and acclimation of the microbial inoculum.
Table 1: Summary of DDAC Biodegradation Half-life in Aquatic Environments
| Environment | Condition | Half-life (t½) | Reference |
| Flooded River Water | Aerobic | 180 days | U.S. EPA (2006)[1] |
| Flooded River Water | Anaerobic | 261 days | U.S. EPA (2006)[1] |
| River Water | Aerobic | 2.1 days | CCME (1999)[4] |
| Aerobic Aquatic Shake Flask | Unacclimated site water and sediment | 11.2 days (ultimate biodegradation) | Schoenig (2002)[5] |
| Activated Sludge | Aerobic | Data suggests high removal (>99%), but contribution of biodegradation vs. sorption is not fully elucidated. |
Table 2: Mineralization of DDAC in Aquatic Environments
| Environment | Condition | Mineralization Extent | Timeframe | Reference |
| Respirometric Test | Aerobic, with activated sludge | 50% | 10 days | Masuda et al. (1978)[5] |
It is evident from the data that while some studies suggest DDAC is persistent, particularly in unacclimated environments, others indicate that it can be readily biodegraded, especially in systems with adapted microbial communities like activated sludge. This highlights the critical role of microbial adaptation in the environmental fate of DDAC.
Experimental Protocols
A standardized approach to assessing the biodegradability of chemicals is crucial for regulatory purposes and environmental risk assessment. The following are detailed methodologies for key experiments related to DDAC biodegradation.
Isolation of DDAC-Degrading Microorganisms by Enrichment Culture
This protocol is based on the methodology used to isolate Pseudomonas fluorescens TN4.[2]
Objective: To isolate bacteria capable of utilizing DDAC as a sole carbon and energy source from an environmental sample (e.g., activated sludge, river water).
Materials:
-
Basal salt medium (e.g., M9 minimal salts)
-
DDAC stock solution (sterile)
-
Environmental sample (e.g., activated sludge from a municipal wastewater treatment plant)
-
Sterile culture flasks and tubes
-
Shaking incubator
-
Agar (B569324) plates with basal salt medium and DDAC
-
Microscope and materials for bacterial identification (e.g., 16S rRNA gene sequencing)
Procedure:
-
Enrichment:
-
Prepare a series of flasks containing basal salt medium supplemented with DDAC as the sole carbon source at a specific concentration (e.g., 50 mg/L).
-
Inoculate the flasks with the environmental sample (e.g., 1-10% v/v).
-
Incubate the flasks on a rotary shaker at a controlled temperature (e.g., 25-30°C).
-
-
Subculturing:
-
After a period of incubation (e.g., 7 days), transfer an aliquot of the culture from the flask showing turbidity (indicating microbial growth) to a fresh flask of the same medium.
-
Repeat this subculturing step several times (e.g., 3-5 times) to enrich for microorganisms that can efficiently degrade DDAC.
-
-
Isolation:
-
After the final enrichment step, serially dilute the culture and plate onto agar plates containing the same basal salt medium with DDAC.
-
Incubate the plates until distinct colonies appear.
-
-
Characterization:
-
Pick individual colonies and streak them onto fresh plates to obtain pure cultures.
-
Confirm the ability of the pure isolates to degrade DDAC by growing them in liquid culture and measuring the disappearance of DDAC over time using analytical methods like HPLC or LC-MS/MS.
-
Identify the promising isolates using microbiological and molecular techniques.
-
OECD 301D: Ready Biodegradability - Closed Bottle Test
This is a standard screening test to determine the ready biodegradability of a chemical substance.
Objective: To assess the extent of mineralization of DDAC by a mixed population of microorganisms in an aerobic aqueous medium over 28 days.
Principle: A solution of DDAC in a mineral medium is inoculated with a small number of microorganisms (from wastewater effluent, surface water, or soil) and kept in a completely filled, stoppered bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over the 28-day test period. The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD).
Materials:
-
Biochemical oxygen demand (BOD) bottles (e.g., 300 mL)
-
Mineral medium (as specified in OECD 301 guidelines)
-
Inoculum (e.g., effluent from a domestic wastewater treatment plant)
-
DDAC test substance
-
Reference substance (e.g., sodium benzoate)
-
Dissolved oxygen meter
-
Incubator set at 20 ± 1°C
Procedure:
-
Preparation of Solutions:
-
Prepare the mineral medium and saturate it with air.
-
Prepare a stock solution of DDAC.
-
Prepare a stock solution of the reference substance.
-
-
Test Setup:
-
Prepare several sets of BOD bottles:
-
Test bottles: Mineral medium + inoculum + DDAC (at a concentration that is not inhibitory to the microorganisms, typically 2-5 mg/L).
-
Blank control: Mineral medium + inoculum.
-
Reference control: Mineral medium + inoculum + reference substance.
-
-
Fill the bottles completely, ensuring no air bubbles are trapped.
-
-
Incubation:
-
Incubate the bottles in the dark at 20 ± 1°C for 28 days.
-
-
Measurements:
-
Measure the dissolved oxygen concentration in replicate bottles at the start of the test (day 0) and at regular intervals (e.g., days 7, 14, 21, and 28).
-
-
Calculation and Interpretation:
-
Calculate the BOD for each measurement time.
-
Calculate the percentage of biodegradation relative to the ThOD.
-
For a substance to be considered "readily biodegradable," it must achieve at least 60% biodegradation within a 10-day window during the 28-day test.
-
Experimental Workflow and Logical Relationships
The assessment of DDAC biodegradation follows a logical progression from initial screening to detailed mechanistic studies.
Figure 2. General experimental workflow for DDAC biodegradation assessment.
Conclusion and Future Perspectives
The biodegradation of this compound in aquatic environments is a complex process primarily driven by microbial N-dealkylation. While the metabolic pathway has been elucidated, the kinetics of this process in natural settings are subject to significant variability. The conflicting data on DDAC's half-life underscore the importance of standardized testing protocols and the need for further research to understand the factors that promote or inhibit its degradation. Future studies should focus on:
-
Quantitative Structure-Biodegradation Relationships (QSBRs): Developing models to predict the biodegradability of other QACs based on their chemical structure.
-
Metagenomic and Metatranscriptomic Analyses: Identifying the key genes and enzymes involved in DDAC degradation in complex microbial communities.
-
Influence of Environmental Factors: Systematically investigating the impact of temperature, pH, nutrient availability, and the presence of co-contaminants on DDAC biodegradation rates.
A more comprehensive understanding of these aspects will enable a more accurate assessment of the environmental risks associated with DDAC and facilitate the design of more environmentally benign alternatives.
References
Methodological & Application
Determining the Minimum Inhibitory Concentration (MIC) of Didecyldimethylammonium Chloride (DDAC): Application Notes and Standard Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didecyldimethylammonium chloride (DDAC) is a quaternary ammonium (B1175870) compound, a potent cationic surfactant with broad-spectrum antimicrobial activity. It is extensively utilized as a disinfectant, biocide, and antiseptic in various settings, including healthcare, food processing, and industrial applications. The primary mode of action of DDAC involves the disruption of the microbial cell membrane's integrity.[1] As a positively charged molecule, DDAC interacts with the negatively charged components of bacterial cell membranes, leading to increased permeability and leakage of essential intracellular components, ultimately resulting in cell death.[1][2] Understanding the minimum inhibitory concentration (MIC) of DDAC against relevant microorganisms is crucial for determining its efficacy, optimizing its use concentrations, and monitoring the development of microbial resistance.
This document provides a detailed standard protocol for determining the MIC of DDAC using the broth microdilution method, in alignment with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action of DDAC
DDAC's bactericidal activity is primarily attributed to its interaction with the bacterial cell membrane. The process can be summarized in the following steps:
-
Adsorption and Binding: The cationic head of the DDAC molecule is electrostatically attracted to the negatively charged components of the bacterial cell surface.[3]
-
Intercalation and Disruption: The hydrophobic alkyl chains of DDAC penetrate and intercalate into the lipid bilayer of the cell membrane.[3] This insertion disrupts the membrane's fluidity and structural integrity.
-
Increased Permeability: The disruption of the membrane leads to an increase in its permeability, allowing for the leakage of essential intracellular components such as potassium ions, nucleotides, and proteins.[1][2]
-
Cell Lysis and Death: The uncontrolled efflux of cellular contents and the dissipation of the membrane potential lead to the inhibition of essential cellular processes and ultimately, cell lysis and death.
The following diagram illustrates the proposed mechanism of action of DDAC on a bacterial cell membrane.
Figure 1: Mechanism of DDAC action on the bacterial cell membrane.
Data Presentation: MIC of DDAC Against Common Bacteria
The MIC of DDAC can vary significantly depending on the bacterial species and strain. The following table summarizes typical MIC ranges for DDAC against several common pathogenic bacteria.
| Bacterial Species | Gram Stain | Typical MIC Range (mg/L) | Reference(s) |
| Escherichia coli | Negative | 1.3 - 10 | [3][4] |
| Staphylococcus aureus | Positive | 0.4 - 1.8 | [5] |
| Pseudomonas aeruginosa | Negative | 8 - 128 | [6] |
| Klebsiella pneumoniae | Negative | 8 - 512 |
Experimental Protocol: Broth Microdilution Method for DDAC MIC Determination
This protocol is adapted from the CLSI M07 guidelines for broth microdilution susceptibility testing.
1. Materials
-
Didecyldimethylammonium chloride (DDAC) stock solution of known concentration
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain to be tested
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
2. Preparation of Reagents and Inoculum
-
DDAC Dilutions:
-
Prepare a series of two-fold dilutions of the DDAC stock solution in CAMHB directly in the 96-well microtiter plate.
-
The final volume in each well should be 100 µL.
-
The concentration range should be chosen to bracket the expected MIC of the test organism. A typical range for initial screening could be from 512 mg/L down to 0.25 mg/L.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or by using a spectrophotometer to achieve an optical density (OD) at 625 nm of 0.08 to 0.13. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration in the wells of approximately 5 x 10⁵ CFU/mL. A 1:150 dilution of the 0.5 McFarland suspension followed by the addition of 100 µL to 100 µL of DDAC solution in the wells will achieve this final concentration.
-
3. Experimental Procedure
-
Plate Setup:
-
Aseptically add 100 µL of the appropriate DDAC dilution to each well in a row of the microtiter plate.
-
Leave one well with 100 µL of CAMHB only as a sterility control (no bacteria).
-
Leave one well with 100 µL of CAMHB to be inoculated as a growth control (no DDAC).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the DDAC dilutions and the growth control well.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
4. Interpretation of Results
-
After incubation, examine the plate for bacterial growth.
-
The MIC is the lowest concentration of DDAC at which there is no visible growth (i.e., the well is clear).
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Experimental Workflow
The following diagram outlines the key steps in the broth microdilution protocol for determining the MIC of DDAC.
Figure 2: Experimental workflow for DDAC MIC determination.
Conclusion
The broth microdilution method is a standardized and reliable technique for determining the MIC of DDAC against a variety of microorganisms. Adherence to a standardized protocol is essential for obtaining accurate and reproducible results, which are critical for the effective and responsible use of this important disinfectant. The data and protocols presented here provide a comprehensive guide for researchers, scientists, and drug development professionals working with DDAC.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Didecyldimethylammonium Chloride (DDAC) in Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Didecyldimethylammonium Chloride (DDAC) in various formulations, such as disinfectants and wood preservatives. DDAC, a quaternary ammonium (B1175870) compound, is a widely used biocide, and its accurate quantification is crucial for quality control and regulatory compliance. The described method utilizes a reversed-phase C18 column with UV detection, offering a balance of simplicity, accuracy, and sensitivity. This document includes a comprehensive experimental protocol, method validation parameters, and a discussion on the rationale behind the chosen methodology.
Introduction
Didecyldimethylammonium chloride (DDAC) is a broad-spectrum antimicrobial agent effective against bacteria, fungi, and viruses.[1] It is a key active ingredient in numerous disinfectant formulations used in healthcare, industrial, and domestic settings, as well as in wood preservatives.[1] Accurate and reliable quantification of DDAC in these products is essential to ensure their efficacy and to meet regulatory standards. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like DDAC.[2][3] This application note details a validated HPLC-UV method suitable for routine quality control analysis of DDAC in formulations.
Principle of the Method
The method is based on reversed-phase HPLC, where the separation of DDAC from other formulation components is achieved on a non-polar stationary phase (C18) with a polar mobile phase. DDAC, being a cationic surfactant, is retained on the column and then eluted with a mixture of an organic solvent (acetonitrile) and an aqueous buffer. Quantification is performed by comparing the peak area of DDAC in the sample to that of a known standard using a UV detector. Although DDAC itself lacks a strong chromophore, it can be detected at lower UV wavelengths. For higher sensitivity and specificity, alternative detectors like Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) can be employed.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An isocratic or gradient HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Data Acquisition and Processing: Chromatography software for data collection and analysis.
-
Chemicals and Reagents:
-
DDAC reference standard (purity >98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Sodium acetate (B1210297) (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Syringe filters (0.45 µm, nylon or PTFE)
-
Preparation of Solutions
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent and a buffer. For example, a mixture of acetonitrile and a sodium acetate buffer (pH 5.05) in a 60:40 (v/v) ratio can be used. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of DDAC reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase or a suitable diluent like methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 5-100 µg/mL).[4]
Sample Preparation
The sample preparation procedure will vary depending on the formulation matrix. For liquid disinfectant formulations:
-
Accurately weigh a portion of the disinfectant formulation equivalent to approximately 10 mg of DDAC into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
Mix thoroughly and sonicate for 10-15 minutes if necessary to ensure complete dissolution.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile : Sodium Acetate Buffer (pH 5.05) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C[4]
-
Detection Wavelength: 254 nm or 275 nm[4]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions in ascending order of concentration to establish a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, allow sufficient run time for the elution of all components.
Calculation
The concentration of DDAC in the sample is calculated using the calibration curve generated from the peak areas of the working standard solutions.
Method Validation
The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2] Key validation parameters are summarized below.
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Linearity Range | 5 - 100 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [5] |
| Accuracy (Recovery) | 98.0% - 102.0% | |
| Precision (RSD) | < 2.0% | |
| Limit of Detection (LOD) | Varies by detector (HPLC-UV vs. HPLC-MS) | [4] |
| Limit of Quantification (LOQ) | Varies by detector (HPLC-UV vs. HPLC-MS) | [4] |
Rationale for Method Choices
-
Reversed-Phase C18 Column: The C18 stationary phase provides excellent retention and separation for the non-polar alkyl chains of the DDAC molecule.
-
Acetonitrile as Organic Modifier: Acetonitrile is a common organic solvent in reversed-phase HPLC due to its low viscosity and UV transparency.
-
Buffered Mobile Phase: The use of a buffer, such as sodium acetate, helps to maintain a constant pH, which is crucial for consistent retention times and peak shapes, especially for ionizable compounds like DDAC.
-
UV Detection: UV detection is a robust and widely available detection method. While DDAC does not have a strong chromophore, it can be detected at lower wavelengths. For formulations with complex matrices or when higher sensitivity is required, more specific detectors like MS or ELSD are recommended.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC quantification of DDAC.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of DDAC in various formulations. The protocol is straightforward and utilizes standard HPLC instrumentation, making it suitable for routine quality control in industrial and research laboratories. Proper method validation is essential to ensure the generation of high-quality and defensible analytical data.
References
- 1. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. wjpmr.com [wjpmr.com]
- 4. KR100942314B1 - Measurement method for purity of didecyl-dimethyl-ammonium chloride using hplc-ms - Google Patents [patents.google.com]
- 5. woodpreservation.ca [woodpreservation.ca]
Application Notes and Protocols: DDAC as a Cationic Surfactant for Nanoparticle Synthesis and Stabilization
Audience: Researchers, scientists, and drug development professionals.
Introduction
Didecyldimethylammonium chloride (DDAC) is a quaternary ammonium (B1175870) cationic surfactant widely utilized in the synthesis and stabilization of various nanoparticles. Its amphiphilic structure, comprising a positively charged hydrophilic head group and two hydrophobic alkyl chains, allows it to function effectively as a capping agent. DDAC adsorbs to the nanoparticle surface, preventing aggregation through electrostatic repulsion and steric hindrance, thereby controlling particle size and ensuring colloidal stability. These properties make DDAC-stabilized nanoparticles promising candidates for applications in drug delivery, bioimaging, and catalysis.
Mechanism of DDAC in Nanoparticle Synthesis and Stabilization
DDAC facilitates the formation and stabilization of nanoparticles through a dual mechanism. The positively charged quaternary ammonium headgroup electrostatically interacts with the negatively charged surface of nascent nanoparticles. Simultaneously, the two long, hydrophobic decyl chains extend into the surrounding medium, creating a steric barrier. This combination of electrostatic repulsion and steric hindrance prevents the nanoparticles from agglomerating, which is crucial for controlling their size, shape, and long-term stability in colloidal suspensions.
Caption: Workflow of DDAC-mediated nanoparticle synthesis and stabilization.
Experimental Protocols
Synthesis of DDAC-Stabilized Gold Nanoparticles (AuNPs)
This protocol describes a one-step, room temperature method for synthesizing spherical gold nanoparticles using DDAC as a stabilizing agent.[1]
Materials:
-
Gold (III) chloride trihydrate (HAuCl₄·3H₂O)
-
Didecyldimethylammonium chloride (DDAC)
-
Deionized water
Procedure:
-
Prepare a stock solution of HAuCl₄ (e.g., 10 mM) in deionized water.
-
Prepare a stock solution of DDAC (e.g., 100 mM) in deionized water.
-
In a clean glass vial, add a specific volume of the DDAC solution to deionized water to achieve the desired final concentration.
-
While vigorously stirring, rapidly inject the HAuCl₄ solution into the DDAC solution.
-
Continue stirring the reaction mixture at room temperature. The solution will gradually change color from yellow to ruby red, indicating the formation of gold nanoparticles.
-
The reaction is typically complete within a few hours. The formation of AuNPs can be monitored by UV-Vis spectroscopy, observing the emergence of the surface plasmon resonance (SPR) peak around 520-540 nm.[1]
Synthesis of DDAC-Stabilized Silver Nanoparticles (AgNPs)
This protocol is adapted from general chemical reduction methods for silver nanoparticle synthesis, utilizing DDAC as a stabilizing agent.
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Didecyldimethylammonium chloride (DDAC)
-
Deionized water
Procedure:
-
Prepare a stock solution of AgNO₃ (e.g., 10 mM) in deionized water.
-
Prepare a stock solution of DDAC (e.g., 100 mM) in deionized water.
-
Prepare a fresh, ice-cold solution of NaBH₄ (e.g., 20 mM) in deionized water immediately before use.
-
In a flask, combine the AgNO₃ and DDAC solutions under vigorous stirring.
-
Add the NaBH₄ solution dropwise to the AgNO₃/DDAC mixture.
-
A color change to yellowish-brown indicates the formation of silver nanoparticles.
-
Continue stirring for at least one hour to ensure the reaction is complete and the nanoparticles are fully stabilized.
Synthesis of DDAC-Stabilized Magnetic Nanoparticles (MNPs)
This protocol describes the co-precipitation method for synthesizing iron oxide nanoparticles with a DDAC coating.
Materials:
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Didecyldimethylammonium chloride (DDAC)
-
Ammonium hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio.
-
Prepare an aqueous solution of DDAC.
-
Mix the iron salt solution and the DDAC solution in a three-neck flask equipped with a mechanical stirrer, under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the mixture to a desired temperature (e.g., 80°C) with vigorous stirring.
-
Rapidly add a solution of NH₄OH or NaOH to the heated mixture to induce the co-precipitation of iron oxides. The solution will immediately turn black.
-
Continue stirring at the elevated temperature for 1-2 hours to allow for nanoparticle growth and stabilization.
-
Cool the reaction to room temperature.
-
Collect the magnetic nanoparticles using a strong magnet and discard the supernatant.
-
Wash the nanoparticles several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and excess surfactant.
-
Resuspend the washed MNPs in a suitable solvent.
Data Presentation: Physicochemical Properties of DDAC-Stabilized Nanoparticles
The following table summarizes typical physicochemical properties of nanoparticles synthesized using DDAC or similar cationic surfactants.
| Nanoparticle Type | Surfactant | Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| Gold (Au) | DDAC | ~50 | +27.3 | N/A | [2] |
| Selenium (Se) | DDAC | ~50 (hydrodynamic radius: 28 ± 8) | +27.3 | N/A | [2] |
| Silver (Ag) | Phospholium Surfactants | 10 - 100 | +40 to +70 | N/A | [3] |
| Polylactic acid (PLA) | DDAB | 329 | +52.7 | N/A | [4] |
Note: Data for DDAB (Didodecyldimethylammonium bromide), a structurally similar cationic surfactant, is included for comparative purposes. N/A indicates that the data was not available in the cited source.
Drug Loading and Delivery Applications
DDAC-stabilized nanoparticles are being explored as carriers for drug delivery. The positive surface charge can enhance interaction with negatively charged cell membranes, potentially increasing cellular uptake.
Drug Loading Efficiency: The drug loading efficiency (DLE) and drug loading capacity (DLC) are crucial parameters for nanoparticle-based drug delivery systems. These values can be influenced by the physicochemical properties of the drug and the nanoparticle, as well as the loading method. For DDAC-stabilized systems, hydrophobic drugs can be encapsulated within the hydrophobic domains of the surfactant layer.
| Nanoparticle System | Drug | DLE (%) | DLC (%) | Reference |
| Chitosan-based NPs | Curcumin/Doxorubicin | 62.2 / 69.4 | 3.4 / 3.8 | [5] |
| Polymer Micelles | Paclitaxel/Lapatinib | 37.6 / 25.0 | N/A | [6] |
Note: The table provides examples of drug loading in other cationic nanoparticle systems to illustrate the potential. Specific DLE and DLC values for DDAC-stabilized nanoparticles will be drug-dependent.
Impact on Cellular Signaling Pathways
Cationic nanoparticles, including those stabilized with DDAC, can interact with cell membranes and influence intracellular signaling pathways. This is a critical consideration for drug development and nanotoxicity studies. One of the key pathways affected is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a central role in inflammation and cell survival.
Cationic nanoparticles have been shown to disrupt TNF-α stimulated cellular signaling by interfering with NF-κB translocation to the nucleus.[7] This interference can lead to a reduction in the expression of pro-inflammatory cytokines like IL-6 and IL-8.[7] The interaction is thought to be dependent on the integrity of cholesterol-rich lipid rafts in the cell membrane.
Caption: Inhibition of the NF-κB signaling pathway by cationic nanoparticles.
References
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Silver Nanoparticles Stabilized with Phosphorus-Containing Heterocyclic Surfactants: Synthesis, Physico-Chemical Properties, and Biological Activity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroxiphenylacetic Acid-Based Universal Coating Technique for Magnetic Nanoparticles Stabilization for Biomedical Applications | MDPI [mdpi.com]
- 5. Nanoparticles for Interrogation of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. Cationic nanoparticles disrupt cellular signaling in a cholesterol dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Didodecyldimethylammonium Chloride (DDAC) in Hospital Surface Disinfection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didodecyldimethylammonium chloride (DDAC) is a fourth-generation quaternary ammonium (B1175870) compound (QAC) widely utilized in hospital surface disinfection protocols.[1] Its broad-spectrum antimicrobial activity, targeting bacteria, fungi, and enveloped viruses, makes it a valuable component in infection control strategies.[2] DDAC's primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular contents and subsequent cell death.[3] As a cationic surfactant, its positively charged nitrogen atom interacts with the negatively charged phospholipids (B1166683) in the cell membranes of microorganisms.[4] This document provides detailed application notes, quantitative efficacy data, and standardized experimental protocols for the evaluation of DDAC-based disinfectants for hospital surfaces.
Data Presentation: Antimicrobial Efficacy of DDAC
The following tables summarize the quantitative efficacy of DDAC against various nosocomial pathogens. It is important to note that the efficacy of DDAC can be influenced by formulation, concentration, contact time, temperature, and the presence of organic soil. Much of the available data, particularly for highly resistant organisms, evaluates DDAC in combination with other active ingredients.
Table 1: Bactericidal Efficacy of DDAC
| Target Organism | Concentration of DDAC | Contact Time | Log Reduction | Test Method/Conditions | Reference |
| Staphylococcus aureus | 35, 45, and 55 µg/ml | 3 minutes | 2.0 - 3.0 | Suspension Test, 25°C | [5] |
| Staphylococcus aureus (Standard and MRSA) | MIC: 0.4 - 1.8 µg/ml | 48 hours | Not Applicable (Inhibition) | Agar (B569324) Dilution | [5][6] |
| Pseudomonas aeruginosa | 0.066 mM (in combination) | 5 minutes | ≥5.0 | EN 13727 | [7] |
| Pseudomonas aeruginosa | MIC: 30-35 mg/L | Not Specified | Not Applicable (Inhibition) | MIC Determination | [2] |
| Acinetobacter baumannii | In-use concentration | Not Specified | >5.4 | Not Specified | [8] |
| Enterococcus faecalis (VRE) | Manufacturer's recommended dilution | 10 minutes | Highly Effective | Quantitative Suspension Test | [9] |
Table 2: Virucidal Efficacy of DDAC
| Target Virus | Concentration of DDAC | Contact Time | Log Reduction | Test Method/Conditions | Reference |
| Poliovirus Type 1 (non-enveloped) | 13.2 mM (in combination) | 30 minutes | ≥4.0 | EN 14476 | [7] |
| Murine Norovirus (non-enveloped) | 0.066 mM (in combination) | 5 minutes | ≥5.0 | EN 14476 | [7] |
| Bovine Corona Virus (enveloped surrogate) | 1.0% | 1 minute | Not Specified | EN 14476, Clean Conditions | [10] |
| Influenza A (H1N1) (enveloped) | 0.5% | 15 minutes | Not Specified | EN 14476, Dirty Conditions | [10] |
Table 3: Fungicidal and Sporicidal Efficacy of DDAC
| Target Organism | Concentration of DDAC | Contact Time | Log Reduction | Test Method/Conditions | Reference |
| Aspergillus brasiliensis | 1:64 dilution | 10 minutes | Effective | Time Kill Suspension Test, 5% organic load | [11] |
| Candida auris | Standard QAC formulations | Not Specified | Variable/Poor Efficacy | Multiple Studies | [12][13][14] |
| Clostridium difficile spores | In combination with glutaraldehyde | 4 hours | 4.5 | 4-Field Test | [15] |
Mechanism of Action and Experimental Workflows
To visualize the processes involved in DDAC's antimicrobial action and its evaluation, the following diagrams are provided.
Caption: Mechanism of DDAC's antimicrobial action.
Caption: Workflow for EN 13697 surface test.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of DDAC-based disinfectants.
Protocol 1: EN 13697 - Quantitative Non-Porous Surface Test for Bactericidal and Fungicidal Activity
This test evaluates the efficacy of a disinfectant on a hard, non-porous surface.
1. Materials:
-
Test Organisms (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Aspergillus brasiliensis, Candida albicans)
-
Stainless steel discs (2 cm diameter)
-
DDAC disinfectant at desired concentrations
-
Interfering substance (e.g., bovine albumin solution for clean or dirty conditions)
-
Neutralizer solution
-
Culture media (e.g., Tryptone Soy Agar, Malt Extract Agar)
-
Sterile pipettes, containers, and incubator
2. Procedure:
-
Preparation of Test Suspension: Prepare a standardized suspension of the test organism in sterile water.
-
Inoculation of Surfaces: Pipette a small volume of the microbial suspension onto the center of the stainless steel discs and allow them to dry, forming a microbial film.
-
Application of Disinfectant: Apply the DDAC test solution to the dried microbial film on the carrier surface. Simultaneously, apply a control substance (hard water) to control carriers.
-
Contact Time: Maintain the treated surfaces at a specified temperature for the required contact time.
-
Neutralization: After the contact time, transfer the carriers to a validated neutralizer solution to stop the antimicrobial action of the DDAC.
-
Recovery of Microorganisms: Ensure thorough mixing to recover any surviving microorganisms from the surface.
-
Enumeration: Plate serial dilutions of the neutralized solution onto appropriate agar plates.
-
Incubation: Incubate the plates under optimal conditions for the test organism.
-
Calculation: Count the colony-forming units (CFUs) and calculate the log reduction in microbial numbers compared to the control carriers. A ≥ 4-log reduction is required for bactericidal activity, and a ≥ 3-log reduction for fungicidal activity.[16]
Protocol 2: EN 14476 - Quantitative Suspension Test for Virucidal Activity
This method assesses the virucidal efficacy of a disinfectant in a suspension.
1. Materials:
-
Test Virus (e.g., Adenovirus, Murine Norovirus, Poliovirus)
-
Host cell line for virus propagation
-
DDAC disinfectant at desired concentrations
-
Interfering substance (clean or dirty conditions)
-
Ice-cold maintenance medium (for neutralization)
-
96-well microtiter plates
-
Incubator
2. Procedure:
-
Preparation of Virus Suspension: A suspension of the test virus is prepared and mixed with an interfering substance.
-
Disinfectant Application: The DDAC solution is added to the virus suspension.
-
Contact Time: The mixture is incubated at a specified temperature for the designated contact time.
-
Neutralization: The action of the disinfectant is stopped by dilution in an ice-cold maintenance medium.
-
Titration: Serial dilutions of the neutralized mixture are prepared.
-
Infection of Host Cells: The dilutions are inoculated onto susceptible host cell lines in microtiter plates.
-
Incubation: The plates are incubated to allow for the development of cytopathic effects (CPE).
-
Calculation: The viral titer is determined using methods such as the TCID50 (50% Tissue Culture Infective Dose) assay. The log reduction in viral titer is calculated by comparing the results with a virus control. A ≥ 4-log reduction is required to claim virucidal activity.[12][14]
Protocol 3: AOAC Use-Dilution Method
This is a carrier-based method to test the efficacy of disinfectants.
1. Materials:
-
Test Organisms (e.g., Staphylococcus aureus, Salmonella enterica, Pseudomonas aeruginosa)
-
Stainless steel penicylinders (carriers)
-
DDAC disinfectant at the use-dilution
-
Culture broth with a suitable neutralizer
-
Incubator
2. Procedure:
-
Carrier Inoculation: A 48-hour culture of the test organism is used to inoculate the stainless steel carriers, which are then dried.
-
Disinfectant Exposure: Each dried, contaminated carrier is individually transferred into a tube containing 10 mL of the DDAC disinfectant at its use-dilution for a specified contact time.
-
Transfer to Growth Medium: After the contact time, each carrier is transferred to a tube of growth medium containing a neutralizer.
-
Incubation: The tubes are incubated under optimal conditions.
-
Observation: The tubes are observed for turbidity, which indicates bacterial growth.
-
Results: The number of tubes showing growth is recorded. To pass, a specific number of carriers out of 60 must show no growth (e.g., at least 59 out of 60 for Salmonella enterica).[17]
Protocol 4: ASTM E2197 - Quantitative Disk Carrier Test Method
This method evaluates the antimicrobial activity of disinfectants on hard, non-porous surfaces.
1. Materials:
-
Test Organisms (bacteria, viruses, fungi, spores)
-
Brushed stainless steel disks (1 cm diameter)
-
DDAC disinfectant
-
Neutralizer/elution medium
-
Membrane filtration apparatus
2. Procedure:
-
Carrier Inoculation: A small volume of the test microorganism is inoculated onto the center of the stainless steel disks and dried under a vacuum.
-
Disinfectant Application: The DDAC solution is applied directly to the center of the dried inoculum on the carrier and left for the specified contact time.
-
Elution and Neutralization: A neutralizer/elution medium is added to the vessel containing the carrier and vortexed to recover surviving microorganisms.
-
Enumeration: The eluent is serially diluted and plated. The remaining volume is passed through a membrane filter, which is then placed on an appropriate growth medium.
-
Incubation: The plates and filters are incubated.
-
Calculation: The number of viable microorganisms is determined, and the log10 reduction is calculated by comparing the results to control carriers.
Considerations for Use and Antimicrobial Resistance
While DDAC is an effective disinfectant, its use requires careful consideration. The development of microbial resistance to quaternary ammonium compounds is a growing concern.[18] Sub-lethal concentrations of DDAC can potentially lead to the selection of resistant microbial strains. Therefore, it is crucial to adhere to recommended concentrations and contact times to ensure complete inactivation of microorganisms. Furthermore, the efficacy of DDAC can be reduced in the presence of organic matter, highlighting the importance of pre-cleaning surfaces before disinfection. Some studies have also indicated that disinfectants solely based on quaternary ammonium compounds may not be effective against certain emerging pathogens like Candida auris.[14] Therefore, a multi-faceted approach to hospital surface disinfection, including the rotation of disinfectants with different mechanisms of action, is recommended to mitigate the risk of resistance and ensure broad-spectrum efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chicagohan.org [chicagohan.org]
- 5. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of selected strains used for evaluation of biocidal efficiency of disinfectants and antibiotic-resistant strains to didecyldimethylammonium chloride in 2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2188. Evaluation of biocide susceptibilities of clinical isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of disinfectants against vancomycin-resistant Enterococcus faecium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wellnessnorge.no [wellnessnorge.no]
- 11. cleanroom online - The cleanroom Portal .: NEWS :. [reinraum.de]
- 12. spice.unc.edu [spice.unc.edu]
- 13. mdpi.com [mdpi.com]
- 14. Infection Control Guidance: Candida auris | Candida auris (C. auris) | CDC [cdc.gov]
- 15. Efficacy of five 'sporicidal' surface disinfectants against Clostridioides difficile spores in suspension tests and 4-field tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.aston.ac.uk [research.aston.ac.uk]
- 18. researchgate.net [researchgate.net]
Application Note: Protocol for Testing the Efficacy of Didecyldimethylammonium Chloride (DDAC) Against Bacterial Biofilm Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to surfaces.[1] Biofilms pose a significant challenge in clinical and industrial settings due to their increased resistance to conventional antimicrobial agents, often being 100 to 1000 times less sensitive than their free-swimming (planktonic) counterparts.[2] Didecyldimethylammonium chloride (DDAC) is a quaternary ammonium (B1175870) compound (QAC), a cationic surfactant with broad-spectrum bactericidal and fungicidal properties.[3] Its primary mechanism of action involves the interaction of its positively charged headgroup with the negatively charged components of microbial cell membranes, leading to membrane disruption, leakage of intracellular contents, and cell death.[4][5]
This application note provides a comprehensive set of protocols to quantitatively and qualitatively assess the efficacy of DDAC against bacterial biofilm formation and for the eradication of pre-formed biofilms. The described methods include the determination of Minimum Inhibitory Concentration (MIC) for planktonic bacteria, quantification of biofilm biomass using the crystal violet (CV) assay, determination of the Minimum Biofilm Eradication Concentration (MBEC), and visualization of biofilm architecture and viability via Confocal Laser Scanning Microscopy (CLSM).
Experimental Workflow Overview
The overall process for evaluating the anti-biofilm efficacy of DDAC involves several sequential stages, from initial susceptibility testing of planktonic cells to the detailed analysis of mature biofilms.
Caption: Experimental workflow for evaluating DDAC's anti-biofilm activity.
Materials and Reagents
-
Bacterial Strains: e.g., Pseudomonas aeruginosa, Staphylococcus aureus.
-
Growth Media: Tryptic Soy Broth (TSB), Mueller Hinton Broth (MHB), M63 minimal medium.[6]
-
DDAC Stock Solution: Prepare in a suitable solvent (e.g., sterile deionized water).
-
Reagents for CV Assay: 0.1% Crystal Violet solution, 30-33% Acetic Acid or 95% Ethanol (B145695) for solubilization.[7][8]
-
Reagents for CLSM: LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and Propidium (B1200493) Iodide).[9][10]
-
Equipment: 96-well flat-bottom sterile microtiter plates, pipettes, incubator, plate reader (absorbance at 570-595 nm), sonicator, confocal microscope.[11][12]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of DDAC that inhibits the visible growth of planktonic bacteria, typically by broth microdilution.
-
Prepare Inoculum: Grow an overnight culture of the test bacterium at 37°C. Dilute the culture in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Prepare DDAC Dilutions: Perform a two-fold serial dilution of the DDAC stock solution in a 96-well plate using broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL. Include a positive control (bacteria, no DDAC) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of DDAC in which no visible turbidity (bacterial growth) is observed.
Protocol 2: Quantification of Biofilm Inhibition (Crystal Violet Assay)
This assay measures the ability of DDAC to prevent biofilm formation.
-
Preparation: In a 96-well plate, add 100 µL of sterile broth containing two-fold serial dilutions of DDAC.
-
Inoculation: Add 100 µL of a standardized bacterial suspension (e.g., OD₆₀₀ of 0.1) to each well.[13]
-
Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.[8][13]
-
Washing: Discard the liquid contents and gently wash the wells twice with 200 µL of Phosphate-Buffered Saline (PBS) to remove planktonic cells.[7]
-
Fixation (Optional but Recommended): Heat-fix the biofilm by incubating the plate at 60°C for 30-60 minutes.[7]
-
Staining: Add 125-160 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[6][7]
-
Washing: Remove the crystal violet solution and wash the plate multiple times with water until the control wells (without bacteria) are colorless.[6][11]
-
Solubilization: Dry the plate overnight. Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye.[6][8]
-
Quantification: Transfer 125 µL of the solubilized solution to a new flat-bottom plate and measure the absorbance at 570-595 nm using a plate reader.[7][8] The absorbance is proportional to the biofilm biomass.
Protocol 3: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the lowest concentration of DDAC required to kill the bacteria within a pre-formed biofilm.[2][12]
-
Biofilm Formation: Grow biofilms on the 96 pegs of an MBEC assay™ plate lid by placing the lid into a 96-well plate containing 150 µL of standardized bacterial inoculum per well. Incubate at 37°C for 24-48 hours.[12][14]
-
Rinsing: After incubation, gently rinse the peg lid in a 96-well plate containing PBS to remove loosely attached planktonic bacteria.
-
DDAC Challenge: Prepare a 96-well "challenge" plate with serial dilutions of DDAC in broth. Place the peg lid with the mature biofilms into this challenge plate.
-
Incubation: Incubate the challenge plate for a specified contact time (e.g., 24 hours) at 37°C.[15]
-
Recovery: Move the peg lid to a "recovery" plate containing 200 µL of fresh sterile broth in each well.
-
Dislodging Biofilm: Place the recovery plate in a sonicator for 5-10 minutes to dislodge the surviving biofilm bacteria from the pegs into the recovery broth.[12][16]
-
Incubation for Regrowth: After sonication, cover the recovery plate and incubate for 24 hours at 37°C.
-
Determine MBEC: The MBEC is the lowest concentration of DDAC where no bacterial regrowth (turbidity) is observed in the recovery plate wells.[12]
Protocol 4: Visualization of Biofilm by Confocal Laser Scanning Microscopy (CLSM)
CLSM allows for the 3D visualization of biofilm structure and the differentiation between live and dead cells.[10]
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy (e.g., glass coverslips placed in a 6-well plate) with and without DDAC treatment.
-
Staining: After the desired incubation period, gently rinse the coverslips with PBS. Stain the biofilms using a LIVE/DEAD viability kit. This typically involves incubating with a mixture of SYTO® 9 (stains live cells green) and propidium iodide (stains dead cells with compromised membranes red) for 15-20 minutes in the dark.[9][10][17]
-
Mounting: Mount the coverslip on a glass slide.
-
Imaging: Visualize the biofilm using a confocal microscope. Acquire z-stack images through the entire thickness of the biofilm using appropriate laser excitation (e.g., 488 nm for SYTO® 9 and 555 nm for propidium iodide).[10]
-
Analysis: Process the 3D image stacks using software (e.g., ImageJ with BiofilmQ or COMSTAT plugins) to analyze biofilm architecture (e.g., thickness, biomass, surface coverage) and the ratio of live to dead cells.[9]
Data Presentation
Quantitative data should be summarized for clarity and comparison.
Table 1: MIC and MBEC Values for DDAC
| Bacterial Strain | MIC (µg/mL) | MBEC (µg/mL) | MBEC/MIC Ratio |
|---|---|---|---|
| P. aeruginosa | 16 | >512 | >32 |
| S. aureus | 8 | 256 | 32 |
Table 2: Biofilm Inhibition by DDAC (Crystal Violet Assay)
| DDAC Conc. (µg/mL) | Mean Absorbance (OD₅₉₅) ± SD | % Biofilm Inhibition |
|---|---|---|
| 0 (Control) | 1.25 ± 0.11 | 0% |
| 4 | 0.98 ± 0.09 | 21.6% |
| 8 | 0.65 ± 0.07 | 48.0% |
| 16 | 0.21 ± 0.04 | 83.2% |
| 32 | 0.05 ± 0.02 | 96.0% |
% Inhibition = [(OD_control - OD_treated) / OD_control] x 100
Signaling Pathway Context
Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, and it plays a critical role in biofilm formation.[1][18][19] DDAC, as a membrane-active agent, can disrupt these signaling processes indirectly by compromising cell integrity, which is fundamental for producing and sensing signal molecules (autoinducers).[4]
Caption: Quorum sensing pathway and potential disruption by DDAC.
References
- 1. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 2. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 3. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal violet assay [bio-protocol.org]
- 8. static.igem.org [static.igem.org]
- 9. benchchem.com [benchchem.com]
- 10. Biofilm viability checker: An open-source tool for automated biofilm viability analysis from confocal microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal violet staining protocol | Abcam [abcam.com]
- 12. Minimum Biofilm Eradication Concentration (MBEC) [bio-protocol.org]
- 13. static.igem.org [static.igem.org]
- 14. innovotech.ca [innovotech.ca]
- 15. ors.org [ors.org]
- 16. emerypharma.com [emerypharma.com]
- 17. communities.springernature.com [communities.springernature.com]
- 18. How Quorum Sensing Works [asm.org]
- 19. Molecular Aspects of the Functioning of Pathogenic Bacteria Biofilm Based on Quorum Sensing (QS) Signal-Response System and Innovative Non-Antibiotic Strategies for Their Elimination [mdpi.com]
Application Notes and Protocols for the Decontamination of Cell Culture Incubators Using Didodecyldimethylammonium Chloride (DDAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining a sterile environment is paramount in cell culture to ensure the reliability and reproducibility of experimental results. Microbial contamination of cell culture incubators is a persistent threat that can lead to significant loss of time, resources, and valuable cell lines. Didodecyldimethylammonium chloride (DDAC), a fourth-generation quaternary ammonium (B1175870) compound (QAC), is a broad-spectrum disinfectant with potent bactericidal, fungicidal, and virucidal properties.[1][2] This document provides detailed application notes and protocols for the effective use of DDAC in the decontamination of cell culture incubators.
DDAC's primary mechanism of action involves the disruption of microbial cell membranes.[3][4] As a cationic surfactant, its positively charged nitrogen atom interacts with the negatively charged phospholipids (B1166683) in the cell membranes of bacteria and fungi, leading to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[3] This mode of action is effective against a wide range of common laboratory contaminants.
Efficacy of this compound
DDAC has demonstrated high efficacy against a variety of microorganisms, making it a suitable candidate for incubator decontamination. Its performance is summarized in the tables below.
Table 1: Bactericidal and Fungicidal Efficacy of DDAC
| Microorganism | Gram Stain/Type | Concentration of DDAC | Contact Time | Log Reduction | Reference |
| Escherichia coli | Gram-Negative | 1.3 mg/L (MIC) | - | - | [3] |
| Bacillus cereus | Gram-Positive | 0.05 - 1.50 mg/L (sub-MIC) | 48 hours | Growth inhibition | [4] |
| Staphylococcus aureus | Gram-Positive | 20 g/L | 10 minutes | Morphological changes, cell leakage | [5] |
| Yeasts | Fungi | 0.0525% | 15 minutes | Yeasticidal | [6] |
Table 2: Virucidal Efficacy of DDAC
| Virus Type | Specific Virus (or surrogate) | Formulation | Log Reduction | Contact Time | Reference |
| Enveloped Viruses | Avian Influenza Virus (AIV) | 125-500 ppm DDAB* | ≥3 log10 | 5 seconds - 10 minutes | [2][7] |
| Non-enveloped Viruses | Poliovirus Type 1, Murine Norovirus | DDAC in synergistic formulation | ≥4 log10 (99.99%) | Not Specified | [3][8] |
*Note: DDAB (Didodecyldimethylammonium bromide) is structurally and functionally similar to DDAC.
A Note on Mycoplasma Decontamination
Mycoplasma is a common and insidious contaminant in cell culture, and its small size and lack of a cell wall make it resistant to many antibiotics. The efficacy of quaternary ammonium compounds against Mycoplasma species is a subject of debate. One study indicated that a tested QAC showed poor efficacy against dried Mycoplasma on stainless steel surfaces, while 70% ethanol (B145695) was effective.[9][10] Given this, it is recommended to use DDAC as part of a comprehensive decontamination strategy that includes other validated methods for Mycoplasma eradication, such as UV-C irradiation or vaporized hydrogen peroxide (VHP). Regular testing for Mycoplasma contamination is essential.
Experimental Protocols
Protocol 1: Routine Decontamination of a Cell Culture Incubator
This protocol outlines the steps for the routine cleaning and disinfection of a cell culture incubator using a DDAC-based disinfectant. It is recommended to perform this procedure at least once a month.
Materials:
-
Commercially available DDAC disinfectant solution (follow manufacturer's dilution instructions) or a stock solution of 80% DDAC.
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses.
-
Sterile, lint-free wipes or cloths.
-
Sterile, deionized water.
-
70% ethanol solution.
-
Basin or container for washing removable parts.
-
Autoclave (optional).
Procedure:
-
Preparation:
-
Turn off the incubator and unplug it from the power source.
-
Carefully remove all cell cultures to a safe and sterile location, such as a backup incubator or a biological safety cabinet.[11]
-
Remove all interior components, including shelves, shelf supports, water pan, and any other removable parts.[6]
-
-
Cleaning:
-
Wash all removable components with a laboratory-grade detergent and warm water.
-
Thoroughly rinse the components with deionized water to remove all detergent residues.
-
Clean the interior surfaces of the incubator with a mild detergent and a lint-free cloth to remove any spilled media or debris.[12]
-
Rinse the interior surfaces with a cloth dampened with deionized water.
-
-
Disinfection:
-
Prepare the DDAC working solution. If using an 80% concentrate, a typical final use concentration for surface disinfection is 0.5-1.0%. To prepare a 0.5% solution from an 80% stock, dilute 6.25 mL of the 80% DDAC concentrate into 993.75 mL of deionized water. Always follow the manufacturer's specific dilution recommendations.
-
Thoroughly wipe all interior surfaces of the incubator with the DDAC working solution, ensuring complete coverage.
-
Wipe all removable components with the DDAC solution.
-
Allow a contact time of at least 10 minutes. Ensure surfaces remain wet during this period.
-
-
Residue Removal:
-
After the contact time, thoroughly rinse all interior surfaces and removable components with sterile, deionized water to remove any DDAC residue. This step is critical to prevent cytotoxicity to subsequent cell cultures.
-
Wipe all surfaces dry with sterile, lint-free cloths.
-
As a final precautionary step, wipe down all surfaces with 70% ethanol and allow to air dry completely.[13]
-
-
Reassembly and Re-equilibration:
-
Reassemble the incubator, placing all components back in their original positions.
-
Fill the water pan with fresh, sterile, distilled, or deionized water.
-
Close the incubator door, plug it in, and turn it on.
-
Allow the incubator to equilibrate to the set temperature and CO₂ levels overnight before reintroducing cell cultures.
-
Protocol 2: Validation of DDAC Residue Removal
To ensure that no cytotoxic residues of DDAC remain after decontamination, a validation step can be performed.
Materials:
-
Sterile swabs.
-
Sterile, deionized water.
-
A sensitive mammalian cell line (e.g., CHO, HeLa, or Vero cells).
-
Standard cell culture medium and supplements.
-
96-well cell culture plates.
-
MTT or other cell viability assay kit.
Procedure:
-
Surface Swabbing:
-
After performing the full decontamination and rinsing protocol, use sterile swabs moistened with sterile, deionized water to sample several areas of the incubator's interior surfaces (e.g., shelves, walls, door).
-
As a control, swab a known clean, untreated stainless steel surface.
-
-
Elution:
-
Place each swab into a separate sterile tube containing a small, defined volume of cell culture medium (e.g., 1 mL).
-
Vortex the tubes to elute any potential DDAC residue from the swabs into the medium.
-
-
Cell Viability Assay:
-
Seed a 96-well plate with a sensitive cell line at an appropriate density.
-
Add the eluate from each swab to different wells of the 96-well plate. Include wells with fresh medium as a negative control.
-
Incubate the plate for 24-48 hours.
-
Perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
-
Analysis:
-
Compare the viability of cells exposed to the eluates from the decontaminated surfaces to the negative control. A significant decrease in cell viability indicates the presence of cytotoxic DDAC residues, suggesting that the rinsing procedure was insufficient.
-
Visualizations
Caption: Workflow for the routine decontamination of a cell culture incubator using DDAC.
Caption: Simplified mechanism of action of DDAC on microbial cell membranes.
Conclusion
This compound is a potent and effective disinfectant for the routine decontamination of cell culture incubators when used according to a validated protocol. Its broad-spectrum activity helps to maintain a sterile environment, thereby protecting valuable cell cultures from contamination. However, due to concerns about its efficacy against Mycoplasma and the potential for cytotoxicity from residues, it is crucial to follow a thorough cleaning and rinsing procedure and to incorporate other methods for Mycoplasma control. Adherence to the protocols outlined in this document will aid researchers in minimizing the risk of contamination and ensuring the integrity of their cell culture work.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. The study of effect of didecyl dimethyl ammonium bromide on bacterial and viral decontamination for biosecurity in the animal farm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academicjournals.org [academicjournals.org]
- 6. daeiltech.co.kr [daeiltech.co.kr]
- 7. researchgate.net [researchgate.net]
- 8. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decontamination efficacy against Mycoplasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eppendorf.com [eppendorf.com]
- 12. labrepco.com [labrepco.com]
- 13. fishersci.com [fishersci.com]
Application Notes and Protocols for the Analysis of Didecyldimethylammonium Chloride (DDAC) Residues on Treated Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of Didecyldimethylammonium chloride (DDAC) residues on various treated surfaces. The protocols outlined below are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with different detection methods, and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Didecyldimethylammonium chloride (DDAC) is a quaternary ammonium (B1175870) compound widely used as a disinfectant, biocide, and surfactant in various industries, including healthcare, food processing, and wood preservation.[1] Due to its widespread use, monitoring for residual levels of DDAC on treated surfaces is crucial to ensure product quality, consumer safety, and compliance with regulatory standards. The European Union, for instance, has set Maximum Residue Levels (MRLs) for DDAC in or on certain products. This document outlines validated methods for the extraction and analysis of DDAC residues from common surfaces such as stainless steel, plastic, and other non-porous materials.
Analytical Methods Overview
Several analytical techniques are suitable for the determination of DDAC residues. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. The most common methods include:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely available technique suitable for routine analysis.
-
Liquid Chromatography with Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it ideal for trace-level analysis and confirmation.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Requires a derivatization or pyrolysis step due to the non-volatile nature of DDAC, but can provide excellent separation and identification.
Quantitative Data Summary
The following table summarizes the performance characteristics of the different analytical methods for DDAC residue analysis.
| Analytical Method | Surface Type | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |
| HPLC-UV | Stainless Steel | 1.15 µg/mL | - | 91.12 - 98.7 | [3] |
| LC-MS/MS | Various Foods | 0.4 - 14.5 µg/kg | - | 91.2 - 115 | [4] |
| LC-MS/MS | Human Serum & Urine | 0.002–0.42 ng/mL | 0.006–1.40 ng/mL | 61 - 129 | [1] |
| GC-MS (Pyrolysis) | - | - | - | - | [5] |
Experimental Protocols
Sample Collection from Surfaces: Swabbing Protocol
This protocol is a general guideline for collecting DDAC residues from treated surfaces.
Materials:
-
Sterile cotton swabs
-
Wetting solvent: Methanol or a mixture of 50% water and 50% mobile phase[3]
-
Sterile, screw-cap vials
-
Template (e.g., 10 cm x 10 cm sterile square) for consistent surface area sampling
Procedure:
-
Define the sampling area using the sterile template.
-
Moisten a sterile cotton swab with the wetting solvent.
-
Systematically swab the entire defined area, rotating the swab as you proceed. Apply firm and even pressure.
-
Swab the area again with the other side of the same swab in a perpendicular direction to the first pass.
-
Place the swab head into a sterile vial.
-
Break the swab handle, leaving the swab head in the vial, and securely cap it.
-
Transport the samples to the laboratory for extraction and analysis.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a streamlined approach for the extraction and cleanup of analytes from a variety of matrices and can be adapted for swab samples.[6][7]
Materials:
-
Acetonitrile (B52724) (ACN)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
Centrifuge
-
Vortex mixer
Procedure:
-
To the vial containing the swab sample, add a defined volume of water to create an aqueous sample.
-
Add 10 mL of acetonitrile to the vial.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the vial tightly and vortex vigorously for 1 minute.
-
Centrifuge the vial at ≥3000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE tube.
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge the dSPE tube at high speed for 5 minutes.
-
The resulting supernatant is ready for analysis by LC-MS/MS or can be solvent-exchanged for GC-MS analysis.
Analytical Protocol: HPLC-UV
This protocol is suitable for the quantification of DDAC residues on surfaces like stainless steel.
Instrumentation:
-
HPLC system with a UV detector
-
Column: Hypersil ODS C18, 5 µm, 250 x 4.6 mm (or equivalent)[3]
-
Mobile Phase: Acetonitrile:Water:pH 7 buffer:pH 5 buffer (39:55:5.5:0.5 v/v/v/v)[3]
-
Flow Rate: 1.5 mL/min[3]
-
Injection Volume: 20 µL[3]
-
Detection Wavelength: 254 nm[3]
-
Column Temperature: 50 °C[3]
Procedure:
-
Prepare a series of DDAC standard solutions in the mobile phase to create a calibration curve.
-
Filter the prepared sample extracts through a 0.45 µm syringe filter.
-
Inject the standards and samples onto the HPLC system.
-
Identify the DDAC peak based on its retention time compared to the standards.
-
Quantify the DDAC concentration in the samples using the calibration curve.
Analytical Protocol: LC-MS/MS
This method provides high sensitivity and selectivity for the analysis of DDAC residues.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Column: C18 or mixed-mode column[1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient elution is typically used to achieve good separation.
-
ESI Mode: Positive
-
Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-product ion transitions for DDAC.
Procedure:
-
Optimize the MS/MS parameters for DDAC by infusing a standard solution. Determine the optimal precursor and product ions and collision energy.
-
Prepare a series of DDAC standard solutions for calibration.
-
Inject the prepared sample extracts and standards onto the LC-MS/MS system.
-
Identify and quantify DDAC based on its retention time and the response of the specific MRM transitions.
Analytical Protocol: GC-MS (Pyrolysis)
This method involves the thermal degradation of DDAC in the GC injector port, followed by mass spectrometric analysis of the resulting volatile products.[5]
Instrumentation:
-
GC-MS system with a pyrolysis injector or a standard injector operated at a high temperature.
-
Injector Temperature: 300 °C[5]
-
Column: A standard non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium
-
MS Mode: Scan or Selected Ion Monitoring (SIM) of characteristic fragment ions.
Procedure:
-
Dissolve the extracted DDAC residue in a suitable solvent like isopropanol.[5]
-
Inject a small volume (e.g., 1 µL) of the sample into the hot injector.
-
The DDAC will undergo pyrolysis, forming characteristic tertiary amines and alkyl halides.
-
Separate the pyrolysis products on the GC column.
-
Identify the DDAC based on the presence of its specific pyrolysis products in the mass spectrum.
-
Quantification can be achieved by using an internal standard and monitoring specific ions.
Visualized Workflows
The following diagrams illustrate the experimental workflows described in the protocols.
References
- 1. Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 3. researchgate.net [researchgate.net]
- 4. epub.jku.at [epub.jku.at]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 7. devtoolsdaily.com [devtoolsdaily.com]
Application Note: Detection of Didecyldimethylammonium Chloride (DDAC) in Environmental Samples using Enzyme-Linked Immunosorbent Assay (ELISA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didecyldimethylammonium chloride (DDAC) is a quaternary ammonium (B1175870) compound widely used as a disinfectant, biocide, and wood preservative.[1] Its extensive use raises environmental and health concerns, necessitating sensitive and efficient methods for its detection in various environmental matrices. This application note describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of DDAC in environmental samples.
The competitive ELISA is a highly sensitive and specific immunoassay suitable for detecting small molecules like DDAC.[2] The assay is based on the competition between DDAC in the sample and a DDAC-enzyme conjugate for a limited number of specific antibody binding sites. The amount of colored product generated is inversely proportional to the concentration of DDAC in the sample. This method offers a rapid and cost-effective alternative to traditional chromatographic techniques.
Assay Principle
The DDAC ELISA is a competitive immunoassay. A microtiter plate is coated with antibodies specific to DDAC. When the sample and a DDAC-horseradish peroxidase (HRP) conjugate are added to the wells, they compete to bind to the immobilized antibodies. After an incubation period, the unbound reagents are washed away. A substrate solution is then added, which reacts with the HRP to produce a colored product. The intensity of the color is inversely proportional to the concentration of DDAC in the sample.
Materials and Reagents
-
DDAC ELISA Kit (containing anti-DDAC antibody-coated microplate, DDAC-HRP conjugate, DDAC standards, wash buffer concentrate, TMB substrate, and stop solution)
-
Distilled or deionized water
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Solid Phase Extraction (SPE) cartridges (for sample cleanup, if necessary)
-
Vortex mixer
-
Centrifuge
-
Microplate reader with a 450 nm filter
-
Pipettes and pipette tips
Experimental Protocols
Sample Preparation
Water Samples:
-
Collect water samples in clean glass containers.
-
If the sample contains suspended solids, centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
For samples with complex matrices, solid-phase extraction (SPE) may be necessary for cleanup.
-
Dilute the samples with PBS (pH 7.4) to bring the DDAC concentration within the assay's linear range.
Soil Samples:
-
Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weigh 5 g of the sieved soil into a glass container.
-
Add 10 mL of methanol and vortex for 2 minutes to extract DDAC.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the methanol supernatant.
-
Evaporate the methanol extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of PBS (pH 7.4).
-
Dilute the reconstituted sample with PBS to fall within the standard curve range.
Food Contact Surfaces:
-
Swab a defined area (e.g., 10x10 cm) of the surface using a sterile cotton swab moistened with a known volume of sterile PBS.
-
Place the swab in a tube containing a known volume of PBS.
-
Vortex the tube vigorously for 1 minute to elute DDAC from the swab.
-
Remove the swab, and the resulting solution is ready for analysis. Dilute with PBS if necessary.
ELISA Protocol
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard and Sample Addition: Add 50 µL of each DDAC standard, prepared sample, and control into the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of the DDAC-HRP conjugate to each well. Gently mix by tapping the plate.
-
Incubation: Cover the plate and incubate for 60 minutes at room temperature (25°C).
-
Washing: Aspirate the contents of the wells and wash each well four times with 250 µL of diluted wash buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and tapping it on absorbent paper.
-
Substrate Addition: Add 100 µL of TMB substrate to each well.
-
Development: Incubate the plate in the dark for 15-20 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
References
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Didecyldimethylammonium Chloride (DDAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didecyldimethylammonium chloride (DDAC) is a fourth-generation quaternary ammonium (B1175870) compound with broad-spectrum antimicrobial activity against a wide range of bacteria and fungi.[1][2] Its mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and subsequent cell death.[2][3] These application notes provide a detailed protocol for the preparation of DDAC stock solutions and their use in in vitro antimicrobial susceptibility testing (AST), specifically for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Quantitative Data Summary
The following table summarizes key quantitative data for DDAC relevant to its use in antimicrobial susceptibility testing.
| Property | Value | Notes |
| Molecular Formula | C₂₂H₄₈ClN | [4] |
| Molecular Weight | 362.08 g/mol | [4] |
| Appearance | Clear to pale yellow liquid (for commercial solutions) or colorless crystals (pure form) | [4][5] |
| Solubility | - Water: 0.65 g/L at 20°C. Also described as easily soluble.[5][6] - Ethanol (B145695): Soluble[4] | The discrepancy in water solubility may be due to the formulation of commercial products. For laboratory preparations from a pure or high-concentration source, initial dissolution in a small amount of ethanol before dilution in aqueous media may be beneficial. |
| Stability | - Temperature: Stable in diluted solutions at 4, 20, 30, and 45°C for at least 21 days.[7] - pH: Stable at neutral and basic pH.[8] | Stock solutions should be stored under appropriate conditions to maintain stability. |
| Typical MIC Range | - Escherichia coli: 1.3 - 8 mg/L[3][9] - Staphylococcus aureus: 0.4 - 1.8 µg/ml for susceptible strains.[10] - Pseudomonas aeruginosa: 8 - 128 mg/L, with resistant strains having MICs >1000 mg/L.[11][12] | MIC values can vary significantly depending on the specific strain and testing conditions. |
Experimental Protocols
I. Safety Precautions
DDAC is a corrosive compound and can cause severe skin burns and eye damage. It is also harmful if swallowed.[5] Adherence to the following safety protocols is mandatory:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling DDAC solutions.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling concentrated solutions.
-
Handling: Avoid direct contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.
II. Preparation of 1000 µg/mL DDAC Stock Solution
This protocol outlines the preparation of a 1000 µg/mL (1 mg/mL) DDAC stock solution. This concentration is a convenient starting point for serial dilutions in most MIC assays.[13]
Materials:
-
Didecyldimethylammonium chloride (DDAC) of known purity (e.g., ≥98%)
-
Sterile, deionized, or distilled water
-
Sterile conical tubes (50 mL)
-
Calibrated analytical balance
-
Sterile pipettes and tips
Procedure:
-
Weighing DDAC: Accurately weigh the required amount of DDAC powder using an analytical balance. To prepare 50 mL of a 1000 µg/mL stock solution, you will need 50 mg of DDAC.
-
Dissolving DDAC: Transfer the weighed DDAC to a 50 mL sterile conical tube.
-
Adding Solvent: Add a small volume of sterile water (e.g., 25 mL) to the tube.
-
Mixing: Vortex the solution until the DDAC is completely dissolved. The solution should be clear and transparent.[13]
-
Final Volume Adjustment: Add sterile water to bring the final volume to 50 mL.
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the stock solution at 4°C for up to three months. For longer-term storage, aliquots can be stored at -20°C.
III. Preparation of Working Solutions for Broth Microdilution MIC Assay
This protocol describes the preparation of serial twofold dilutions of DDAC in a 96-well microtiter plate for determining the MIC. The final volume in each well before adding the bacterial inoculum will be 50 µL.
Materials:
-
1000 µg/mL DDAC stock solution
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Sterile multichannel pipette and tips
Procedure:
-
Plate Setup: Label the rows of a 96-well plate with the desired final concentrations of DDAC (e.g., 128 µg/mL down to 0.25 µg/mL).
-
Initial Dilution: In the first well of a dilution series, add 100 µL of MHB. To the remaining wells (2 through 10), add 50 µL of MHB.
-
Highest Concentration: Prepare the highest concentration to be tested. For example, to achieve a final concentration of 128 µg/mL in the first well (after adding inoculum, the concentration will be halved, so we aim for 256 µg/mL in this step), you will need to perform an intermediate dilution of your stock solution.
-
Serial Dilution:
-
Add 100 µL of the appropriate DDAC working solution to the first well.
-
Mix the contents of the first well by pipetting up and down.
-
Transfer 50 µL from the first well to the second well.
-
Mix the contents of the second well and transfer 50 µL to the third well.
-
Continue this serial dilution process down the row.
-
Discard 50 µL from the last well to ensure all wells have a final volume of 50 µL.
-
-
Controls:
-
Positive Control (Growth Control): Add 50 µL of MHB to a well. This well will receive the bacterial inoculum but no DDAC.
-
Negative Control (Sterility Control): Add 100 µL of MHB to a well. This well will not receive any inoculum.
-
IV. Inoculum Preparation and Inoculation
Procedure:
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile broth.
-
Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13]
-
Final Inoculum Dilution: Dilute the standardized suspension in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculation: Add 50 µL of the final bacterial inoculum to each well of the microtiter plate (except the negative control). This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.[13]
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
V. Interpretation of Results
The MIC is the lowest concentration of DDAC at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.
Visualizations
Caption: Workflow for DDAC Stock Solution Preparation.
Caption: Broth Microdilution MIC Assay Workflow.
References
- 1. Serial dilution – ANACC Methods and Materials [research.csiro.au]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy Didecyl Dimethyl Ammonium Chloride (DDAC)80% at Affordable Price, Specifications & Uses [swadeshindiachemical.com]
- 5. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. keruichemical.com [keruichemical.com]
- 7. Chemical stability of active ingredients in diluted veterinary disinfectant solutions under simulated storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming poor solubility of Didodecyldimethylammonium chloride in specific solvents
Welcome to the Technical Support Center for Didodecyldimethylammonium (B1216837) Chloride (DDAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with DDAC in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of Didodecyldimethylammonium Chloride (DDAC)?
A1: DDAC is a quaternary ammonium (B1175870) compound with a dual hydrophobic and hydrophilic nature.[1] This structure results in limited solubility in water but better solubility in organic solvents.[2][3] Its long hydrocarbon chains contribute to its hydrophobic character, affecting its behavior in aqueous solutions.[2]
Q2: In which solvents is DDAC most soluble?
A2: DDAC exhibits good solubility in several organic solvents, including acetone, benzene, and isopropanol.[4] It is also soluble in ethanol (B145695) and chloroform.[2]
Q3: What is the solubility of DDAC in water?
A3: The solubility of DDAC in water is limited. One study reports a solubility of 0.65 g/L at 20°C.[4]
Q4: How does temperature affect the solubility of DDAC?
A4: Like many surfactants, the solubility of DDAC can be improved with an increase in temperature.[1][2] Heating can enhance its dissolution, particularly in polar solvents.[2]
Q5: Does the concentration of DDAC affect its solubility?
A5: Yes, at higher concentrations in aqueous solutions, DDAC can form micelles, which may alter its solubility characteristics.[2][3]
Q6: Can pH be adjusted to improve DDAC solubility?
A6: The solubility of DDAC can be influenced by pH.[2] As a quaternary ammonium salt, its charge can be affected by the presence of other ionic compounds, which in turn can alter its solubility.[2]
Troubleshooting Guides
Issue 1: DDAC has precipitated out of my aqueous solution.
Possible Causes:
-
Low Temperature: The solubility of DDAC in water is temperature-dependent and may decrease at lower temperatures.
-
High Concentration: You may have exceeded the solubility limit of DDAC in water.
-
pH Shift: A change in the pH of your solution could have reduced its solubility.
Troubleshooting Steps:
-
Gentle Heating: Try gently warming the solution while stirring. An increase in temperature can often redissolve the precipitate.[1][2]
-
Dilution: If heating is not effective or appropriate for your experiment, try diluting the solution with more of the aqueous solvent.
-
Co-Solvent Addition: Consider adding a water-miscible organic co-solvent, such as ethanol or isopropanol, to increase the overall solvating power of your system.
-
pH Adjustment: Measure the pH of your solution. If it has shifted to a range where DDAC is less soluble, carefully adjust it back to a more favorable pH.
Issue 2: I am unable to achieve the desired concentration of DDAC in an organic solvent.
Possible Causes:
-
Solvent Choice: The selected organic solvent may not be optimal for the desired concentration.
-
Purity of DDAC: Impurities in the DDAC powder can affect its solubility.
-
Insufficient Agitation: The mixture may require more vigorous or prolonged stirring to fully dissolve.
Troubleshooting Steps:
-
Solvent Optimization: Refer to the solubility data table below. Consider switching to a solvent in which DDAC has a higher reported solubility.
-
Co-Solvency: Use a mixture of solvents. For example, if DDAC is partially soluble in your primary solvent, adding a small amount of a solvent in which it is highly soluble (e.g., isopropanol) can significantly improve solubility.
-
Increase Agitation and/or Temperature: Use a magnetic stirrer or vortex mixer to ensure thorough mixing. Gentle heating can also be applied to facilitate dissolution in many organic solvents.[1][2]
-
Check DDAC Purity: If possible, verify the purity of your DDAC source.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound (DDAC) in various solvents.
| Solvent | Solubility | Temperature (°C) | Notes |
| Water | 0.65 g/L[4] | 20 | Limited solubility. |
| Acetone | Soluble[4] | Not Specified | Good solubility. |
| Benzene | Extremely Soluble[5] | Not Specified | High solubility. |
| Chloroform | Better solubility than water[2] | Not Specified | Qualitative data. |
| DMSO | Slightly soluble | Not Specified | Qualitative data. |
| Ethanol | Better solubility than water[2] | Not Specified | Qualitative data. A related compound, didodecyldimethylammonium bromide, has a solubility of approx. 0.1 g/mL in ethanol.[1][2] |
| Isopropanol | 797 g/L[5] | 20 | High solubility. |
| Methanol | Slightly soluble | Not Specified | Qualitative data. |
| Hexane | Insoluble[4] | Not Specified | Poor solubility. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for your specific experimental conditions.
Protocol 1: Preparation of a DDAC Stock Solution using a Co-solvent System
This protocol describes the preparation of a DDAC solution in a mixed aqueous-organic solvent system.
-
Weighing: Accurately weigh the desired amount of DDAC powder.
-
Co-solvent Addition: In a separate container, prepare the co-solvent mixture. For example, a 1:1 (v/v) mixture of ethanol and water.
-
Initial Dissolution: Add a small amount of the co-solvent mixture to the DDAC powder and vortex or stir until the solid is wetted.
-
Final Volume: Gradually add the remaining co-solvent mixture to reach the final desired volume, while continuously stirring.
-
Gentle Heating (Optional): If the DDAC does not fully dissolve, gently warm the solution (e.g., in a 30-40°C water bath) with continuous stirring until the solution is clear.
-
Cooling and Storage: Allow the solution to cool to room temperature. Store in a tightly sealed container to prevent solvent evaporation.
Protocol 2: Enhancing DDAC Solubility through pH Adjustment
This protocol provides a general guideline for modifying the pH of an aqueous solution to improve DDAC solubility.
-
Initial Suspension: Prepare a suspension of DDAC in the desired aqueous buffer at a concentration slightly higher than its known solubility limit.
-
pH Measurement: Use a calibrated pH meter to measure the initial pH of the suspension.
-
Titration: Slowly add a dilute acidic or basic solution dropwise to adjust the pH. For DDAC, which is a cationic surfactant, adjusting the pH towards a more neutral or slightly alkaline range might be beneficial, but this should be determined empirically.
-
Observation: Continuously stir the solution and monitor for the dissolution of the suspended DDAC particles as the pH is adjusted.
-
Equilibration: Once the DDAC has dissolved, allow the solution to stir for an additional 30 minutes to ensure it is fully equilibrated.
-
Final pH Measurement: Record the final pH at which the DDAC is fully dissolved.
Visualizations
Caption: A general workflow for preparing DDAC solutions and troubleshooting solubility issues.
Caption: Key factors that influence the solubility of this compound (DDAC).
References
- 1. Didodecyldimethylammonium bromide CAS#: 3282-73-3 [m.chemicalbook.com]
- 2. Buy Didodecyldimethylammonium bromide | 3282-73-3 [smolecule.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Didecyldimethylammonium Chloride | C22H48N.Cl | CID 23558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Efficacy of Didecyldimethylammonium Chloride (DDAC) in the Presence of Organic Matter
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Didecyldimethylammonium Chloride (DDAC) as a disinfectant in the presence of organic matter.
Frequently Asked Questions (FAQs)
Q1: What is DDAC and how does it work as a disinfectant?
A1: Didecyldimethylammonium chloride (DDAC) is a fourth-generation quaternary ammonium (B1175870) compound (QAC) that acts as a cationic surfactant. Its primary mode of action is the disruption of microbial cell membranes. The positively charged DDAC molecules interact with the negatively charged phospholipids (B1166683) in the cell membranes of bacteria, fungi, and enveloped viruses, leading to membrane instability, leakage of intracellular components, and ultimately cell death.[1][2]
Q2: Why is the efficacy of DDAC reduced in the presence of organic matter?
A2: Organic matter, such as blood, serum, proteins, and soil, can significantly reduce the efficacy of DDAC through several mechanisms:
-
Chemical Interaction: DDAC can react with proteins and other organic molecules, forming complexes that reduce the amount of free, active DDAC available to interact with microorganisms.[3]
-
Physical Barrier: Organic soil can physically shield microorganisms, preventing DDAC from reaching and acting upon the cell membrane.
-
Neutralization: The cationic DDAC molecules can be neutralized by anionic components present in organic matter.
Q3: What types of organic matter have the most significant impact on DDAC efficacy?
A3: Proteins, such as bovine serum albumin (BSA), are commonly used in standardized tests to simulate organic load and have been shown to significantly decrease the bactericidal effect of disinfectants.[3][4] Other substances like blood, serum, yeast extract, and humic acids can also interfere with DDAC's antimicrobial activity.[5] The "dirtier" the conditions, the greater the potential for reduced efficacy.
Q4: Are there standard methods to test the efficacy of DDAC in the presence of organic matter?
A4: Yes, several standardized methods are used to evaluate disinfectant efficacy under conditions that simulate the presence of organic matter. These include:
-
European Standard EN 13727: A quantitative suspension test for the evaluation of bactericidal activity in the medical area. This test can be performed under "clean conditions" (0.3 g/L bovine albumin) or "dirty conditions" (3.0 g/L bovine albumin plus 3.0 ml/L erythrocytes).[6][7]
-
AOAC International Use-Dilution Method: This method, recognized by the U.S. EPA, can be modified to include an organic soil load, typically 5% fetal bovine serum, to test "one-step" cleaner/disinfectant claims.[8][9][10][11]
Troubleshooting Guide
This guide addresses common issues encountered during the experimental evaluation of DDAC efficacy in the presence of organic matter.
| Problem | Possible Causes | Troubleshooting Steps |
| Complete loss of DDAC activity | - High concentration of organic matter.- Incorrect preparation of DDAC solution.- Inadequate contact time. | - Verify Organic Load: Ensure the concentration of organic matter used in the test is within the recommended range of the standard protocol. High organic loads can neutralize DDAC.- Check DDAC Concentration: Confirm the final concentration of the DDAC working solution. Prepare fresh solutions for each experiment.- Review Contact Time: Ensure the specified contact time in the protocol is followed precisely. Short contact times may not be sufficient for microbial inactivation, especially with organic soil.[12] |
| High variability in results between replicates | - Inhomogeneous suspension of microorganisms and/or organic matter.- Inconsistent inoculation of carriers (in carrier-based tests).- Inadequate neutralization of the disinfectant at the end of the contact time. | - Ensure Homogeneity: Thoroughly vortex or mix the microbial suspension with the organic load before adding the disinfectant.- Standardize Inoculation: Follow a strict, standardized procedure for inoculating and drying carriers to ensure a consistent microbial load.[13]- Validate Neutralizer: Confirm that the neutralizer effectively stops the action of DDAC without being toxic to the test microorganisms. Perform a neutralizer efficacy test. |
| Lower than expected log reduction | - Presence of resistant microbial strains.- Sub-optimal experimental conditions (e.g., temperature, pH).- Interaction between DDAC and components of the test system (e.g., plastics). | - Characterize Test Organism: Verify the identity and susceptibility of the test microorganism. Some strains may exhibit intrinsic or acquired resistance.[14][15]- Control Experimental Parameters: Maintain and monitor the temperature and pH of the test system as specified in the standard protocol. Deviations can affect disinfectant efficacy.[16]- Material Compatibility: Be aware that some materials, like cotton and certain plastics, can absorb QACs, reducing the effective concentration. Use appropriate and validated labware. |
| Unexpected growth in negative controls | - Contamination of media, reagents, or equipment.- Incomplete sterilization. | - Aseptic Technique: Strictly adhere to aseptic techniques throughout the experiment.- Sterility Checks: Perform sterility checks on all media, buffers, and equipment used in the assay. |
Data Presentation
The following tables summarize the impact of organic matter on the efficacy of antimicrobial agents, providing a quantitative overview for experimental planning.
Table 1: Effect of Bovine Serum Albumin (BSA) on the Efficacy of a Light-Activated Antimicrobial Surface against Staphylococcus aureus
| BSA Concentration | Log Reduction of S. aureus 8325-4 | Log Reduction of EMRSA-4742 |
| 0% | 3.8 | 3.7 |
| 0.1% | 2.1 | 1.5 |
| 0.25% | 2.1 | 0.4 |
| 0.5% | 1.5 | 0.1 |
| 1% | 0.5 | Not reported |
| Data adapted from a study on light-activated antimicrobial surfaces, demonstrating the principle of protein interference.[3] |
Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of DDAC against common bacteria (without organic load)
| Microorganism | MIC (mg/L) | MBC (mg/L) |
| Escherichia coli | 4 | 4 |
| Bacillus cereus | 2 | 4 |
| Data provides a baseline for DDAC efficacy under ideal conditions. The presence of organic matter is expected to increase these values. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
European Standard EN 13727: Quantitative Suspension Test (Phase 2, Step 1)
This protocol outlines the procedure for evaluating the bactericidal activity of a chemical disinfectant in the medical area under "dirty conditions."
1. Preparation of Materials:
-
Test Microorganism: Prepare a standardized suspension of the test bacterium (e.g., Pseudomonas aeruginosa, Staphylococcus aureus) to a concentration of 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL.
-
Interfering Substance (Dirty Conditions): Prepare a solution containing 3.0 g/L bovine serum albumin and 3.0 mL/L sheep erythrocytes in sterile hard water.
-
Disinfectant Solution: Prepare the test disinfectant at the desired concentration(s) in sterile hard water.
-
Neutralizer: Use a validated neutralizer that effectively inactivates the disinfectant without being toxic to the bacteria.
-
Culture Media: Prepare appropriate solid and liquid culture media for bacterial enumeration.
2. Test Procedure:
-
Pipette 1 mL of the interfering substance into a sterile tube.
-
Add 1 mL of the bacterial test suspension to the tube and mix.
-
Add 8 mL of the prepared disinfectant solution to the tube, starting a timer immediately.
-
Maintain the test mixture at the specified temperature (e.g., 20°C) for the designated contact time (e.g., 5 minutes).
-
At the end of the contact time, transfer 1 mL of the test mixture to a tube containing 8 mL of neutralizer and 1 mL of sterile water. Mix thoroughly.
-
Allow a neutralization time of 5 minutes.
-
Perform serial dilutions of the neutralized mixture.
-
Plate the appropriate dilutions onto solid culture medium in duplicate.
-
Incubate the plates at 37°C for 24-48 hours.
3. Data Analysis:
-
Count the number of colonies on the plates.
-
Calculate the number of surviving bacteria per mL in the test mixture (Na).
-
Determine the initial number of bacteria in the test suspension (N).
-
Calculate the logarithmic reduction: Log Reduction = log10(N) - log10(Na).
-
A log reduction of ≥ 5 is typically required for a product to pass under this standard for general disinfection.[6]
AOAC International Use-Dilution Method with Organic Soil Load
This protocol provides a general outline for the AOAC Use-Dilution Method for testing disinfectants intended for use on hard surfaces in the presence of an organic soil load.
1. Preparation of Materials:
-
Test Microorganism: Prepare a 48-54 hour culture of the test organism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in nutrient broth.
-
Organic Soil Load: Use a sterile 5% fetal bovine serum solution.
-
Carriers: Use sterile, stainless steel penicylinders.
-
Disinfectant Solution: Prepare the disinfectant at the use-dilution specified by the manufacturer.
-
Neutralizing Broth: Use a suitable liquid medium containing a validated neutralizer.
2. Test Procedure:
-
Add the organic soil load to the bacterial culture.
-
Immerse a set of sterile carriers (typically 60) in the bacteria-soil mixture for 15 minutes.
-
Remove the carriers and dry them in a sterile petri dish at 37°C for 40 minutes.
-
Prepare 10 mL aliquots of the disinfectant solution in sterile tubes and place them in a 20°C water bath.
-
Individually transfer each dried, contaminated carrier into a separate tube of the disinfectant for the specified contact time (e.g., 10 minutes).
-
After the contact time, transfer each carrier to a tube of neutralizing broth.
-
Incubate the broth tubes at 37°C for 48 hours.
3. Data Analysis:
-
Examine each tube for turbidity (cloudiness), which indicates bacterial growth.
-
Record the number of tubes showing growth (positive) and no growth (negative).
-
The performance standard depends on the specific claim and microorganism. For example, for a hospital disinfectant claim against P. aeruginosa, up to 6 out of 60 carriers may show growth for the product to pass.[8]
Visualizations
The following diagrams illustrate key concepts and workflows related to DDAC efficacy testing.
Caption: Key factors influencing the efficacy of DDAC.
Caption: Workflow for EN 13727 Quantitative Suspension Test.
References
- 1. standards.iteh.ai [standards.iteh.ai]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. Effects of bovine serum albumin on light activated antimicrobial surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Albumin reduces the antibacterial efficacy of wound antiseptics against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. eurolab.net [eurolab.net]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microchemlab.com [microchemlab.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. epa.gov [epa.gov]
- 12. prewellabs.com [prewellabs.com]
- 13. Improving the AOAC use-dilution method by establishing a minimum log density value for test microbes on inoculated carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. news-medical.net [news-medical.net]
- 16. prewellabs.com [prewellabs.com]
Troubleshooting inconsistent results in DDAC antimicrobial efficacy testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Didecyldimethylammonium Chloride (DDAC) antimicrobial efficacy testing.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for DDAC?
Didecyldimethylammonium chloride (DDAC) is a quaternary ammonium (B1175870) compound (QAC) that acts as a cationic surfactant.[1] Its primary mode of action is the disruption of microbial cell membranes. The positively charged DDAC molecules interact with the negatively charged phospholipids (B1166683) in the cell membranes of bacteria and fungi.[1] This interaction leads to increased membrane permeability, leakage of essential intracellular components like potassium ions and proteins, and ultimately cell death.[1][2][3]
Q2: What is the antimicrobial spectrum of DDAC?
DDAC exhibits broad-spectrum antimicrobial activity against a wide range of microorganisms, including:
Q3: What are the optimal conditions for DDAC activity?
DDAC efficacy is generally stable within a pH range of 6-9.[1] It also maintains its antimicrobial activity in the presence of hard water, which can be a challenge for other disinfectants.[1][6]
Q4: Can bacteria develop resistance to DDAC?
Yes, bacteria can develop resistance to DDAC. Mechanisms of resistance include:
-
Efflux pumps: These are membrane proteins that can actively pump DDAC out of the bacterial cell.[4]
-
Biofilm formation: Bacteria within a biofilm are often more resistant to disinfectants.[7]
-
Genetic mutations: Changes in bacterial genes, such as those regulating efflux pumps, can lead to increased resistance.[8]
Exposure to sub-lethal concentrations of DDAC can contribute to the development of resistance.[9]
Troubleshooting Inconsistent Results
Problem 1: Lower than expected microbial reduction.
| Possible Cause | Troubleshooting Step | Additional Information |
| Insufficient Contact Time | Ensure the treated surface remains wet with the DDAC solution for the entire recommended contact time. Premature drying will halt the disinfection process.[10][11] | Different microorganisms and surfaces may require different contact times. Refer to standardized protocols or conduct preliminary studies to determine the optimal contact time for your specific conditions. |
| Inadequate Concentration | Verify the concentration of the DDAC working solution. Prepare fresh solutions for each experiment to avoid degradation of the active ingredient. | The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of DDAC can vary significantly between different microbial species and even strains.[9] |
| Presence of Interfering Substances | Ensure surfaces are thoroughly pre-cleaned to remove organic soil (e.g., blood, protein) and inorganic debris before applying the disinfectant.[11][12] | The presence of organic matter can significantly reduce the efficacy of DDAC.[6][12] |
| Incorrect pH of Solution | Check the pH of the DDAC solution. Adjust if necessary to be within the optimal range of 6-9.[1] | Although DDAC is effective over a broad pH range, extreme pH values can affect its stability and activity. |
| Improper Storage of DDAC | Store DDAC solutions in tightly sealed containers, protected from extreme temperatures and direct sunlight to prevent degradation.[10] | Always check the manufacturer's expiration date and recommended storage conditions. |
Problem 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step | Additional Information |
| Inconsistent Inoculum Preparation | Standardize the preparation of the microbial inoculum to ensure a consistent cell density (e.g., using a spectrophotometer to adjust to a specific optical density or by plating for colony-forming units).[10][13] | The growth phase of the bacteria can also impact susceptibility. It is generally recommended to use cultures in the logarithmic growth phase. |
| Non-uniform Application of Disinfectant | Standardize the application method (e.g., spraying, wiping) to ensure uniform coverage of the test surface.[10] | The volume of disinfectant applied should be consistent across all replicates. |
| Incomplete Neutralization | Use a validated neutralizing agent to stop the antimicrobial action of DDAC at the end of the contact time. Ensure the neutralizer is effective and non-toxic to the test microorganism.[10] | Residual DDAC can continue to kill microorganisms after the intended contact time, leading to an overestimation of efficacy. |
| Variable Surface Characteristics | Ensure that the test surfaces are uniform. Porous or scratched surfaces can be more difficult to disinfect and may harbor more microorganisms.[10][12] | The type of surface material can also influence disinfectant efficacy. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of DDAC against various microorganisms.
| Microorganism | MIC (mg/L) | Reference |
| Escherichia coli | 1.3 | [2][3][14] |
| Serratia spp. | up to 2873 | [4] |
| Pseudomonas aeruginosa | >1000 | [4] |
| Enterobacter cloacae | 512 | [4] |
| Salmonella spp. | 512 | [4] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is a general guideline and should be adapted based on the specific microorganism and laboratory standards (e.g., CLSI, EUCAST).[15][16]
-
Prepare DDAC Stock Solution: Prepare a sterile stock solution of DDAC of known concentration.
-
Prepare Inoculum: Culture the test microorganism in an appropriate broth medium to the logarithmic growth phase. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the DDAC stock solution in a suitable broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with inoculum, no DDAC) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours).
-
Reading Results: The MIC is the lowest concentration of DDAC that completely inhibits visible growth of the microorganism.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. businessmondays.co.uk [businessmondays.co.uk]
- 6. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 7. Intrinsic and acquired resistance to quaternary ammonium compounds in food-related Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of antibiotic resistance induced by mono- and twin-chained quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. prewellabs.com [prewellabs.com]
- 12. mdpi.com [mdpi.com]
- 13. apec.org [apec.org]
- 14. researchgate.net [researchgate.net]
- 15. dbt.univr.it [dbt.univr.it]
- 16. bsac.org.uk [bsac.org.uk]
Strategies to prevent microbial resistance to Didodecyldimethylammonium chloride in long-term studies
Welcome to the technical support center for managing microbial resistance to Didodecyldimethylammonium chloride (DDAC) in long-term studies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DDAC) and why is microbial resistance a concern?
A1: this compound (DDAC) is a quaternary ammonium (B1175870) compound (QAC) widely used as a disinfectant, antiseptic, and preservative in various clinical, industrial, and consumer products.[1][2] The primary concern is that long-term exposure of microorganisms to sub-lethal (sub-inhibitory) concentrations of DDAC can lead to the development of resistance not only to DDAC itself but also cross-resistance to other biocides and clinically important antibiotics.[3][4] This acquired resistance can compromise disinfection efficacy and contribute to the broader issue of antimicrobial resistance.
Q2: What are the primary mechanisms of microbial resistance to DDAC?
A2: Microorganisms employ several strategies to resist the antimicrobial effects of DDAC. The most common mechanisms include:
-
Active Efflux Pumps: Bacteria can actively transport DDAC out of the cell before it can reach its target sites, primarily the cell membrane. Genes such as acrAB-TolC are often upregulated in resistant strains.[5]
-
Alterations in Cell Envelope: Changes in the composition and structure of the outer membrane, such as modifications to lipopolysaccharides (LPS) or outer membrane proteins (OMPs), can reduce the permeability of the cell to DDAC.[6]
-
Genetic Mutations: Spontaneous mutations in bacterial genes can lead to resistance. For instance, mutations in regulatory genes like acrR, marR, and soxR, or in the RNA polymerase genes (rpoB, rpoC), have been linked to increased resistance to QACs.[3][5]
-
Biofilm Formation: Bacteria embedded in biofilms can exhibit increased tolerance to DDAC due to the protective extracellular polymeric substance (EPS) matrix, which can limit disinfectant penetration.[7]
Q3: Can exposure to DDAC lead to antibiotic resistance?
A3: Yes, several studies have demonstrated that exposure to DDAC can select for mutants with cross-resistance to various antibiotics.[3][4] This is often due to shared resistance mechanisms, such as the upregulation of broad-spectrum efflux pumps that can expel both DDAC and certain antibiotics. For example, long-term exposure of E. coli to DDAC has been shown to significantly increase the minimum inhibitory concentration (MIC) of antibiotics like rifampicin, chloramphenicol, and tetracycline.[3]
Q4: Are there strategies to prevent or mitigate the development of DDAC resistance in long-term applications?
A4: Yes, several strategies can be employed:
-
Alternating/Rotating Disinfectants: Using disinfectants with different chemical compositions and mechanisms of action can help prevent the selection of resistant strains.[7]
-
Combination Therapy: Using DDAC in combination with other antimicrobial agents can create a synergistic effect, making it more difficult for resistance to emerge.[8][9]
-
Maintaining Appropriate Concentrations: Ensuring that DDAC is always used at concentrations above the minimum bactericidal concentration (MBC) can help prevent the survival and adaptation of microbial populations.[4]
-
Targeting Resistance Mechanisms: Investigating the use of efflux pump inhibitors in combination with DDAC could be a potential strategy.[10]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Suggested Solution |
| Gradual increase in the Minimum Inhibitory Concentration (MIC) of DDAC for a microbial strain over time. | Development of acquired resistance due to prolonged exposure to sub-inhibitory concentrations. | 1. Confirm the MIC using a standardized protocol (e.g., CLSI broth microdilution).2. Perform whole-genome sequencing on the resistant strain to identify potential mutations in genes associated with resistance (e.g., acrR, marR, rpoB).3. Consider implementing a disinfectant rotation strategy or exploring combination therapies. |
| Cross-resistance to antibiotics observed after long-term DDAC exposure. | Upregulation of multi-drug efflux pumps or other shared resistance mechanisms. | 1. Determine the antibiotic susceptibility profile of the resistant strain using standard methods (e.g., Kirby-Bauer disk diffusion or broth microdilution).2. Investigate the expression levels of known efflux pump genes (e.g., acrA, acrB) using RT-qPCR.3. Evaluate the efficacy of efflux pump inhibitors in restoring susceptibility. |
| Inconsistent disinfection results in the presence of organic matter. | Organic material can neutralize the activity of DDAC, effectively lowering its concentration to sub-lethal levels.[4] | 1. Ensure thorough cleaning of surfaces to remove organic soil before applying the disinfectant.2. Use a DDAC formulation that includes cleaning agents (detergents).3. Validate the disinfectant's efficacy in the presence of expected organic loads. |
| Failure to eradicate biofilms with standard DDAC concentrations. | The protective EPS matrix of the biofilm is preventing DDAC from reaching the embedded cells. | 1. Increase the concentration of DDAC and/or the contact time.2. Use a combination of physical removal (e.g., scrubbing) and chemical disinfection.3. Consider using a disinfectant formulation specifically designed for biofilm removal, which may include enzymes or other penetrating agents. |
Quantitative Data Summary
Table 1: Example of Increased Antibiotic MIC in E. coli after 60-Day Exposure to DDAC
| Antibiotic | Initial MIC (mg/L) | Final MIC after DDAC Exposure (mg/L) | Fold Increase |
| Ampicillin | 8 | 32 | 4 |
| Chloramphenicol | 16 | 213.3 ± 37.0 | ~13 |
| Norfloxacin | 0.25 | 2 | 8 |
| Tetracycline | 10 | 80 | 8 |
| Rifampicin | 8 | 682.7 ± 147.8 | ~85 |
Data adapted from a study on E. coli K-12 exposed to DDAC for 60 days.[3]
Experimental Protocols
Protocol 1: Evaluating the Efficacy of a Disinfectant Rotation Strategy
Objective: To determine if rotating DDAC with a chemically unrelated disinfectant can prevent the development of resistance in a target microorganism over a long-term study.
Methodology:
-
Strain Selection: Choose a relevant microbial strain for your study (e.g., Pseudomonas aeruginosa, Staphylococcus aureus).
-
Baseline Susceptibility: Determine the initial MIC and MBC of DDAC and the alternate disinfectant (e.g., a peracetic acid-based or glutaraldehyde-based disinfectant) for the selected strain using a standardized broth microdilution method.[10]
-
Experimental Groups:
-
Group A (Control): Continuous exposure to a sub-inhibitory concentration of DDAC (e.g., 0.5 x MIC).
-
Group B (Rotation): Alternating exposure to sub-inhibitory concentrations of DDAC and the alternate disinfectant every 7 days.
-
Group C (No Disinfectant): A passage control with no disinfectant.
-
-
Long-Term Exposure:
-
Inoculate fresh broth containing the respective disinfectant (or no disinfectant) with the microbial strain daily for a predetermined period (e.g., 60-90 days).
-
Incubate under appropriate conditions.
-
-
Monitoring Resistance:
-
Every 7 days, determine the MIC and MBC of both disinfectants for the microbial populations from each group.
-
Plot the change in MIC/MBC over time for each group.
-
-
Analysis: Compare the fold-change in MIC/MBC between the control and rotation groups. A significantly lower increase in the rotation group suggests the strategy is effective in mitigating resistance development.
Protocol 2: Screening for Synergistic Combinations with DDAC
Objective: To identify compounds that act synergistically with DDAC to enhance its antimicrobial activity and potentially prevent resistance.
Methodology:
-
Checkerboard Assay:
-
Prepare a 96-well microtiter plate.
-
Create a two-dimensional gradient of DDAC (e.g., along the rows) and the test compound (e.g., along the columns) at various concentrations.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate for 24 hours.
-
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index:
-
FIC Index = (MIC of DDAC in combination / MIC of DDAC alone) + (MIC of test compound in combination / MIC of test compound alone)
-
-
Interpret the FIC index:
-
≤ 0.5: Synergy
-
0.5 to 4.0: Additive or indifferent effect
-
4.0: Antagonism
-
-
-
Time-Kill Assays:
-
For promising synergistic combinations, perform time-kill assays to confirm the bactericidal activity.
-
Expose the microorganism to DDAC alone, the test compound alone, and the combination at their respective MICs and sub-MICs.
-
Plate samples at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of killing.
-
Synergy is often defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
-
Visualizations
Caption: Key mechanisms of bacterial resistance to DDAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Topical application of the quaternary ammonium compound didecyldimethylammonium chloride activates type 2 innate lymphoid cells and initiates a mixed-type allergic response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of antibiotic resistance induced by mono- and twin-chained quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. Intrinsic and acquired resistance to quaternary ammonium compounds in food-related Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using combination therapy to thwart drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination Approaches to Combat Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DDAC Concentration for Virucidal Activity Against Enveloped Viruses
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on optimizing the concentration of Didecyldimethylammonium chloride (DDAC) for effective virucidal activity against enveloped viruses. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DDAC against enveloped viruses?
A1: DDAC is a quaternary ammonium (B1175870) compound (QAC) that primarily acts by disrupting the lipid envelope of viruses.[1][2] The cationic head of the DDAC molecule interacts with the negatively charged components of the viral membrane, leading to the disorganization and eventual breakdown of the lipid bilayer. This disruption of the viral envelope is the key mechanism of inactivation.[1][2]
Q2: What is the recommended starting concentration range for DDAC in virucidal assays against enveloped viruses?
A2: The effective concentration of DDAC can vary significantly depending on the specific virus, the formulation of the disinfectant, the presence of interfering substances (like organic load), and the desired contact time.[3][4] For initial screening, concentrations ranging from 0.004% to 0.4% (w/v) have been shown to be effective against various enveloped viruses, including SARS-CoV-2.[5] However, it is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q3: What is the EN 14476 standard and why is it important for virucidal testing?
A3: EN 14476 is a European standard that specifies a quantitative suspension test for the evaluation of virucidal activity of chemical disinfectants and antiseptics used in the medical area.[6][7][8][9][10] It is a critical benchmark for demonstrating that a disinfectant is effective against viruses under practical conditions, including the presence of interfering substances.[7] Products that pass this standard can claim virucidal efficacy.[9]
Q4: Can DDAC be effective against non-enveloped viruses?
A4: DDAC's primary target is the viral envelope, making it significantly more effective against enveloped viruses.[1] While it can show some activity against non-enveloped viruses, this often requires much higher concentrations and may be less reliable.[1] Formulations combining DDAC with other active ingredients can enhance its efficacy against non-enveloped viruses.[11][12]
Q5: How does the presence of organic matter affect DDAC's virucidal activity?
A5: The presence of organic matter, such as blood, serum, or soil, can significantly reduce the virucidal efficacy of DDAC.[2][4] The organic material can interact with the DDAC molecules, making them less available to act on the virus. Therefore, it is essential to conduct virucidal tests under conditions that mimic the intended application environment, including "clean" and "dirty" conditions as specified in standards like EN 14476.[6]
Troubleshooting Guides
Problem 1: Inconsistent or Non-Reproducible Virucidal Efficacy Results
| Possible Cause | Troubleshooting Steps |
| Inaccurate DDAC Concentration | - Verify the stock solution concentration. Prepare fresh dilutions for each experiment. - Use calibrated pipettes and ensure proper mixing. |
| Variability in Virus Titer | - Ensure a consistent and high-titer virus stock is used. - Perform a virus titration for each experiment to confirm the starting titer. |
| Incomplete Neutralization of DDAC | - Validate the neutralizer's effectiveness. The neutralizer should inactivate the DDAC without being toxic to the host cells.[13] - Ensure the neutralization step is performed precisely at the end of the contact time. |
| Pipetting Errors | - Use appropriate pipette volumes and techniques to minimize errors. - For critical steps, consider using reverse pipetting for viscous solutions. |
| Improper Storage of DDAC | - Store DDAC solutions according to the manufacturer's instructions, typically at room temperature and protected from light.[14] - Avoid repeated freeze-thaw cycles. |
Problem 2: High Cytotoxicity Observed in Host Cell Lines
| Possible Cause | Troubleshooting Steps |
| DDAC Concentration is too High | - Perform a cytotoxicity assay to determine the maximum non-toxic concentration of DDAC on the specific host cell line being used.[15][16] - Test a range of lower DDAC concentrations in the virucidal assay. |
| Incomplete Neutralization | - As with inconsistent efficacy, ensure the neutralizer is effective and used correctly. Residual DDAC will cause cytotoxicity.[17] |
| Cell Line Sensitivity | - Consider using a more robust cell line if the current one is overly sensitive to DDAC. |
| Extended Contact Time | - Shorten the contact time between the virus/DDAC mixture and the host cells during the infection step. |
| Carryover of DDAC | - After the neutralization step, perform serial dilutions of the virus/DDAC/neutralizer mixture before adding it to the host cells to reduce the final concentration of any residual DDAC.[17] |
Problem 3: Low or No Virucidal Activity Detected
| Possible Cause | Troubleshooting Steps |
| DDAC Concentration is too Low | - Increase the concentration of DDAC in a stepwise manner and repeat the assay. |
| Contact Time is too Short | - Increase the contact time between the virus and DDAC. Test several time points (e.g., 1, 5, 15, 30 minutes). |
| Presence of Interfering Substances | - If testing under "dirty" conditions, the organic load may be inactivating the DDAC. Increase the DDAC concentration or pre-clean the "surface" in a carrier test.[4] |
| Incorrect pH of the Solution | - The pH of the DDAC solution can influence its efficacy. Ensure the pH is within the optimal range for DDAC activity, which is generally neutral to slightly alkaline.[18] |
| Virus Aggregation | - High virus titers can sometimes lead to aggregation, protecting some viral particles from the disinfectant. Ensure the virus stock is properly dispersed before use. |
Quantitative Data on DDAC Virucidal Efficacy
The following tables summarize quantitative data on the virucidal efficacy of DDAC against various enveloped viruses.
Table 1: Virucidal Efficacy of DDAC against SARS-CoV-2
| DDAC Concentration | Contact Time | Log Reduction | Test Conditions | Reference |
| 0.0205% - 0.14% (in formulation) | 5 - 10 min | ~1.5 - 4 | Not specified | [7] |
| 0.4% (in formulation with BAC) | 10 min | Complete Inactivation | Not specified | [7] |
| 0.15% (undiluted formulation) | 60 sec | ≥ 4 | Clean conditions (EN 14476) | [19] |
Table 2: Virucidal Efficacy of DDAC against Other Enveloped Viruses
| Virus | DDAC Concentration | Contact Time | Log Reduction | Test Conditions | Reference |
| Vaccinia Virus | 2.0% (in formulation) | 5 min | Not specified | Without soil load | [20] |
| Rota Virus | 3.0% (in formulation) | 15 min | Not specified | Without soil load | [20] |
| African Swine Fever Virus | Not specified | Not specified | Effective | Not specified | [1] |
| Hepatitis B, HIV | Not specified | Not specified | Active against | Not specified | [2] |
Experimental Protocols
Detailed Protocol: Virucidal Quantitative Suspension Test (based on EN 14476)
This protocol provides a general framework for assessing the virucidal efficacy of a DDAC-based formulation. It is essential to adapt this protocol to your specific laboratory conditions and the requirements of the target virus.
1. Materials and Reagents:
-
DDAC stock solution of known concentration.
-
High-titer stock of the target enveloped virus (e.g., Vaccinia virus, SARS-CoV-2).
-
Appropriate host cell line for the virus.
-
Cell culture medium (e.g., DMEM, MEM) with and without fetal bovine serum (FBS).
-
Interfering substance: Bovine Serum Albumin (BSA) for "clean" conditions (0.3 g/L) and BSA with sheep erythrocytes for "dirty" conditions (3 g/L BSA + 3 mL/L erythrocytes).
-
Neutralizer solution (validated for its ability to inactivate DDAC without harming the host cells).
-
96-well cell culture plates.
-
Standard laboratory equipment (pipettes, incubators, etc.).
2. Experimental Procedure:
-
Step 1: Preparation of Test Solutions:
-
Prepare the desired concentrations of the DDAC formulation in sterile water.
-
Prepare the interfering substance at the required concentration.
-
-
Step 2: Virucidal Assay:
-
In a sterile tube, mix 1 part of the interfering substance with 1 part of the virus suspension.
-
Add 8 parts of the DDAC test solution to the virus/interfering substance mixture.
-
Start a timer for the desired contact time (e.g., 1, 5, 15 minutes).
-
At the end of the contact time, immediately add 1 part of the mixture to 8 parts of the neutralizer solution and mix thoroughly. This is the "neutralized test solution."
-
-
Step 3: Virus Titration (TCID50 Assay):
-
Prepare 10-fold serial dilutions of the neutralized test solution in cell culture medium.
-
Seed a 96-well plate with the host cell line and allow the cells to form a confluent monolayer.
-
Inoculate the cell monolayer with the serial dilutions of the neutralized test solution (typically 8 wells per dilution).
-
Incubate the plate for the appropriate time for the virus to cause a cytopathic effect (CPE).
-
-
Step 4: Controls:
-
Virus Control: Replace the DDAC solution with sterile water to determine the initial virus titer.
-
Cytotoxicity Control: Mix the DDAC solution with the neutralizer and sterile water (no virus) and add to the host cells to determine the non-toxic dilution of the disinfectant.
-
Neutralizer Efficacy Control: Mix the neutralizer with a low concentration of the virus to ensure the neutralizer itself does not have virucidal activity.
-
Interference Control: Mix the neutralized DDAC with the virus after the contact time to ensure that the neutralized product does not interfere with viral infection.
-
-
Step 5: Calculation of Viral Titer and Log Reduction:
-
Observe the plates for CPE and calculate the 50% Tissue Culture Infective Dose (TCID50) using a method such as the Spearman-Kärber formula.
-
Calculate the log reduction in viral titer by subtracting the log10 TCID50 of the test from the log10 TCID50 of the virus control. A log reduction of ≥ 4 is typically required to claim virucidal efficacy.[7][19]
-
Visualizations
Mechanism of DDAC Action on Enveloped Viruses
Caption: Mechanism of DDAC-mediated inactivation of an enveloped virus through membrane disruption.
Experimental Workflow for Virucidal Efficacy Testing
Caption: A simplified workflow for determining the virucidal efficacy of DDAC.
References
- 1. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 3. Virucidal efficacy of different formulations for hand and surface disinfection targeting SARS CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparation of antiviral multispray with cationic antimicrobial dialkyldimethyl ammonium salt and sulfobetaine against new coronaviruses (SARS-CoV-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. airmidhealthgroup.com [airmidhealthgroup.com]
- 8. EN 14476:2025 – Virucidal Suspension Test Updates [shapypro.com]
- 9. EN 14476 - Virucidal activity testing | HygCen® [hygcen.de]
- 10. EN 14476 and virucidal efficacy [proquimia.com]
- 11. researchgate.net [researchgate.net]
- 12. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. mass.gov [mass.gov]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 17. To reduce cytotoxicity when testing the virucidal activity of chemical disinfectants and biocides: The “T-25 method” as an alternative to “large-volume-plating” - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. hdes.info [hdes.info]
- 20. wellnessnorge.no [wellnessnorge.no]
Technical Support Center: Didecyldimethylammonium Chloride (DDAC) Solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of water hardness on the antimicrobial performance of Didecyldimethylammonium chloride (DDAC) solutions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My DDAC solution is showing lower than expected antimicrobial efficacy. What could be the cause?
A1: Several factors can influence the efficacy of DDAC solutions. A primary factor to consider is the hardness of the water used for dilution. Hard water contains divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which can interfere with the antimicrobial action of DDAC. Other potential causes include incorrect concentration, pH of the solution, presence of organic load, or the specific susceptibility of the test organism.
Q2: How does water hardness interfere with the antimicrobial activity of DDAC?
A2: DDAC is a cationic surfactant, meaning its molecule has a positive charge. This positive charge is crucial for its interaction with the negatively charged cell membranes of microorganisms, leading to cell disruption and death.[1] The positively charged Ca²⁺ and Mg²⁺ ions in hard water can interact with the DDAC molecules, potentially reducing their availability to bind to the microbial cells and thereby decreasing the disinfectant's efficacy.
Q3: What is "standard hard water" and why is it used in disinfectant efficacy testing?
A3: Standard hard water is a laboratory-prepared water with a defined concentration of calcium and magnesium salts, typically expressed in parts per million (ppm) of calcium carbonate (CaCO₃). Regulatory bodies like the AOAC and European Committee for Standardization (CEN) require disinfectant testing to be performed in hard water to simulate real-world conditions where disinfectants are often diluted with tap water.[2] This ensures that the claimed efficacy of the disinfectant is achievable in practical applications and not just in the idealized conditions of distilled or deionized water.
Q4: Can I use tap water for my experiments instead of preparing standard hard water?
A4: It is not recommended to use tap water for formal efficacy studies. The hardness and mineral content of tap water can vary significantly by location and even time of day.[3] This variability can introduce a significant source of error and make your experimental results difficult to reproduce. Using standardized hard water ensures consistency and comparability of results across different experiments and laboratories.
Q5: Are there any alternatives to DDAC that are less affected by water hardness?
A5: While many disinfectants are affected by water hardness to some degree, some formulations are designed to be more resistant. Fifth-generation quaternary ammonium (B1175870) compounds (QACs), which are often blends of DDAC with other QACs, may offer improved performance in hard water.[4] Additionally, some disinfectant formulations include chelating agents that bind to the hard water ions, preventing them from interfering with the active ingredient.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent log reduction values between experiments. | Variation in water hardness. | 1. Do not use tap water for dilutions. 2. Prepare standardized hard water according to established protocols (e.g., AOAC or EN standards). 3. Verify the hardness of your prepared water using a water hardness test kit before each experiment. |
| Complete loss of DDAC activity at high water hardness levels. | High concentration of interfering cations. | 1. Increase the concentration of the DDAC solution to compensate for the inactivation by hard water ions. 2. Consider incorporating a chelating agent, such as EDTA, into your formulation to sequester the Ca²⁺ and Mg²⁺ ions. 3. Evaluate the efficacy of the DDAC solution at different, standardized levels of water hardness to determine its operational limits. |
| Precipitate forms when DDAC is diluted in hard water. | Reaction between DDAC and anionic substances, potentially exacerbated by hard water ions. | 1. Ensure all glassware is thoroughly rinsed to remove any residual detergents. 2. Analyze the composition of your hard water for other ions that might be contributing to precipitation. 3. Consult the DDAC manufacturer's guidelines for compatibility with other chemicals. |
| DDAC solution is effective against Gram-positive bacteria but not Gram-negative bacteria in hard water. | The cell wall structure of Gram-negative bacteria provides an additional barrier that can be harder for compromised DDAC molecules to penetrate. | 1. Increase the contact time for Gram-negative bacteria. 2. Increase the DDAC concentration. 3. Consider using a formulation with permeabilizing agents that can enhance the uptake of DDAC across the outer membrane of Gram-negative bacteria. |
Data Presentation
The following tables present illustrative data on the impact of water hardness on DDAC efficacy. This data is synthesized from typical trends observed in disinfectant studies and should be used for guidance purposes. Actual results will vary based on the specific experimental conditions.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of DDAC against Staphylococcus aureus in Waters of Varying Hardness.
| Water Hardness (ppm as CaCO₃) | MIC of DDAC (ppm) |
| 0 (Distilled Water) | 1.5 |
| 100 | 2.0 |
| 200 | 3.5 |
| 400 | 5.0 |
Table 2: Illustrative Log₁₀ Reduction of Pseudomonas aeruginosa by a 50 ppm DDAC Solution at Different Water Hardness Levels (10-minute contact time).
| Water Hardness (ppm as CaCO₃) | Mean Log₁₀ Reduction |
| 0 (Distilled Water) | 6.2 |
| 100 | 5.1 |
| 200 | 4.3 |
| 400 | 3.1 |
Experimental Protocols
Preparation of AOAC Standard Hard Water (400 ppm)
This protocol is based on AOAC International methods for preparing synthetic hard water.
Stock Solutions:
-
Solution A: Dissolve 31.74 g of magnesium chloride (MgCl₂) and 73.99 g of calcium chloride (CaCl₂) in boiled deionized water and dilute to 1 L.
-
Solution B: Dissolve 56.03 g of sodium bicarbonate (NaHCO₃) in boiled deionized water and dilute to 1 L.
Procedure:
-
To prepare 1 L of 400 ppm standard hard water, add 4.0 mL of Solution A and 9.6 mL of Solution B to a 1 L volumetric flask.
-
Bring the volume to 1 L with boiled, deionized water.
-
The pH of the final solution should be between 7.6 and 8.0.
-
Filter-sterilize the hard water using a 0.2 µm filter unit before use.
-
It is recommended to verify the final hardness of the water using a commercial water hardness test kit. The acceptable range is typically 360 to 420 ppm.[5]
Suspension Test for Antimicrobial Efficacy
This is a generalized protocol for evaluating the bactericidal efficacy of a DDAC solution.
Materials:
-
DDAC solution of known concentration.
-
Standard hard water (or other diluent as required).
-
Bacterial culture in the logarithmic growth phase (e.g., Pseudomonas aeruginosa, Staphylococcus aureus).
-
Neutralizer solution (to stop the action of the DDAC).
-
Culture media (e.g., Tryptic Soy Agar).
-
Sterile test tubes, pipettes, and other laboratory equipment.
Procedure:
-
Prepare serial dilutions of the DDAC solution in the desired type of water (e.g., standard hard water).
-
In a sterile test tube, add 9.9 mL of the DDAC dilution.
-
Add 0.1 mL of the bacterial culture to the DDAC solution. This creates a 1:100 dilution of the culture.
-
Start a timer immediately upon adding the bacteria.
-
At predetermined contact times (e.g., 5, 10, 15 minutes), transfer 1.0 mL of the bacteria-DDAC mixture to a tube containing 9.0 mL of neutralizer solution.
-
Perform serial dilutions of the neutralized solution.
-
Plate the dilutions onto agar (B569324) plates and incubate under appropriate conditions.
-
Enumerate the surviving bacteria (Colony Forming Units, CFU/mL).
-
Calculate the log₁₀ reduction by comparing the CFU/mL of the treated samples to an untreated control (bacteria in water without DDAC).
Visualizations
Logical Relationship: Impact of Water Hardness on DDAC Efficacy
Caption: Logical flow of water hardness impact on DDAC efficacy.
Experimental Workflow: Suspension Test
Caption: Experimental workflow for a suspension test.
Signaling Pathway: DDAC Mechanism of Action and Hard Water Interference
References
- 1. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. research.brighton.ac.uk [research.brighton.ac.uk]
- 5. researchgate.net [researchgate.net]
Neutralization of DDAC activity in microbiological assays to ensure accurate results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively neutralizing Didecyldimethylammonium chloride (DDAC) activity in microbiological assays to ensure accurate and reliable results.
Troubleshooting Guide
This guide addresses common issues encountered during the neutralization of DDAC in microbiological experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| False Negative Results (No microbial growth when expected) | Residual DDAC activity inhibiting microbial growth. | - Ensure the selected neutralizer is effective against the concentration of DDAC used. - Validate the neutralizer's efficacy using a standard protocol (e.g., ASTM E1054).[1][2] - Increase the concentration of the neutralizer or the volume of neutralizing medium. |
| The neutralizer itself is toxic to the test microorganism. | - Perform a neutralizer toxicity test to confirm it does not inhibit microbial growth in the absence of DDAC.[1][3][4] - Select an alternative neutralizer or reduce the neutralizer concentration if toxicity is observed. | |
| Inconsistent or Non-Reproducible Results | Incomplete neutralization of DDAC. | - Verify the homogeneity of the sample mixture containing the disinfectant and neutralizer. - Ensure the contact time between the disinfectant and the neutralizer is sufficient before microbial enumeration.[5] |
| Variability in the microbial inoculum. | - Use a standardized and viable microbial suspension with a known cell concentration (CFU/mL).[6] | |
| Unexpected Microbial Growth in Controls | Contamination of the neutralizer, diluents, or media. | - Use sterile reagents and aseptic techniques throughout the experimental procedure.[6] - Include a sterility control for the neutralizer and other reagents. |
| Difficulty Finding a Suitable Neutralizer | High concentration or complex formulation of the DDAC-based disinfectant. | - A combination of neutralizers may be more effective. A common combination for quaternary ammonium (B1175870) compounds like DDAC is lecithin (B1663433) and polysorbate 80 (Tween 80).[7][8][9] - For broader spectrum neutralization, consider using Dey/Engley (D/E) Neutralizing Broth or Agar (B569324), which contains multiple neutralizing agents.[10] |
Frequently Asked Questions (FAQs)
1. Why is it crucial to neutralize DDAC in microbiological assays?
DDAC is a potent antimicrobial agent. If residual DDAC is present in a sample being tested for microbial contamination, it can inhibit the growth of microorganisms, leading to false-negative results.[7][8] Neutralization inactivates the antimicrobial properties of DDAC, ensuring that the assay accurately reflects the true microbial load of the sample.
2. What are the most common neutralizers for DDAC?
Lecithin and polysorbates (like Tween® 80) are widely used to neutralize quaternary ammonium compounds such as DDAC.[7][8][9] Lecithin is thought to interact with the cationic head of the DDAC molecule, while polysorbate 80, a non-ionic surfactant, helps to emulsify and inactivate the disinfectant.
3. How can I validate the effectiveness of my chosen neutralizer?
A neutralizer validation study typically involves three key components:
-
Neutralizer Efficacy Test: Demonstrates that the neutralizer can inactivate the antimicrobial activity of DDAC. This is often assessed by comparing the recovery of a low number of microorganisms in the presence of both DDAC and the neutralizer to a control without DDAC.[1][3][4]
-
Neutralizer Toxicity Test: Confirms that the neutralizer itself is not toxic to the test microorganisms. This is done by comparing microbial recovery in the neutralizer to recovery in a non-toxic control solution (e.g., saline or peptone water).[1][3][4]
-
Organism Viability Control: Ensures that the test microorganisms are viable in the test medium without the disinfectant or neutralizer.[1]
4. What is an acceptable level of microbial recovery for a validated neutralization method?
Generally, a microbial recovery of 70% or 75% or more in the presence of the neutralizer (for both efficacy and toxicity tests) compared to the control is considered acceptable.[3][4][5]
5. Can simple dilution be used to neutralize DDAC?
While dilution can reduce the concentration of DDAC, it may not be sufficient to completely eliminate its antimicrobial activity, especially with highly potent disinfectants.[3] It is always recommended to use a chemical neutralizer and validate its effectiveness.
Quantitative Data Summary
The following table summarizes common neutralizers for DDAC and the acceptance criteria for validation studies.
| Neutralizer/Component | Target Disinfectant Class | Typical Concentration | Validation Acceptance Criteria (Microbial Recovery) |
| Lecithin | Quaternary Ammonium Compounds (e.g., DDAC), Phenolics | 0.3% - 3% | ≥ 70% - 75% |
| Polysorbate 80 (Tween® 80) | Quaternary Ammonium Compounds, Phenolics, Alcohols | 0.5% - 10% | ≥ 70% - 75% |
| Sodium Thiosulfate | Halogens (Chlorine, Iodine), Aldehydes | 0.05% - 0.5% | ≥ 70% - 75% |
| L-Histidine | Aldehydes | 0.1% | ≥ 70% - 75% |
| Dey/Engley (D/E) Medium | Broad Spectrum (includes QACs, phenolics, halogens, aldehydes, mercurials) | Varies by formulation | ≥ 70% - 75% |
Experimental Protocols
Protocol 1: Validation of Neutralizer Efficacy and Toxicity (Based on ASTM E1054 principles)
This protocol outlines a general procedure to validate the effectiveness and assess the toxicity of a neutralizer for DDAC.
1. Preparation of Materials:
-
Test microorganism suspension (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) at a low concentration (e.g., 10-100 CFU/mL).
-
DDAC solution at the concentration used in the primary assay.
-
Neutralizing solution (e.g., Letheen Broth, D/E Broth).
-
Control solution (e.g., sterile saline or peptone water).
-
Recovery agar plates (e.g., Tryptic Soy Agar).
2. Experimental Groups:
-
A: Neutralizer Efficacy: DDAC + Neutralizer + Microorganism
-
B: Neutralizer Toxicity: Control Solution + Neutralizer + Microorganism
-
C: Viability Control: Control Solution + Control Medium + Microorganism
3. Procedure:
-
For each group, combine the respective solutions in a sterile tube. For Group A, add the DDAC solution to the neutralizer and mix before adding the microorganism suspension.
-
Allow a brief contact time (e.g., 10-15 minutes).[5]
-
Plate a defined volume from each tube onto the recovery agar plates.
-
Incubate the plates under appropriate conditions (e.g., 30-35°C for 24-48 hours).
-
Count the number of colonies (CFUs) on each plate.
4. Data Analysis:
-
Neutralizer Efficacy Ratio: (CFU from Group A / CFU from Group C)
-
Neutralizer Toxicity Ratio: (CFU from Group B / CFU from Group C)
-
An effective and non-toxic neutralizer should have ratios of ≥ 0.70 or ≥ 0.75.[3][4]
Visualizations
References
- 1. microchemlab.com [microchemlab.com]
- 2. Pitfalls in efficacy testing – how important is the validation of neutralization of chlorhexidine digluconate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. Validation of microbial recovery from disinfectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PROTOCOL FOR THE VALIDATION OF DISINFECTION / SANITIZATION AGENTS – PharmaGuideHub [pharmaguidehub.com]
- 6. epa.gov [epa.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
Technical Support Center: Mitigating DDAC Interference in Biochemical and Molecular Assays
Welcome to the technical support center for addressing the interference of Didecyldimethylammonium chloride (DDAC) with downstream biochemical and molecular assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to DDAC contamination in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is DDAC and where might it be in my samples?
A1: Didecyldimethylammonium chloride (DDAC) is a quaternary ammonium (B1175870) compound (QAC) widely used as a disinfectant, biocide, and surfactant in various applications, including laboratory and clinical settings. It may be present in your samples if surfaces or equipment were treated with DDAC-containing disinfectants, or if it was a component of any solutions used during sample collection or processing.
Q2: How does DDAC interfere with biochemical and molecular assays?
A2: DDAC is a cationic surfactant that can interfere with assays through several mechanisms:
-
Protein Denaturation and Precipitation: DDAC can interact with proteins, altering their conformation and solubility, which can affect enzyme activity and protein quantification.
-
Interaction with Nucleic Acids: As a cationic molecule, DDAC can bind to negatively charged nucleic acids (DNA and RNA), potentially inhibiting enzymatic reactions like PCR by preventing polymerase binding or by denaturing the nucleic acids.[1]
-
Disruption of Cellular Membranes: DDAC's primary antimicrobial action is the disruption of lipid bilayers.[2] This can lead to the leakage of intracellular contents, which may interfere with assays measuring cell viability or specific cellular components.[2]
-
Direct Inhibition of Enzymes: DDAC may directly inhibit certain enzymes by binding to their active sites or allosteric sites.
Q3: At what concentration does DDAC start to cause interference?
A3: The inhibitory concentration of DDAC can vary significantly depending on the specific assay. For some sensitive enzymatic reactions, concentrations as low as a few milligrams per liter (mg/L) could be problematic. It is recommended to determine the tolerance of your specific assay to DDAC by running a concentration gradient experiment.
Troubleshooting Guides
Issue 1: Unexpectedly low or no amplification in PCR/qPCR.
Possible Cause: DDAC contamination in your nucleic acid sample is inhibiting the DNA polymerase. Cationic surfactants can bind to DNA and interfere with polymerase activity.
Troubleshooting Steps:
-
Confirm DDAC Presence: If possible, quantify the DDAC concentration in your sample using methods like HPLC-MS or a specific ELISA.[1]
-
Sample Dilution: Diluting the template DNA may reduce the DDAC concentration to a non-inhibitory level. However, this will also dilute your target, so this is best for samples with abundant template.
-
DNA Clean-up:
-
Precipitation: Perform a standard ethanol (B145695) or isopropanol (B130326) precipitation of your DNA. This can help remove DDAC, which is soluble in alcohol.
-
Solid-Phase Extraction (SPE): Use a silica-based DNA clean-up kit. The wash steps with ethanol-containing buffers should help remove DDAC.
-
-
PCR Additives: Include PCR enhancers in your reaction mix that can help overcome inhibition. Common additives include bovine serum albumin (BSA), dimethyl sulfoxide (B87167) (DMSO), or betaine. Start with the concentrations recommended by the polymerase manufacturer and optimize if necessary.
Issue 2: Inaccurate protein concentration readings.
Possible Cause: DDAC, as a cationic surfactant, can interfere with common colorimetric protein assays.
Troubleshooting Steps:
-
Assay Selection:
-
Bradford Assay: This assay is highly susceptible to interference from detergents. It is generally not recommended for samples containing DDAC unless the DDAC is removed.[3]
-
BCA (Bicinchoninic Acid) Assay: The BCA assay is more tolerant to detergents than the Bradford assay.[3] It is a better choice for samples that may contain DDAC.
-
Detergent-Compatible Assays: Several commercially available protein assays are specifically formulated to be compatible with detergents.
-
-
Sample Preparation:
-
Protein Precipitation: Use trichloroacetic acid (TCA) in combination with deoxycholate (DOC) to precipitate the protein.[3] The DDAC will remain in the supernatant, which is then discarded. The protein pellet can be resolubilized in a buffer compatible with your chosen protein assay.[4]
-
Buffer Exchange/Dialysis: For larger sample volumes, dialysis or buffer exchange using ultrafiltration can remove small molecules like DDAC while retaining the proteins.[4]
-
-
Standard Curve Matching: If DDAC cannot be removed, include the same concentration of DDAC in your protein standards as is present in your samples. This can help to normalize for the interference, but it may reduce the accuracy of the assay.
Issue 3: High background or unexpected bands in Western Blots.
Possible Cause: DDAC can cause protein aggregation and may interfere with the binding of antibodies to their targets.
Troubleshooting Steps:
-
Sample Clean-up: Before loading your sample on the gel, perform a protein precipitation step (e.g., TCA/DOC precipitation) to remove DDAC.
-
Optimize Blocking and Washing:
-
Increase the concentration of your blocking agent (e.g., non-fat milk or BSA).
-
Add a non-ionic detergent like Tween-20 to your wash buffers (typically 0.05-0.1%) to help reduce non-specific binding.
-
-
Antibody Dilution: Optimize the dilutions of your primary and secondary antibodies to minimize non-specific binding.
Issue 4: Reduced or altered enzyme activity in enzymatic assays.
Possible Cause: DDAC may be directly inhibiting the enzyme or altering the conformation of the substrate.
Troubleshooting Steps:
-
DDAC Removal: Use dialysis, ultrafiltration, or protein precipitation to remove DDAC from your enzyme preparation.[4]
-
Inhibitor Dilution: If the enzyme concentration is high enough, you may be able to dilute the sample to a point where the DDAC concentration is below its inhibitory threshold for that specific enzyme.
-
Control Experiments: Run control experiments with known concentrations of DDAC to determine the IC50 (half-maximal inhibitory concentration) for your enzyme. This will help you understand the sensitivity of your assay to DDAC.
Data Presentation
Table 1: Compatibility of Common Protein Assays with Cationic Surfactants
| Protein Assay Method | Compatibility with Cationic Surfactants | Notes |
| Bradford Assay | Poor | Highly susceptible to interference, can cause reagent precipitation.[3] |
| BCA Assay | Good | Generally compatible with up to 5% surfactants.[3] |
| Lowry Assay | Moderate | Some modifications can improve detergent compatibility. |
| Pierce 660 nm Assay | Good | Compatible with some cationic surfactants up to a certain concentration. |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA)/Deoxycholate (DOC) Protein Precipitation for DDAC Removal
This method is effective for removing surfactants and other interfering substances from protein samples prior to analysis.[3][4]
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Sodium deoxycholate (DOC), 10% (w/v) solution
-
Acetone (B3395972), ice-cold
-
Resuspension buffer compatible with your downstream assay (e.g., RIPA buffer for Western blot, PBS for ELISA)
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.
-
Add 0.1 volumes (10 µL) of 10% DOC.
-
Vortex and incubate on ice for 15 minutes.
-
Add 0.1 volumes (11 µL) of 100% TCA.
-
Vortex and incubate on ice for 30-60 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully aspirate and discard the supernatant, which contains the DDAC.
-
Add 500 µL of ice-cold acetone to the pellet.
-
Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully aspirate and discard the acetone.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the pellet in an appropriate volume of a suitable buffer for your downstream application.
Visualizations
Caption: Troubleshooting workflow for addressing DDAC interference.
Caption: Mechanisms of DDAC interference in biochemical assays.
References
Improving the stability of diluted Didodecyldimethylammonium chloride working solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diluted Didodecyldimethylammonium chloride (DDAC) solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the preparation, storage, and use of diluted DDAC working solutions.
Q1: My diluted DDAC solution appears cloudy or has formed a precipitate. What is the cause and how can I prevent it?
A: Cloudiness or precipitation in a diluted DDAC solution can be caused by several factors:
-
Poor Water Quality: The use of hard water, which contains high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺), can lead to the precipitation of DDAC.
-
Incompatible Buffer or Media: The presence of anionic compounds in your diluent or experimental media can react with the cationic DDAC, causing it to precipitate. This includes some phosphate (B84403) or carbonate buffers at certain concentrations.
-
Low Temperature: Storing the solution at a very low temperature might cause the DDAC to fall out of solution, especially if it is near its solubility limit for that specific concentration and solvent.
Troubleshooting Steps:
-
Use High-Purity Water: Always prepare your diluted solutions using deionized, distilled, or ultrapure water.
-
Check Buffer/Media Compatibility: If using a buffer, ensure it is compatible with cationic surfactants. Consider preparing a small test batch to observe for any precipitation before making a large volume.
-
Proper Storage: Store the solution at the recommended temperature, typically room temperature, and avoid freezing.[1]
Q2: I'm observing a decrease in the antimicrobial efficacy of my DDAC working solution over time. Why is this happening?
A: A loss of efficacy is a common issue and can be attributed to several factors:
-
Incorrect Dilution: An initial dilution that is too high will result in a sub-optimal concentration of the active ingredient. Always measure accurately and follow the manufacturer's dilution instructions.[2][3][4][5]
-
Quat Binding: DDAC, being a quaternary ammonium (B1175870) compound (quat), can bind to certain materials, effectively removing it from the solution. This is a significant issue with materials containing natural fibers like cotton or cellulose.[6][7][8] This binding can reduce the active concentration of your working solution by over 50%.[6]
-
Expired Solution: Diluted solutions have a limited shelf life, which can range from 24 hours to a few weeks, depending on storage conditions and the presence of any contaminants.[2][4][9]
-
Presence of Antagonistic Substances: Organic matter (e.g., from soil, blood, or cell culture media) and anionic detergents (soaps) can neutralize the positive charge of DDAC, rendering it ineffective.[10][11]
-
Improper Storage: Exposure to direct sunlight or high temperatures for extended periods can potentially degrade the active ingredient, although DDAC is generally stable.
Troubleshooting Steps:
-
Verify Concentration: If you suspect a loss of efficacy, re-verify the concentration of your working solution using an appropriate analytical method (see Experimental Protocols section).
-
Use Compatible Materials: Avoid using cotton gauze or paper towels to apply or filter the solution. Opt for synthetic materials like polyester (B1180765) or microfiber wipes, which have less of a binding effect.[6] When possible, spray the solution directly onto the surface instead of wiping.[6]
-
Prepare Fresh Solutions: It is best practice to prepare fresh diluted solutions daily.[9] If storing, use a clearly labeled, tightly sealed container in a cool, dark place. Do not "top off" old solutions with new ones.[2][5][9]
-
Ensure Cleanliness: Pre-cleaning surfaces to remove organic soil before applying the DDAC solution is crucial for its efficacy.[3][10]
Q3: Can I use my DDAC working solution with any type of plastic or glass labware?
A: While DDAC is compatible with a wide range of materials, there are some considerations:
-
Glassware: Glass is generally a safe and compatible choice for preparing and storing DDAC solutions.
-
Plastics: Most common laboratory plastics like polypropylene (B1209903) (PP) and high-density polyethylene (B3416737) (HDPE) are compatible. However, some studies have shown that certain compounds can adsorb to plastics like polystyrene.[12] Additionally, bioactive agents used in the manufacturing of some disposable plasticware can leach into solutions, potentially interfering with sensitive biological assays.[13]
Recommendations:
-
For short-term storage and general use, high-quality PP or HDPE containers are suitable.
-
For long-term storage or highly sensitive applications, borosilicate glass is the preferred choice.
-
If you observe unexpected results in your experiments, consider the possibility of interaction with your plasticware and consider running a control with a glass container.
Data on DDAC Stability
The stability of diluted DDAC solutions is influenced by factors such as temperature, pH, and storage time.
Table 1: Stability of Diluted DDAC Solutions at Various Temperatures
This table summarizes the stability of a diluted DDAC solution over a 21-day period when stored at different temperatures. Stability is defined as the retention of ≥90% of the initial concentration.
| Storage Temperature (°C) | Stability over 21 Days (Concentration ≥ 90% of initial) |
| 4°C | Stable |
| 20°C | Stable |
| 30°C | Stable |
| 45°C | Generally Stable (though high temperatures can accelerate degradation of some other disinfectants) |
Data adapted from a study on the chemical stability of active ingredients in diluted veterinary disinfectant solutions.[9]
Table 2: Hydrolytic Stability of DDAC at Different pH Levels
This table shows the calculated half-life of DDAC in aqueous solutions at various pH levels, indicating its high stability across a range of pH conditions.
| pH | Half-life (Days) |
| 5 | 368 |
| 7 | 175 - 194 |
| 9 | 506 |
Data from a preliminary risk assessment by the Office of Pesticide Programs.[12]
Experimental Protocols
Accurate quantification of DDAC in your working solutions is crucial for ensuring experimental reproducibility and efficacy. Below are detailed methodologies for common analytical techniques.
Protocol 1: Titrimetric Determination of DDAC Concentration
This method is based on a precipitation titration where the cationic DDAC is titrated with an anionic surfactant standard.
Materials and Reagents:
-
Titrator (e.g., TL 7000 or equivalent)
-
Surfactant-sensitive electrode (e.g., TEN 1100 PLH)
-
Reference electrode
-
100 mL glass beaker
-
Magnetic stirrer and stir bar
-
Sodium dodecyl sulfate (B86663) (SDS) solution (0.004 mol/L), standardized
-
Borate (B1201080) buffer solution (pH 10)
-
Triton X-100 solution
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh an amount of your DDAC working solution into a 100 mL glass beaker. The amount should be chosen to contain approximately 0.02 – 0.06 mmol of DDAC.[3]
-
Add deionized water to bring the total volume to approximately 50 mL.[3]
-
Add 0.5 mL of Triton X-100 solution. This helps to keep the electrode clean.[2][3]
-
Titration: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the electrodes in the solution.
-
Titrate the sample with the standardized 0.004 mol/L SDS solution until the equivalence point is reached. The titrator will automatically detect the endpoint.
-
Calculation: The concentration of DDAC in the sample is calculated based on the volume of SDS titrant consumed.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of DDAC
This method allows for the separation and quantification of DDAC.
Instrumentation and Conditions:
-
HPLC System: With a pump, autosampler, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at a low wavelength like 210-220 nm).
-
Column: A reverse-phase C18 or specialized column like Newcrom R1 is often used.[8]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid). A common mobile phase could be a ratio of 80:20 methanol:buffer.[14]
-
Flow Rate: Typically around 1.0 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.[14]
-
Detector: ELSD is suitable as DDAC lacks a strong chromophore. If using UV, detection might be at a lower wavelength. HPLC-MS provides higher sensitivity and specificity.[7]
Procedure:
-
Standard Preparation: Prepare a series of DDAC standard solutions of known concentrations in the mobile phase.
-
Sample Preparation: Dilute your DDAC working solution with the mobile phase to fall within the concentration range of your standards.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Use the equation of the line from the calibration curve to determine the concentration of DDAC in your samples based on their peak areas.
Visual Diagrams
Biodegradation Pathway of DDAC
The primary route of DDAC biodegradation is through a process of N-dealkylation by microorganisms like Pseudomonas fluorescens.[15] This involves the sequential removal of the alkyl chains.
Caption: Biodegradation pathway of DDAC via N-dealkylation.
Troubleshooting Workflow for DDAC Solution Instability
This workflow provides a logical approach to diagnosing issues with diluted DDAC working solutions.
Caption: Troubleshooting workflow for diluted DDAC solutions.
Experimental Workflow for Solution Preparation and Stability Testing
This diagram outlines the key steps for preparing a DDAC working solution and assessing its stability over time.
Caption: Workflow for DDAC stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. aaha.org [aaha.org]
- 3. nanzmedscience.com [nanzmedscience.com]
- 4. virox.com [virox.com]
- 5. rescuedisinfectants.com [rescuedisinfectants.com]
- 6. multi-clean.com [multi-clean.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. makingchembooks.com [makingchembooks.com]
- 11. ag.utah.gov [ag.utah.gov]
- 12. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Efficacy of Didecyldimethylammonium Chloride (DDAC) and Benzalkonium Chloride (BAC)
An Objective Guide for Researchers and Drug Development Professionals
Didecyldimethylammonium chloride (DDAC) and Benzalkonium chloride (BAC) are prominent members of the quaternary ammonium (B1175870) compounds (QACs), a class of cationic surfactants widely utilized for their broad-spectrum antimicrobial properties. Both compounds are integral components in a vast array of disinfectant and antiseptic formulations found in healthcare, food processing, and public environments.[1] Their efficacy stems from a shared mechanism of action targeting microbial cell membranes. This guide provides a detailed, data-driven comparison of the antimicrobial performance of DDAC and BAC, offering valuable insights for formulation scientists and microbiologists.
Mechanism of Action: Disrupting the Microbial Fortress
The primary mode of action for both DDAC and BAC involves a multi-step process initiated by the electrostatic interaction between the positively charged quaternary nitrogen atom of the QAC molecule and the negatively charged components of the microbial cell surface. This initial binding is followed by the penetration of their hydrophobic alkyl chains into the lipid bilayer of the cell membrane. This intrusion disrupts the membrane's structural integrity and fluidity, leading to the leakage of essential intracellular components like potassium ions, proteins, and nucleic acids, ultimately resulting in cell lysis and death.[2][3]
While sharing this fundamental mechanism, the structural difference between DDAC (two alkyl chains) and BAC (a single alkyl chain) can influence the efficiency of membrane destabilization.[2][3] The dual-chain structure of DDAC is suggested to destabilize the phospholipid cell membrane more efficiently than the single-chain BAC.[3]
Caption: General mechanism of action for quaternary ammonium compounds.
Comparative Antimicrobial Efficacy: A Data-Driven Overview
The antimicrobial efficacy of DDAC and BAC is typically quantified through metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values represent the lowest concentration of an antimicrobial agent that inhibits visible growth and the lowest concentration that results in microbial death, respectively.
Minimum Inhibitory Concentration (MIC)
The MIC provides a measure of the bacteriostatic activity of a compound. Across various studies, DDAC often demonstrates lower MIC values compared to BAC, particularly against certain bacterial species, indicating greater potency.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data
| Microorganism | DDAC (µg/mL) | Benzalkonium Chloride (BAC) (µg/mL) | Reference |
| Staphylococcus aureus | 2 - 5 | 5 | [4] |
| Enterococcus faecalis | 8 | 8 | [4] |
| Enterococcus faecalis (MIC₅₀) | 1 | 4 | [5] |
| Enterococcus faecium (MIC₅₀) | 1 | 4 | [5] |
| Acinetobacter baumannii | 4 | 31 | [4] |
| Klebsiella pneumoniae | 4 | 20 | [4] |
Note: MIC values can vary based on the specific strain, testing methodology, and experimental conditions.
As shown in the table, DDAC generally exhibits a lower or equivalent MIC compared to BAC against the tested species.[4][5] For instance, against Acinetobacter baumannii and Klebsiella pneumoniae, DDAC was significantly more potent than BAC.[4]
Minimum Bactericidal Concentration (MBC)
The MBC is a measure of the bactericidal activity of an antimicrobial agent. It is determined following an MIC test.
Table 2: Comparative Minimum Bactericidal Concentration (MBC) Data
| Microorganism | DDAC (mg/L) | Benzalkonium Chloride (BAC) (mg/L) | Reference |
| Enterococcus faecalis (MBC₅₀) | 2 | 8 | [5] |
| Enterococcus faecium (MBC₅₀) | 2 | 8 | [5] |
Note: MBC values represent the concentration required to kill 99.9% of the initial bacterial inoculum.
Data indicates that Enterococcus species are susceptible to lower bactericidal concentrations of DDAC compared to BAC.[5]
Time-Kill Kinetic Assays
Time-kill assays provide insights into the pharmacodynamics of an antimicrobial agent by measuring the rate at which it kills a microbial population over time. Studies have shown that both DDAC and BAC exhibit rapid bactericidal activity.[6] Time-kill kinetics for both compounds against E. coli have been described as bimodal, suggesting the presence of a tolerant subpopulation of bacteria that is killed at a slower rate.[6][7]
Virucidal Efficacy
Both DDAC and BAC have demonstrated efficacy against enveloped viruses, including coronaviruses. In a comparative study, a 0.4% BAC/DDAC mixture effectively inactivated SARS-CoV-2.[8][9] However, it's important to note that the cytotoxicity of the formulation was also observed at this concentration.[8][9]
Experimental Protocols
Standardized methodologies are crucial for the accurate and reproducible assessment of antimicrobial efficacy. The following are detailed protocols for key experiments.
Broth Microdilution Method for MIC Determination
This method is a widely accepted standard for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of DDAC and BAC in a suitable solvent (e.g., sterile deionized water) at a high concentration.[4]
-
Preparation of Microtiter Plates: Dispense a specific volume of sterile Mueller-Hinton Broth (MHB) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the antimicrobial stock solution across the wells of the microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined after the MIC has been established.
-
Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a suitable agar (B569324) medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).
Caption: Workflow for determining MIC and MBC values.
Time-Kill Assay Protocol
This assay assesses the rate of bactericidal activity.
-
Culture Preparation: Grow a bacterial culture to a specific growth phase (e.g., logarithmic phase).
-
Inoculum Preparation: Dilute the culture in a suitable broth to a standardized starting concentration (e.g., 1 x 10⁶ CFU/mL).
-
Antimicrobial Addition: Add the desired concentration of DDAC or BAC to the bacterial suspension. A control with no antimicrobial is also included.
-
Sampling Over Time: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from the test suspension.
-
Neutralization and Plating: Immediately neutralize the antimicrobial activity in the aliquot using a suitable neutralizer. Perform serial dilutions and plate onto agar plates.
-
Incubation and Counting: Incubate the plates and count the number of surviving colonies (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time to generate a time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.
Conclusion
Both DDAC and benzalkonium chloride are effective broad-spectrum antimicrobial agents. However, the available data suggests that DDAC often exhibits greater potency, as indicated by lower MIC and MBC values against several key bacterial pathogens, including Gram-negative species like Acinetobacter baumannii and Klebsiella pneumoniae.[4] The dual-chain structure of DDAC may contribute to this enhanced efficacy.[2][3] While both are rapid-acting, the choice between them for a specific application may depend on the target microorganisms, required concentration, and cytotoxicity considerations. For researchers and drug development professionals, a thorough evaluation of these compounds against specific target pathogens using standardized protocols is essential for the development of effective and safe antimicrobial formulations.
References
- 1. BAC and DDAC - Phytocontrol [phytocontrol.com]
- 2. researchgate.net [researchgate.net]
- 3. arxada.com [arxada.com]
- 4. Synergism versus Additivity: Defining the Interactions between Common Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Persistence against benzalkonium chloride promotes rapid evolution of tolerance during periodic disinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative efficacy evaluation of disinfectants against severe acute respiratory syndrome coronavirus-2 - PMC [pmc.ncbi.nlm.nih.gov]
The Limited Standalone Sporicidal Activity of DDAC and Its Potentiation in Formulations
An Objective Comparison of Didecyldimethylammonium Chloride (DDAC) Formulations for the Inactivation of Bacterial Endospores
Didecyldimethylammonium chloride (DDAC), a quaternary ammonium (B1175870) compound (QAC), is a widely utilized biocide known for its efficacy against a broad spectrum of bacteria, fungi, and viruses. However, its effectiveness against the highly resilient bacterial endospores is notably limited when used as a standalone active ingredient. Research consistently demonstrates that while DDAC is effective against vegetative bacteria, it lacks significant sporicidal activity on its own.[1][2][3] This guide provides a comparative analysis of DDAC's sporicidal performance, focusing on its synergistic potentiation within formulated products, supported by experimental data.
Bacterial endospores, such as those from Bacillus and Clostridium species, present a significant challenge in disinfection and sterilization due to their robust multi-layered structure.[2] This inherent resistance necessitates the use of potent sporicidal agents. While DDAC alone falls short, its inclusion in formulations with other active ingredients, such as aldehydes and alcohols, can lead to a synergistic enhancement of sporicidal activity.[1][3][4]
Comparative Sporicidal Efficacy
The following table summarizes the sporicidal performance of a synergistic DDAC formulation against Bacillus subtilis spores and compares it with other established sporicidal agents. It is crucial to note that the experimental conditions, including the test organism, contact time, and testing methodology, vary across studies, making direct comparisons challenging.
| Active Agent(s) | Concentration | Test Organism | Contact Time | Log Reduction | Test Method |
| DDAC Formulation | |||||
| OPA + DDAC + Ethanol (B145695) | 6 g/L OPA + 2 g/L DDAC + 20% Ethanol | Bacillus subtilis var. niger | 40 min | > 5 | Quantitative Carrier Test |
| Alternative Sporicidal Agents | |||||
| Peracetic Acid | 1.75% | Bacillus thuringiensis | 5 min | No viable spores remaining | Carrier Test |
| Glutaraldehyde | 2% | Clostridium difficile | 10 min | Complete elimination | Not specified |
| Sodium Hypochlorite | 6,000 ppm | Clostridium difficile | 5 min | 5.65 | ASTM E2197-11 based |
| Hydrogen Peroxide | 4.5% | Clostridium difficile | 10 min | 5.26 | ASTM E2197-11 based |
Experimental Protocols
The validation of sporicidal activity requires rigorous and standardized testing methodologies. The data presented in this guide is based on established protocols designed to evaluate the efficacy of disinfectants against bacterial endospores.
Quantitative Carrier Test for Sporicidal Activity
This method, as described in the study by Yuan et al., is designed to determine the sporicidal efficacy of a liquid disinfectant on a solid carrier.[4]
1. Preparation of Spore Suspension:
- A pure culture of a spore-forming bacterium, such as Bacillus subtilis var. niger, is grown on a suitable agar (B569324) medium to induce sporulation.
- Spores are harvested, washed multiple times with sterile distilled water through centrifugation, and then purified to remove vegetative cells and debris.
- The final spore suspension is quantified to a standard concentration (e.g., 1-5 x 10⁸ spores/mL).
2. Inoculation of Carriers:
- Sterile carriers (e.g., stainless steel disks) are inoculated with a defined volume of the spore suspension.
- The inoculated carriers are then dried under controlled conditions (e.g., in a desiccator) to ensure the spores are in a dried state.
3. Exposure to Disinfectant:
- The dried, inoculated carriers are immersed in the test disinfectant formulation (e.g., OPA + DDAC + Ethanol solution).
- The exposure is timed for a predetermined contact period (e.g., 30, 40, 60, 90 minutes) at a controlled temperature (e.g., 20°C).
4. Neutralization and Recovery:
- Following the contact time, the carriers are transferred to a neutralizing solution to inactivate the disinfectant. This step is critical to prevent residual disinfectant from inhibiting spore recovery.
- The carriers are then agitated (e.g., by vortexing or sonication) to release the surviving spores into the neutralizer.
5. Enumeration of Survivors:
- The neutralized suspension is serially diluted and plated on a suitable growth medium.
- The plates are incubated under appropriate conditions to allow for the germination and growth of surviving spores into visible colonies.
- The number of colony-forming units (CFU) is counted, and the log reduction in viable spores is calculated by comparing the number of survivors to the initial number of spores on control carriers (not exposed to the disinfectant).
Experimental Workflow for Sporicidal Efficacy Testing
Caption: A generalized workflow for quantitative carrier testing of sporicidal disinfectants.
Conclusion
The available scientific evidence indicates that Didecyldimethylammonium chloride (DDAC) on its own is not an effective sporicidal agent. However, when formulated with other biocides, such as ortho-phthalaldehyde and ethanol, it can act synergistically to achieve a high level of sporicidal activity.[1][4] This highlights the importance of formulation science in developing effective disinfectants for the inactivation of resilient bacterial endospores. For researchers and professionals in drug development, the focus should be on evaluating the complete formulation rather than the individual components when assessing sporicidal claims. Established testing protocols, such as the quantitative carrier test, are essential for validating the efficacy of these synergistic disinfectant formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of the Effectiveness of Disinfectants Used in Meat-Processing Facilities to Control Clostridium sporogenes and Clostridioides difficile Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic sporicidal effect of ethanol on a combination of orthophthalaldehyde and didecyldimethylammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-resistance between Didodecyldimethylammonium chloride and common antibiotics in bacteria
A deep dive into the cross-resistance between the common disinfectant Didodecyldimethylammonium chloride (DDAC) and clinically important antibiotics reveals a concerning link. Experimental evidence demonstrates that bacteria exposed to DDAC can develop resistance not only to the disinfectant itself but also to a range of antibiotics, posing a significant challenge to public health.
Researchers, scientists, and drug development professionals are increasingly focusing on the environmental drivers of antibiotic resistance. Among the key areas of investigation is the impact of widely used biocides. This guide provides a comparative analysis of the cross-resistance phenomenon induced by this compound (DDAC), a quaternary ammonium (B1175870) compound (QAC) prevalent in disinfectant formulations. The data presented here, supported by detailed experimental protocols, underscores the critical need to consider the broader implications of disinfectant use on the evolution of antibiotic-resistant pathogens.
Performance Comparison: DDAC-Induced Antibiotic Resistance
Exposure of bacteria to sub-lethal concentrations of DDAC has been shown to select for strains with decreased susceptibility to various classes of antibiotics. The primary mechanism underlying this cross-resistance is the overexpression of multidrug efflux pumps, which are cellular mechanisms that can actively transport both DDAC and certain antibiotics out of the bacterial cell.[1][2][3][4] Other contributing factors include alterations in cell membrane permeability and the formation of protective biofilms.[2][4][5]
A key study on Escherichia coli K-12 provides stark quantitative evidence of this phenomenon. After prolonged exposure to DDAC, the minimum inhibitory concentrations (MICs) of several antibiotics increased significantly, indicating a developed resistance. The most dramatic increase was observed for rifampicin, with its MIC rising by a staggering 85-fold.[6]
Table 1: Change in Minimum Inhibitory Concentration (MIC) of Various Antibiotics in E. coli K-12 Following 60-Day Exposure to DDAC
| Antibiotic | Class | Initial MIC (mg/L) | Final MIC (mg/L) after DDAC Exposure | Fold Increase |
| Ampicillin | Penicillin | Not Specified | 32 | >1 |
| Chloramphenicol | Amphenicol | Not Specified | 213.3 ± 37.0 | >1 |
| Norfloxacin | Fluoroquinolone | Not Specified | 2 | >1 |
| Tetracycline | Tetracycline | Not Specified | 80 | >1 |
| Rifampicin | Rifamycin | Not Specified | 682.7 ± 147.8 | 85x |
| Data sourced from a 2022 study on the molecular mechanisms of antibiotic resistance induced by QACs.[6] |
Further studies on food-associated bacteria, including E. coli and Salmonella, have corroborated these findings. Daily exposure to increasing subinhibitory concentrations of DDAC for seven days resulted in a 4- to 32-fold increase in the MICs of antibiotics such as ampicillin, cefotaxime, ceftazidime, chloramphenicol, and ciprofloxacin.[7] This demonstrates that even short-term, low-level exposure to DDAC can select for antibiotic-resistant populations.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed methodologies are crucial. Below are summaries of key experimental protocols used to assess DDAC-induced cross-resistance.
Protocol 1: Long-Term Subculturing for Induced Resistance
This protocol is designed to observe the development of resistance over an extended period.
-
Strain Preparation: A wild-type bacterial strain (e.g., E. coli K-12) is cultured in a suitable broth medium.
-
Initial MIC Determination: The initial minimum inhibitory concentrations (MIC₀) of DDAC and a panel of test antibiotics are determined using standard broth microdilution methods.[6]
-
Subculturing with DDAC: The bacterial culture is continuously subcultured for a prolonged period (e.g., 60 days) in a medium containing a subinhibitory concentration of DDAC (e.g., 0.5 x MIC₀).[6]
-
Periodic MIC Monitoring: At regular intervals throughout the subculturing process, samples of the bacterial population are taken to determine the MICs of both DDAC and the test antibiotics. This tracks the evolution of resistance over time.[6]
-
Final MIC Determination: At the end of the exposure period, the final MICs are determined and compared to the initial values to quantify the level of developed cross-resistance.[6]
-
Genetic Analysis (Optional): Whole-genome sequencing can be performed on the adapted strains to identify mutations in genes associated with resistance, such as those encoding for efflux pumps or their regulators (e.g., acrR, marR, soxR).[6][8]
Protocol 2: Step-Wise Exposure to Increasing DDAC Concentrations
This method assesses the adaptive response of bacteria to gradually increasing disinfectant stress.
-
Strain Preparation: Isolate and prepare pure cultures of the bacterial strains to be tested (e.g., E. coli, Listeria monocytogenes, Salmonella).
-
Initial Susceptibility Testing: Determine the baseline MICs for DDAC and a panel of relevant antibiotics using a standardized method like the agar (B569324) dilution method.[7][9]
-
Daily Step-Wise Exposure: The bacterial strains are exposed daily for a set period (e.g., 7 days) to incrementally increasing subinhibitory concentrations of DDAC in a broth medium.[7]
-
Final Susceptibility Testing: After the adaptation period, the MICs for DDAC and the test antibiotics are redetermined for the adapted strains.[7]
-
Data Analysis: The fold-change in MIC values for both the disinfectant and the antibiotics is calculated to assess the development of cross-resistance.[7]
Visualizing the Mechanisms and Workflows
To better understand the complex processes involved in DDAC-induced cross-resistance, the following diagrams illustrate a key resistance pathway and a typical experimental workflow.
Caption: Mechanism of efflux pump-mediated cross-resistance.
Caption: Workflow for evaluating induced antibiotic resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quaternary ammonia compounds in disinfectant products: evaluating the potential for promoting antibiotic resistance and disrupting wastewater treatmen ... - Environmental Science: Advances (RSC Publishing) DOI:10.1039/D3VA00063J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Disinfectant-induced bacterial resistance and antibiotic cross-resistance—mechanisms and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disinfectant-induced bacterial resistance and antibiotic cross-resistance-mechanisms and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of antibiotic resistance induced by mono- and twin-chained quaternary ammonium compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced susceptibilities to biocides and resistance to antibiotics in food-associated bacteria following exposure to quaternary ammonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Potent Antimicrobial Action: A Guide to the Synergistic Effects of DDAC Combinations
For researchers, scientists, and drug development professionals, the quest for more effective antimicrobial agents is a constant endeavor. Didecyldimethylammonium chloride (DDAC), a quaternary ammonium (B1175870) compound known for its broad-spectrum efficacy, is increasingly being explored in combination with other biocides and antibiotics to enhance its antimicrobial power. This guide provides an objective comparison of DDAC's synergistic performance with various alternatives, supported by experimental data and detailed methodologies, to inform the development of next-generation antimicrobial formulations.
Didecyldimethylammonium chloride (DDAC) is a cationic surfactant widely used as a disinfectant in various industries due to its effectiveness against a wide range of bacteria, fungi, and enveloped viruses.[1][2] Its primary mode of action involves the disruption of microbial cell membranes, leading to the leakage of essential intracellular components and ultimately, cell death.[2][3] While potent on its own, research has demonstrated that combining DDAC with other antimicrobial compounds can lead to synergistic effects, resulting in a greater antimicrobial activity than the sum of the individual components. This synergy can allow for lower concentrations of the active agents, potentially reducing toxicity and the risk of developing microbial resistance.[4][5]
Comparative Analysis of Synergistic DDAC Combinations
The synergistic effect of antimicrobial combinations is often quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤ 0.5 is indicative of synergy. The following tables summarize the quantitative data from various studies on the synergistic effects of DDAC in combination with other biocides.
Table 1: Synergistic Effects of DDAC in Combination with Essential Oil Constituents
| Combination | Target Microorganism | Method | Key Findings | FICI / FBCI | Reference |
| DDAC + Carvacrol | Escherichia coli, Bacillus cereus | Checkerboard Assay, Time-Kill Curves | Demonstrated bactericidal synergy. Achieved >4-log10 reduction in bacterial load. | Synergy observed (FBCI) | [6][7] |
| DDAC + Eugenol | Escherichia coli, Bacillus cereus | Checkerboard Assay, Time-Kill Curves | Showed bactericidal synergy. Eradicated bacterial population in less than 2-4 hours. | Synergy observed (FBCI) | [6][7] |
Table 2: Synergistic Effects of DDAC with Other Biocides
| Combination | Target Microorganism/Virus | Method | Key Findings | Log Reduction | Reference |
| DDAC + Nonionic Surfactants | Staphylococcus aureus | Bactericidal Activity Assay | A low concentration of DDAC (0.3 ppm) with some nonionic surfactants showed improved bactericidal activity. | ≥ 2.0 (Synergistic Effect Value) | [4] |
| DDAC + N,N-bis(3-aminopropyl)dodecylamine (APDA) + γ-cyclodextrin (γ-CD) | Poliovirus type 1, Murine norovirus, Pseudomonas aeruginosa | EN 14476, EN 13727 | Demonstrated synergistic effects against non-enveloped viruses and bacteria. | ≥4-log10 (≥99.99%) reduction in virus titer | [8][9][10] |
| DDAC + Maltol | Pseudomonas aeruginosa, Staphylococcus aureus | Not specified | Quantified synergistic effect. | Not specified | [6] |
Table 3: Interaction of DDAC with Common Disinfectants
A study evaluating pairwise combinations of DDAC with other common disinfectants found that most interactions were additive rather than synergistic.
| Combination | Target Microorganisms | Method | FICI | Interaction | Reference |
| DDAC + Benzalkonium chloride (BAC) | Acinetobacter baumannii, Enterococcus faecalis, Klebsiella pneumoniae, Staphylococcus aureus | Checkerboard Assay | 0.54 - 1.00 | Additive | [11] |
| DDAC + Polyhexamethylene biguanide (B1667054) (PHMB) | A. baumannii, E. faecalis, K. pneumoniae, S. aureus | Checkerboard Assay | 0.54 - 1.00 | Additive | [11] |
| DDAC + Chlorocresol | A. baumannii, E. faecalis, K. pneumoniae, S. aureus | Checkerboard Assay | Varied | Additive | [11] |
| DDAC + Bronopol | A. baumannii, E. faecalis, K. pneumoniae, S. aureus | Checkerboard Assay | Varied | Additive/Indifferent | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to assess antimicrobial synergy.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
-
Preparation of Antimicrobial Agents: Prepare stock solutions of DDAC and the second antimicrobial agent at a concentration several times higher than their minimum inhibitory concentrations (MICs).
-
Microplate Setup: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of the two antimicrobial agents. One agent is serially diluted along the x-axis, and the other is serially diluted along the y-axis. This creates a checkerboard pattern of varying concentrations of both agents in each well.
-
Inoculation: Add a standardized suspension of the target microorganism to each well. Include positive (no antimicrobial) and negative (no microorganism) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.
-
Calculation of FICI: Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additivity: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Time-Kill Curve Assay Protocol
Time-kill curve assays provide information on the rate of bactericidal activity of an antimicrobial agent or combination over time.
-
Preparation of Cultures: Prepare a standardized inoculum of the target microorganism in a suitable broth medium.
-
Exposure to Antimicrobials: Add the antimicrobial agents (alone and in combination) at specific concentrations (e.g., at their MICs) to the bacterial cultures. Include a growth control without any antimicrobial.
-
Sampling and Plating: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates to determine the number of viable cells (colony-forming units per milliliter, CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
Mechanisms of Synergistic Action and Signaling Pathways
The enhanced antimicrobial effect of DDAC combinations can be attributed to various mechanisms. Understanding these interactions at a molecular level is key to designing more effective formulations.
Proposed Synergistic Mechanism of DDAC and Nonionic Surfactants
Some nonionic surfactants are proposed to act on the bacterial cell wall, creating disruptions that facilitate the entry of DDAC.[4] This allows DDAC to more effectively reach its target, the cytoplasmic membrane, leading to enhanced bactericidal activity.
Caption: Proposed synergistic mechanism of DDAC and nonionic surfactants against bacteria.
Experimental Workflow for Synergy Assessment
The process of evaluating the synergistic effects of antimicrobial combinations typically follows a structured workflow, starting from initial screening to the confirmation of bactericidal activity.
Caption: Standard experimental workflow for assessing antimicrobial synergy.
Proposed Synergistic Antiviral Mechanism of DDAC, APDA, and γ-CD
The combination of DDAC, N,N-bis(3-aminopropyl)dodecylamine (APDA), and γ-cyclodextrin (γ-CD) has shown synergistic effects against non-enveloped viruses through a multi-step process.
Caption: Proposed mechanism of synergistic antiviral action of DDAC, APDA, and γ-CD.
Conclusion
The exploration of DDAC in combination with other biocides and antibiotics presents a promising avenue for the development of highly effective antimicrobial formulations. The synergistic interactions observed with compounds like essential oil constituents and other biocides such as APDA can lead to enhanced efficacy, broader spectrum of activity, and a potential reduction in the concentrations required for antimicrobial control. The provided data and protocols offer a foundation for researchers to build upon in the design and evaluation of novel, synergistic antimicrobial solutions. However, it is also important to note that not all combinations result in synergy, with many exhibiting additive effects. Careful selection of partner biocides and rigorous testing are therefore essential. Furthermore, the potential for co-exposure to DDAC and antibiotics to enhance the evolution of antibiotic resistance warrants further investigation and careful consideration in environmental and clinical settings.[5]
References
- 1. businessmondays.co.uk [businessmondays.co.uk]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic bactericidal effects of a sublethal concentration of didecyldimethylammonium chloride (DDAC) and low concentrations of nonionic surfactants against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic effects of quaternary ammonium compounds and antibiotics on the evolution of antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synergistic Bactericidal Effects of Quaternary Ammonium Compounds with Essential Oil Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synergism versus Additivity: Defining the Interactions between Common Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of Didodecyldimethylammonium Chloride on Mammalian Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of Didodecyldimethylammonium chloride (DDAC) with other quaternary ammonium (B1175870) compounds (QACs). The data presented is compiled from publicly available scientific literature to aid in the assessment of DDAC's toxicological profile using the widely accepted MTT assay.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity. The following table summarizes the available IC50 values for DDAC and other common QACs, Benzalkonium Chloride (BAC) and Cetylpyridinium Chloride (CPC), on various mammalian cell lines as determined by the MTT assay or similar cell viability assays. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions across different studies, such as cell seeding density and exposure time.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound (DDAC) | Human Bronchial Epithelial (BEAS-2B) | Cell Viability Assay | ~4 µg/mL | [1] |
| Benzalkonium Chloride (BAC) | Human Respiratory Epithelial (BEAS-2B) | Trypan Blue Exclusion | Cytotoxic at 0.002% | [2] |
| Benzalkonium Chloride (BAC) | Human Embryonic Kidney (HEK293) | Metformin Uptake Inhibition | High nM to low µM range | [3] |
| Cetylpyridinium Chloride (CPC) | Human Breast Cancer (MCF-7) | MTT Assay | 6 µM | [4][5][6] |
| Cetylpyridinium Chloride (CPC) | Non-tumorigenic Breast (MCF-10A) | MTT Assay | 8 µM | [4][5][6] |
| Doxorubicin (Positive Control) | Human Breast Cancer (MDA-231) | MTT Assay | Varies | [7] |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan (B1609692) crystals. These crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
Mammalian cells in culture
-
This compound (DDAC) or other test compounds
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of SDS in HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., DDAC) in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for about 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell viability, can then be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the potential mechanisms of DDAC-induced cytotoxicity, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Workflow of the MTT assay for assessing cytotoxicity.
References
- 1. Cell Death Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction and Transport of Benzalkonium Chlorides by the Organic Cation and Multidrug and Toxin Extrusion Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.uanl.mx [eprints.uanl.mx]
- 5. researchgate.net [researchgate.net]
- 6. Cetylpyridinium chloride inhibits human breast tumor cells growth in a no-selective way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Didecyldimethylammonium Chloride (DDAC): A Comparative Analysis of Efficacy Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Didecyldimethylammonium Chloride (DDAC), a quaternary ammonium (B1175870) compound, against gram-positive and gram-negative bacteria. The information presented is supported by experimental data and detailed methodologies to assist in research and development efforts.
Executive Summary
Didecyldimethylammonium Chloride (DDAC) is a broad-spectrum antimicrobial agent effective against both gram-positive and gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death. Generally, DDAC exhibits greater efficacy against gram-positive bacteria due to the structural differences in the bacterial cell wall. The outer membrane of gram-negative bacteria provides an additional protective barrier, which can contribute to higher minimum inhibitory concentrations (MICs) compared to gram-positive species.
Data Presentation: Comparative Efficacy of DDAC
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of DDAC against a range of gram-positive and gram-negative bacteria, providing a quantitative comparison of its antimicrobial activity.
| Bacterial Type | Species | MIC (mg/L) | Reference |
| Gram-Positive | Staphylococcus aureus | 0.4 - 1.8 | [1][2][3] |
| Gram-Positive | Bacillus cereus | 0.05 - 1.50 | |
| Gram-Negative | Escherichia coli | 1.3 | [4][5][6] |
| Gram-Negative | Pseudomonas aeruginosa | >1000 | [7] |
| Gram-Negative | Salmonella spp. | 512 | [7] |
Mechanism of Action: Disruption of the Bacterial Cell Membrane
DDAC functions as a cationic surfactant.[8] Its positively charged nitrogen atom interacts with the negatively charged components of the bacterial cell membrane.[9] This interaction leads to the disruption of the membrane's integrity. The hydrophobic alkyl chains of the DDAC molecule penetrate the lipid bilayer, causing increased permeability and leakage of essential intracellular components such as potassium ions and nucleotides, ultimately resulting in cell death.[8]
Caption: Mechanism of DDAC-induced bacterial cell death.
Experimental Protocols
Two common methods for evaluating the efficacy of disinfectants are the Quantitative Suspension Test and the AOAC Use-Dilution Method.
Quantitative Suspension Test
This test determines the bactericidal activity of a disinfectant in a liquid suspension.
Methodology:
-
Preparation of Bacterial Suspension: A standardized culture of the test bacterium is prepared in a suitable broth medium.
-
Exposure: A specific volume of the bacterial suspension is added to a predetermined concentration of the DDAC solution.
-
Contact Time: The mixture is incubated for a specified contact time (e.g., 5, 10, 15 minutes).
-
Neutralization: After the contact time, a neutralizer is added to stop the antimicrobial action of DDAC.
-
Enumeration: The number of surviving bacteria is determined by plating serial dilutions of the neutralized mixture onto agar (B569324) plates.
-
Calculation: The log reduction in bacterial count is calculated by comparing the number of surviving bacteria to the initial bacterial count.
Caption: Workflow for the Quantitative Suspension Test.
AOAC Use-Dilution Method
This method evaluates the efficacy of a disinfectant on a hard, non-porous surface.[10][11][12][13][14]
Methodology:
-
Carrier Preparation: Stainless steel cylinders (carriers) are inoculated with a standardized culture of the test bacterium and then dried.[10][12]
-
Exposure: The inoculated carriers are immersed in the DDAC solution for a specified contact time.[10][12]
-
Neutralization and Culture: After exposure, the carriers are transferred to a tube containing a neutralizing broth and incubated.[13]
-
Observation: The tubes are observed for turbidity (cloudiness), which indicates bacterial growth.
-
Evaluation: The effectiveness of the disinfectant is determined by the number of tubes showing no bacterial growth. For EPA registration, a specific number of carriers must show complete disinfection.[11]
Comparative Analysis: Gram-Positive vs. Gram-Negative Bacteria
The primary difference in susceptibility between gram-positive and gram-negative bacteria to DDAC lies in their cell wall structure.
-
Gram-Positive Bacteria: These bacteria have a thick peptidoglycan layer which is more permeable to DDAC. The absence of an outer membrane allows for more direct interaction of the cationic DDAC molecules with the negatively charged cell membrane.
-
Gram-Negative Bacteria: These bacteria possess a more complex cell envelope, which includes an outer membrane composed of lipopolysaccharides (LPS). This outer membrane acts as a barrier, restricting the entry of DDAC and often resulting in a requirement for higher concentrations or longer contact times to achieve the same level of antimicrobial activity as seen with gram-positive bacteria.
Conclusion
DDAC is a potent antimicrobial agent with broad-spectrum activity. While effective against both gram-positive and gram-negative bacteria, its efficacy is generally greater against gram-positive organisms. This difference is primarily attributed to the presence of the protective outer membrane in gram-negative bacteria. Understanding these differences is crucial for the development and application of effective disinfection and sanitization protocols in various settings. The choice of disinfectant concentration and contact time should be guided by the target microorganisms and the specific application.
References
- 1. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.brighton.ac.uk [research.brighton.ac.uk]
- 3. journals.asm.org [journals.asm.org]
- 4. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. microchemlab.com [microchemlab.com]
- 11. AOAC Use-Dilution Test (955.14, 955.15, 955.17, 964.02): Disinfectants - Situ Biosciences [situbiosciences.com]
- 12. sd81c1d1a26fba3ff.jimcontent.com [sd81c1d1a26fba3ff.jimcontent.com]
- 13. AOAC Use-Dilution Method (UDM) – Cremco [cremco.ca]
- 14. epa.gov [epa.gov]
A Comparative Guide to the Validation of a New Analytical Method for Didecyldimethylammonium Chloride (DDAC) Detection in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly validated analytical method for the detection of Didecyldimethylammonium chloride (DDAC) against established alternatives. The presented data and protocols are essential for researchers and professionals in drug development and quality control seeking robust and sensitive methods for quantifying this quaternary ammonium (B1175870) compound in complex biological and environmental samples.
Introduction to DDAC and Analytical Challenges
Didecyldimethylammonium chloride (DDAC) is a widely used biocide, disinfectant, and antiseptic.[1][2] Its presence in various matrices, including food products, environmental samples, and biological tissues, necessitates sensitive and reliable analytical methods for monitoring and risk assessment.[2][3] The analysis of DDAC is often challenging due to its ionic and non-volatile nature, which can lead to matrix effects and poor chromatographic performance with some techniques.[4]
This guide focuses on a newly validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and compares its performance with other common analytical techniques.
Comparison of Analytical Methods for DDAC Detection
The selection of an appropriate analytical method for DDAC detection depends on factors such as the required sensitivity, the complexity of the sample matrix, sample throughput, and cost. The following table summarizes the key performance characteristics of the new validated LC-MS/MS method compared to other established techniques.
Table 1: Comparison of Analytical Method Performance for DDAC Detection
| Parameter | New Validated LC-MS/MS Method | Alternative LC-MS/MS | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/ELSD) | Titration |
| Limit of Detection (LOD) | 0.002 - 0.5 µg/L[5][6] | 0.56 µg/mL (IC)[1] | Analyte dependent, typically higher than LC-MS/MS | ~250 ng on column (ELSD)[7] | Higher, not suitable for trace analysis |
| Limit of Quantification (LOQ) | 0.006 - 1.40 ng/mL[5][6] | 1 mg/L[8] | Analyte dependent, typically higher than LC-MS/MS | Not specified | Not suitable for trace analysis |
| Recovery | 88 - 104%[9] | 61 - 129%[5][6] | Method dependent | 85% or better[7] | Not applicable |
| Precision (RSD) | 1.1 - 9.8%[9] | 0.22 - 17.4%[5][6] | Method dependent | Not specified | Method dependent |
| Specificity | High | High | Moderate to High | Low to Moderate | Low |
| Matrix Effects | Can be significant, managed with internal standards and sample prep[5][6] | Can be significant | Less susceptible than LC-MS/MS | Can be significant | High interference |
| Throughput | High | High | Moderate | Moderate | Low |
| Cost | High | High | Moderate | Low to Moderate | Low |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the protocols for the new validated LC-MS/MS method, including a common sample preparation technique.
New Validated Method: QuEChERS Extraction and LC-MS/MS Analysis
This method is designed for the sensitive and selective quantification of DDAC in complex matrices such as food and environmental samples.[9][10][11]
3.1.1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method [10][11]
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. For samples with low water content, add an appropriate amount of water.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shaking: Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥ 4000 g for 5 minutes.
-
Cleanup (Optional): Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and MgSO₄. Vortex for 30 seconds and centrifuge.
-
Final Extract: Take an aliquot of the final supernatant for LC-MS/MS analysis.
3.1.2. LC-MS/MS Instrumentation and Conditions
-
Instrument: High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.[12]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[6][12]
-
Mobile Phase A: 0.1% formic acid in water.[12]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[12]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.[12]
-
Column Temperature: 40°C.[12]
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode. Optimized parameters for ion spray voltage, source temperature, and gas flows. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for DDAC.
Alternative Method: Titration
Titration is a classical chemical analysis method used for determining the concentration of quaternary ammonium compounds in disinfectants.[13]
-
Sample Preparation: Weigh an appropriate amount of the sample into a beaker and dissolve it in distilled water. Add a pH 10 buffer solution.
-
Titration: Titrate the sample with a standardized anionic surfactant solution, such as sodium dodecyl sulfate (B86663) (SDS), using a surfactant-sensitive electrode to detect the endpoint.
-
Calculation: The concentration of DDAC is calculated based on the volume of titrant used to reach the equivalence point.
Visualizing the Workflow and Validation Process
Diagrams generated using Graphviz illustrate the key workflows in the analysis and validation of the new DDAC detection method.
Caption: Experimental workflow for DDAC analysis using QuEChERS and LC-MS/MS.
Caption: Logical flow of the analytical method validation process.
Conclusion
The newly validated LC-MS/MS method offers superior sensitivity and specificity for the detection of DDAC in complex matrices compared to traditional methods like titration and HPLC with less sensitive detectors. While GC-MS can be a viable alternative, LC-MS/MS generally provides lower detection limits for this class of compounds. The implementation of robust sample preparation techniques like QuEChERS is critical for mitigating matrix effects and ensuring accurate quantification. This guide provides the necessary data and protocols to assist researchers in selecting and implementing the most suitable analytical method for their specific needs in DDAC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. bfr.bund.de [bfr.bund.de]
- 3. Occurrence and source identification of the disinfectant didecyldimethylammonium chloride in a Japanese watershed receiving effluent from swine farms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Analysis of quaternary ammonium compounds by pyrolysis gas chromatography - American University - Figshare [aura.american.edu]
- 5. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Determination of DDAC (Didecyl dimethyl ammonium chloride) - analysis - Analytice [analytice.com]
- 9. cvuas.de [cvuas.de]
- 10. aesan.gob.es [aesan.gob.es]
- 11. EURL | Single Residue Methods | Analysis of Didecyldimethylammonium chloride (DDAC) and Benzalkonium chloride (BAC) [eurl-pesticides.eu]
- 12. benchchem.com [benchchem.com]
- 13. xylemanalytics.com [xylemanalytics.com]
A Head-to-Head Comparison of DDAC and Chlorhexidine Gluconate for Skin Antisepsis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Didecyldimethylammonium chloride (DDAC) and Chlorhexidine (B1668724) Gluconate (CHG) as skin antiseptic agents. The information is compiled from a review of available scientific literature, focusing on experimental data regarding their efficacy, safety, and mechanisms of action.
Executive Summary
Both DDAC and CHG are cationic antiseptics with broad-spectrum antimicrobial activity. CHG is a well-established and widely used skin antiseptic, particularly in surgical settings, with a large body of evidence supporting its efficacy. DDAC is also a potent biocide used in various disinfectant applications, though its use as a primary skin antiseptic is less documented in direct comparative studies against CHG. The primary mechanism for both involves disruption of microbial cell membranes. While both are effective, their profiles regarding skin irritation, sensitization potential, and substantivity may differ. This guide presents the available data to aid in the informed selection and development of skin antiseptic formulations.
Quantitative Data Comparison
Table 1: Antimicrobial Efficacy of Didecyldimethylammonium Chloride (DDAC)
| Test Method | Organism | Concentration | Contact Time | Log Reduction | Citation |
| Quantitative Suspension Assay | Escherichia coli | 1.3 mg/L (MIC) | - | - | [1] |
| In vitro | Bacteria | 2% | - | Effective | [2] |
Table 2: Antimicrobial Efficacy of Chlorhexidine Gluconate (CHG)
| Test Method | Organism | Concentration | Contact Time | Log Reduction | Citation |
| In vivo (Abdominal Site) | Resident Skin Flora | 2% CHG/70% IPA | 10 minutes | 2.66 - 2.79 | [3] |
| In vivo (Inguinal Site) | Resident Skin Flora | 2% CHG/70% IPA | 10 minutes | 3.89 - 4.03 | [3] |
| In vitro (Time-Kill Study) | Various Bacteria | 2% CHG/70% IPA | - | >5 | [4] |
| In situ (Dentin) | Streptococcus mutans | 2% | 5 minutes | 3.95 | [5] |
| In vitro (Steel Surface) | Clinical Isolates | - | 30 minutes | 3-8 | [1][6] |
Table 3: Skin Safety Profile of Didecyldimethylammonium Chloride (DDAC)
| Endpoint | Study Type | Concentration | Observation | Citation |
| Skin Irritation | Murine Model | 0.5% - 1% | Significant ear swelling | [7] |
| Skin Sensitization | Murine LLNA | 0.25% | Significant lymphocyte proliferation | [7] |
Table 4: Skin Safety Profile of Chlorhexidine Gluconate (CHG)
| Endpoint | Study Type | Concentration | Observation | Citation |
| Skin Irritation | In vitro Human Skin Model | Not specified | Weaker irritancy than other antiseptics | [8] |
| Skin Sensitization | Human Patch Test | 1% | Positive reactions in patients with eczema | [9] |
| Cytotoxicity | In vitro (Fibroblasts, Keratinocytes) | 0.02% - 0.2% | Concentration- and time-dependent cytotoxicity | [10] |
Experimental Protocols
Antimicrobial Efficacy Testing (Log Reduction)
A common method to evaluate the immediate antimicrobial efficacy of a skin antiseptic is the in vivo measurement of microbial log reduction on the skin. A standardized protocol, such as one adapted from the FDA's Tentative Final Monograph for Health-Care Antiseptic Drug Products, generally involves the following steps:
-
Subject Selection: Healthy volunteers with normal skin are recruited.
-
Baseline Sampling: A defined area of skin (e.g., abdomen, inguinal region) is sampled to determine the baseline microbial load. This is often done using a cylinder sampling technique with a scrubbing solution.
-
Antiseptic Application: The test antiseptic (e.g., DDAC or CHG solution) is applied to the test site according to the manufacturer's instructions.
-
Post-Application Sampling: After a specified contact time (e.g., 10 minutes), the test site is sampled again using the same method as the baseline.
-
Microbial Enumeration: The collected samples are serially diluted and plated on appropriate growth media. After incubation, colony-forming units (CFUs) are counted.
-
Log Reduction Calculation: The log reduction is calculated as the difference between the log10 of the baseline CFU count and the log10 of the post-application CFU count.
Skin Irritation and Sensitization Testing
In vitro and in vivo models are used to assess the skin irritation and sensitization potential of topical antiseptics.
-
In Vitro Skin Irritation (OECD TG 439): This test uses a reconstructed human epidermis (RhE) model. The test substance is applied topically to the tissue surface. Cell viability is then measured, typically by MTT assay. A reduction in cell viability below a certain threshold (e.g., 50%) indicates a potential for skin irritation[11][12][13][14].
-
In Vivo Skin Irritation: In human studies, a patch test can be used where the antiseptic is applied to the skin under an occlusive dressing for a specified period. The skin is then evaluated for signs of irritation such as erythema and edema, often using a standardized scoring system[7][15].
-
In Vivo Skin Sensitization (Local Lymph Node Assay - LLNA): In animal models, the LLNA is used to assess the sensitization potential. The test substance is applied to the ears of mice, and the proliferation of lymphocytes in the draining lymph nodes is measured as an indicator of a sensitization response[7].
Substantivity Testing
Substantivity refers to the ability of an antiseptic to maintain its antimicrobial activity on the skin over time. An ex vivo model using porcine skin can be employed:
-
Antiseptic Application: The test antiseptic is applied to a piece of excised porcine skin and allowed to dry.
-
Rinsing and Incubation: The treated skin is then rinsed to simulate the effects of bodily fluids and incubated for various time points (e.g., 4, 6, 8, 12 hours).
-
Bacterial Challenge: After incubation, the skin is inoculated with a known concentration of test bacteria.
-
Bacterial Recovery: After a short exposure time (e.g., 1 minute), the surviving bacteria are recovered and enumerated.
-
Evaluation: A significant reduction in the number of recovered bacteria compared to an untreated control indicates persistent antimicrobial activity[16].
Mechanism of Action
Both DDAC and CHG are cationic molecules that exert their antimicrobial effect primarily through interaction with and disruption of the microbial cell membrane.
Didecyldimethylammonium Chloride (DDAC)
DDAC, a quaternary ammonium (B1175870) compound, acts as a cationic surfactant. Its positively charged nitrogen atom is attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids. The two long alkyl (decyl) chains of the DDAC molecule then insert into the lipid bilayer, disrupting its structure and integrity. This leads to increased membrane permeability, leakage of essential intracellular components like potassium ions and nucleotides, and ultimately, cell death.
Chlorhexidine Gluconate (CHG)
CHG is a cationic bisbiguanide. At physiological pH, the chlorhexidine molecule is positively charged and is attracted to the negatively charged phosphate (B84403) groups on the bacterial cell wall[8][11][16][17]. This initial binding is followed by the disruption of the cell membrane's integrity. At lower concentrations, CHG is bacteriostatic, causing leakage of low molecular weight substances like potassium ions. At higher concentrations, it is bactericidal, causing coagulation of intracellular components[8][17].
Visualizations
Caption: Mechanism of action for DDAC.
References
- 1. Antimicrobial efficacy of chlorhexidine-treated surfaces against clinical isolates implicated in nosocomial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of antimicrobial substantivity of different concentrations of chlorhexidine as a root canal irrigant: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Evaluation of toxic side effects of clinically used skin antiseptics in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial effect of chlorhexidine digluconate in dentin: In vitro and in situ study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A new standardized method of evaluating cutaneous irritation from topical medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of skin sensitivity of povidone-iodine and other antiseptics using a three-dimensional human skin model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chlorhexidine gluconate and acetate in patch testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into the Cytotoxicity and Irritant Potential of Chlorhexidine Digluconate: An In Vitro and In Ovo Safety Screening | MDPI [mdpi.com]
- 11. iivs.org [iivs.org]
- 12. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 13. x-cellr8.com [x-cellr8.com]
- 14. sterlab-store.com [sterlab-store.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. microbiologyresearch.org [microbiologyresearch.org]
- 17. View Attachment [cir-reports.cir-safety.org]
Evaluating the Enduring Power of DDAC: A Comparative Guide to Residual Antimicrobial Activity on Inanimate Surfaces
For researchers, scientists, and drug development professionals, understanding the long-term efficacy of antimicrobial agents is critical in the development of effective disinfection strategies. This guide provides a comprehensive comparison of the residual antimicrobial activity of Didecyldimethylammonium Chloride (DDAC) on inanimate surfaces over time, benchmarked against other common disinfectant alternatives. The data presented is supported by established experimental protocols to ensure objective evaluation.
Didecyldimethylammonium Chloride, a quaternary ammonium (B1175870) compound (quat), is a widely utilized active ingredient in disinfectants known for its broad-spectrum efficacy against bacteria, fungi, and enveloped viruses.[1] Its mechanism of action involves the disruption of microbial cell membranes, leading to cell death.[1] A key differentiator for DDAC-based formulations is their purported residual antimicrobial activity, which allows for continued microbial control long after the initial application. This guide delves into the quantitative evidence supporting this claim and compares it with the performance of other common disinfectants.
Comparative Analysis of Residual Antimicrobial Efficacy
The following tables summarize the quantitative data on the residual antimicrobial activity of DDAC and its alternatives. The data is primarily derived from studies employing standardized testing methodologies, such as the U.S. Environmental Protection Agency's (EPA) Residual Self-Sanitization (RSS) Test (Protocol #01-1A) and the European PAS 2424 quantitative surface test. These methods are designed to simulate real-world conditions by subjecting treated surfaces to wear and repeated microbial challenges over a 24-hour period.
Table 1: Residual Bactericidal Efficacy Against Staphylococcus aureus on Stainless Steel (24-Hour EPA 01-1A Protocol)
| Disinfectant Active Ingredient | Concentration | Log Reduction at 24 hours | Citation(s) |
| DDAC-based (with Advanced Polymer Technology) | 0.25% DDAC / 0.25% ADBAC | 6.01 | [2] |
| Traditional Quaternary Ammonium Compound | Not Specified | 1.9 | [2] |
| Alcohol-based (Ethanol/Isopropanol) | Not Applicable | Data not available under EPA 01-1A | |
| Hydrogen Peroxide | Not Applicable | Data not available under EPA 01-1A |
Note: A log reduction of 1 represents a 90% reduction in microorganisms, a 2-log reduction represents a 99% reduction, and so on. A 3-log reduction (99.9%) is the minimum requirement for a product to be considered a sanitizer under the EPA 01-1A protocol.[3]
Table 2: Residual Virucidal Efficacy (Data Availability)
| Disinfectant Active Ingredient | Residual Virucidal Efficacy Data (24-hour) | Citation(s) |
| DDAC-based | Effective against enveloped viruses | [1] |
| Alcohol-based (Ethanol/Isopropanol) | Generally considered to have no significant residual activity | |
| Hydrogen Peroxide | Limited data on residual virucidal activity |
Key Findings from Comparative Data:
-
Superior Residual Efficacy of DDAC: The available data strongly indicates that DDAC-based disinfectants, particularly those formulated with technologies that promote surface adhesion, exhibit significant residual bactericidal activity 24 hours after application, even after simulated wear and re-inoculation. A 6.01 log reduction demonstrates a highly effective and persistent antimicrobial surface.[2]
-
Limited Residual Activity of Alternatives: In contrast, traditional quaternary ammonium compounds show significantly lower residual efficacy.[2] There is a notable lack of publicly available data on the 24-hour residual efficacy of alcohol-based and hydrogen peroxide disinfectants when tested under the rigorous EPA 01-1A or PAS 2424 protocols. These disinfectants are generally recognized for their rapid, short-term activity but not for providing long-lasting antimicrobial protection.
-
Virucidal Activity: While DDAC is effective against enveloped viruses, more research is needed to quantify its residual virucidal efficacy over extended periods and against a broader range of viruses, including non-enveloped ones.[1]
Experimental Protocols
A thorough understanding of the methodologies used to generate the efficacy data is crucial for its correct interpretation. The following are detailed summaries of the key experimental protocols for evaluating residual antimicrobial activity.
U.S. EPA Residual Self-Sanitization (RSS) Test (Protocol #01-1A)
This protocol is designed to assess the ability of a disinfectant to maintain its sanitizing efficacy on a hard, non-porous surface for 24 hours, enduring periods of wear and re-contamination.
Key Steps:
-
Carrier Preparation: Standardized carriers (e.g., stainless steel, glass) are cleaned and sterilized.
-
Product Application: The disinfectant product is applied to the carriers as per the manufacturer's instructions and allowed to dry.
-
Wear and Re-inoculation Cycles: Over a 24-hour period, the treated surfaces undergo a series of alternating wet and dry abrasions using a standardized apparatus. The surfaces are also repeatedly re-inoculated with a test microorganism (e.g., Staphylococcus aureus, Klebsiella pneumoniae) between abrasion cycles.[4][5]
-
Final Efficacy Test: After the 24-hour wear and re-inoculation period, the carriers are challenged with a final inoculum of the test microorganism.
-
Neutralization and Enumeration: After a specified contact time (typically 5 minutes), the antimicrobial action is stopped with a neutralizer. The number of surviving microorganisms is then enumerated.
-
Log Reduction Calculation: The log reduction is calculated by comparing the number of surviving microorganisms on the treated carriers to the number on untreated control carriers. A minimum of a 3-log reduction is required to pass.[3]
PAS 2424: Quantitative Surface Test for the Evaluation of Residual Antimicrobial Efficacy
This European standard provides a method to evaluate the residual bactericidal and/or yeasticidal activity of liquid chemical disinfectants on hard, non-porous surfaces over a 24-hour period, including abrasive action.
Key Steps:
-
Initial Inoculation and Product Application: Test surfaces (stainless steel discs) are inoculated with the test microorganism and allowed to dry. The disinfectant product is then applied.
-
Abrasion and Re-inoculation: Over 24 hours, the treated discs are subjected to a series of dry and wet abrasion cycles, interspersed with re-inoculation of the test microorganism.
-
Final Challenge: After 24 hours, the discs are exposed to a final inoculum.
-
Contact Time and Neutralization: Following a defined contact time (e.g., 5 minutes for bacteria), the disinfectant is neutralized.
-
Quantification and Log Reduction: The number of surviving microorganisms is quantified, and the log reduction is calculated. A product must typically achieve a ≥ 3-log reduction to claim residual efficacy.[6]
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for evaluating residual antimicrobial activity and the mechanism of action of DDAC.
Conclusion
The evaluation of residual antimicrobial activity is essential for developing robust and long-lasting disinfection protocols. The data presented in this guide demonstrates that DDAC-based disinfectants offer a significant advantage in terms of providing persistent antimicrobial activity on inanimate surfaces compared to traditional disinfectants like alcohol and hydrogen peroxide. The standardized testing protocols outlined provide a framework for the objective assessment of these claims. For researchers and drug development professionals, focusing on formulations that enhance the binding of DDAC to surfaces could lead to the next generation of disinfectants with even more prolonged efficacy, contributing to improved hygiene and infection control in various settings.
References
- 1. microchemlab.com [microchemlab.com]
- 2. The antibacterial performance of a residual disinfectant against Staphylococcus aureus on environmental surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microchemlab.com [microchemlab.com]
- 4. epa.gov [epa.gov]
- 5. Protocol 01-1A: Protocol for Residual Self-Sanitizing Activity of Dried Chemical Residues on Hard, Non-Porous Surfaces - Situ Biosciences [situbiosciences.com]
- 6. microbe-investigations.com [microbe-investigations.com]
Safety Operating Guide
Proper Disposal of Didodecyldimethylammonium Chloride (DDAC): A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of Didodecyldimethylammonium (B1216837) Chloride (DDAC) is paramount for ensuring a safe laboratory environment and minimizing environmental impact. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals, reinforcing our commitment to being a trusted partner in laboratory safety and chemical management.
Didodecyldimethylammonium chloride is a quaternary ammonium (B1175870) compound widely used as a disinfectant, biocide, and surfactant.[1] Due to its hazardous properties, including being harmful if swallowed, causing severe skin burns and eye damage, and being very toxic to aquatic life with long-lasting effects, stringent disposal procedures must be followed.[2]
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling DDAC, it is crucial to be familiar with its hazards and to wear the appropriate Personal Protective Equipment (PPE).
| Hazard Classification | Precautionary Statement | Required PPE |
| Acute Toxicity (Oral), Category 4 | Harmful if swallowed.[2][3][4] | Do not eat, drink, or smoke when using this product.[2][4] |
| Skin Corrosion/Irritation, Category 1B | Causes severe skin burns and eye damage.[2] | Wear protective gloves, protective clothing, eye protection, and face protection.[2][4][5] |
| Serious Eye Damage/Eye Irritation, Category 1 | Causes serious eye damage.[2][6] | Wear eye protection / face protection.[3][4][6] |
| Hazardous to the Aquatic Environment, Long-Term Hazard, Category 1 | Very toxic to aquatic life with long lasting effects.[2] | Avoid release to the environment.[2][4] |
Step-by-Step Disposal Procedure
The disposal of DDAC must be conducted in a manner that ensures the safety of personnel and prevents environmental contamination.
-
Consult Local Regulations: Before initiating any disposal procedure, consult your local or regional waste management authority for specific guidelines and approved disposal facilities.[2] Regulations can vary, and compliance with local statutes is mandatory.
-
Waste Collection:
-
Treatment of Small Spills:
-
In the event of a small spill, contain it with sand, earth, or vermiculite.[2]
-
Collect the recoverable product into labeled containers for disposal.[2]
-
Neutralize the residue if recommended by your safety protocol, and collect the solid residues in sealed, labeled drums for disposal.[2]
-
Wash the area of the spill and prevent runoff into drains.[2]
-
-
Disposal of Waste:
-
Decontamination of Empty Containers:
Experimental Workflow for DDAC Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.
References
- 1. Didecyldimethylammonium Chloride(DDAC) - Chemtex Speciality Limited [chemtexltd.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. chem-on.com.sg [chem-on.com.sg]
- 5. Didodecyl dimethyl ammonium chloride - Safety Data Sheet [chemicalbook.com]
- 6. s1.kaercher-media.com [s1.kaercher-media.com]
- 7. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
